Piperazine dihydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVIJWRCGSYCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2.2HCl, C4H12Cl2N2 | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110-85-0 (Parent) | |
| Record name | Piperazine dihydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4047096 | |
| Record name | Piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Piperazine dihydrochloride appears as white to cream-colored needles or powder. Mp: 318-20 °C (with decomposition)., White to cream-colored needles or powder; [NIOSH], White to cream-colored needles or powder. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Piperazine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/603 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/265 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Piperazine dihydrochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
41 % (NIOSH, 2023), 41% | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Piperazine dihydrochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
142-64-3 | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Piperazine dihydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VU4Z4W88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/265 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Piperazine, dihydrochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/TL3D6AA8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
635 °F (NIOSH, 2023), 635 °F | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/265 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Piperazine dihydrochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Synthesis of Piperazine Dihydrochloride from 1,2-Dichloroethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of piperazine (B1678402) dihydrochloride (B599025), commencing from the industrial feedstock 1,2-dichloroethane (B1671644). The document outlines the reaction mechanism, detailed experimental protocols for synthesis and purification, and quantitative data to inform process optimization.
Introduction
Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including antipsychotics, antihistamines, and anthelmintics.[1] The synthesis of piperazine from readily available industrial chemicals like 1,2-dichloroethane and ammonia (B1221849) is a cornerstone of its large-scale production.[2][3] This process, however, is characterized by the formation of a complex mixture of linear and cyclic ethyleneamines, necessitating robust purification strategies.[2][4] This guide details the transformation of 1,2-dichloroethane into piperazine, its subsequent isolation, and its conversion to the stable, crystalline dihydrochloride salt, which is often preferred for pharmaceutical applications.
Reaction Mechanism and Pathway
The synthesis of piperazine from 1,2-dichloroethane and ammonia is a complex series of nucleophilic substitution and cyclization reactions. While multiple parallel and sequential reactions occur, the principal pathway can be summarized as follows:
-
Formation of Ethyleneamines: The initial reaction involves the aminolysis of 1,2-dichloroethane with ammonia. This is a nucleophilic substitution where ammonia displaces the chlorine atoms. The primary product is ethylenediamine (B42938) (EDA), but further reactions lead to a variety of linear polyethylene (B3416737) polyamines such as diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA).[4][5]
-
Piperazine Ring Formation: Piperazine is formed as a co-product through several potential cyclization pathways.[2] One key route is the reaction of two EDA molecules.[3] Another involves the intramolecular cyclization of intermediates formed during the initial aminolysis. The reaction conditions, particularly the molar ratio of ammonia to 1,2-dichloroethane, significantly influence the product distribution.[5]
-
Conversion to Dihydrochloride Salt: The isolated piperazine, a free base, is then treated with hydrochloric acid to form the highly stable and water-soluble piperazine dihydrochloride salt.
Below is a diagram illustrating the overall synthetic pathway.
Caption: Overall synthesis pathway from 1,2-dichloroethane to this compound.
Experimental Protocols
The following protocols provide a representative methodology for the synthesis, purification, and salt formation.
Protocol 1: Synthesis of Piperazine from 1,2-Dichloroethane
This protocol is based on industrial processes and should be conducted in a high-pressure reactor by trained personnel with appropriate safety measures.
Materials:
-
1,2-dichloroethane (EDC)
-
Aqueous ammonia (concentration as specified in Table 1)
-
High-pressure stainless steel autoclave reactor
Procedure:
-
Charge the high-pressure reactor with aqueous ammonia and 1,2-dichloroethane in the desired molar ratio (e.g., 1:5 to 1:15 of EDC to NH₃).[5]
-
Seal the reactor and heat the mixture to the target temperature (e.g., 120°C).[5]
-
The reaction is conducted under high pressure (e.g., 120 bar).[5]
-
Maintain the reaction conditions for a sufficient duration to ensure complete conversion of the 1,2-dichloroethane.[5]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The resulting crude mixture contains piperazine, other ethyleneamines, ammonium (B1175870) chloride, and water, which is then subjected to purification.[5]
Protocol 2: Isolation and Purification of Piperazine
The separation of piperazine from the complex reaction mixture is typically achieved via fractional distillation.[6]
Materials:
-
Crude reaction mixture from Protocol 1
-
Fractional distillation apparatus (e.g., a column with 30-40 theoretical plates)[7]
-
Evaporator (e.g., thin-film evaporator)[8]
Procedure:
-
Feed the crude reaction mixture into a fractional distillation column.[8]
-
Perform the distillation under a pressure of 0.8 to 1.5 bar.[8]
-
Maintain a temperature in the bottom of the column between 140°C and 170°C.[8]
-
Lower boiling point components, such as ethylenediamine, are discharged at the top of the column.[7]
-
Piperazine, having a higher boiling point (146°C), is collected from the sump of the distillation column.[3][7] For thermally sensitive mixtures, a specialized evaporator unit operated at 160-170°C can be used to gently vaporize the piperazine before it is returned to the column and discharged.[7][9]
-
The collected piperazine fraction may be further purified by a second distillation or crystallization to achieve high purity.
Protocol 3: Synthesis of this compound
This protocol describes the conversion of the purified piperazine free base to its dihydrochloride salt.
Materials:
-
Purified piperazine
-
Absolute ethanol (B145695)
-
Concentrated hydrochloric acid or dry hydrogen chloride gas
Procedure:
-
Dissolve the purified piperazine free base in a minimal amount of absolute ethanol.
-
Prepare a saturated solution of hydrogen chloride in absolute ethanol by carefully bubbling dry HCl gas through the cooled solvent, or by the cautious addition of concentrated HCl.
-
While stirring the piperazine solution, add the ethanolic HCl solution dropwise. A white precipitate of this compound will form almost immediately.[10]
-
Continue adding the acidic solution until the mixture is acidic (test with pH paper). An excess of two molar equivalents of HCl is required for the formation of the dihydrochloride salt.
-
Cool the slurry in an ice bath for 15-30 minutes to maximize precipitation.[10]
-
Collect the white crystalline product by suction filtration.
-
Wash the crystals with cold absolute ethanol and then with a non-polar solvent like diethyl ether to facilitate drying.[10]
-
Dry the product under vacuum to yield pure this compound.
Data Presentation
The molar ratio of reactants is a critical parameter influencing the product distribution in the synthesis of ethyleneamines from 1,2-dichloroethane (EDC) and ammonia (NH₃). The following table summarizes product yields based on data from representative industrial syntheses.[5]
| Parameter | Example 1 | Example 2 |
| EDC:NH₃ Molar Ratio | 1:5 | 1:10 |
| Ammonia Concentration | 40% (aq) | 28% (aq) |
| Reaction Temperature | 120°C | 120°C |
| Reaction Pressure | 120 bar | 120 bar |
| EDC Conversion | 100% | 100% |
| Product Distribution (wt%) | ||
| Ethylenediamine (EDA) | 13.9% | 19.4% |
| Piperazine (PIP) | 10.2% | 52.3% |
| Diethylenetriamine (DETA) | 7.8% | 2.7% |
| Aminoethylpiperazine (AEP) | 32.1% | 3.8% |
| Triethylenetetramine (TETA) | 2.0% | 2.5% |
| Other Heavy Amines | Remainder | Remainder |
Data adapted from patent CN104379555A.[5] As shown, increasing the molar excess of ammonia can significantly shift the product selectivity towards piperazine.
Experimental Workflow Visualization
The overall process from synthesis to the final salt product can be visualized as a multi-stage workflow.
Caption: General experimental workflow for this compound synthesis.
Safety Considerations
-
1,2-Dichloroethane: is a toxic, flammable, and carcinogenic liquid. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ammonia: is corrosive and toxic. High concentrations can cause severe respiratory irritation. Work should be conducted in a well-ventilated area.
-
High-Pressure Reactions: Autoclave procedures must only be performed by trained personnel following strict safety protocols to mitigate the risk of explosion.
-
Hydrochloric Acid: is highly corrosive. Use appropriate PPE when handling concentrated solutions or gaseous HCl. The addition of HCl to ethanol is exothermic and should be done with cooling.
Conclusion
The synthesis of this compound from 1,2-dichloroethane is a well-established industrial process, though it presents challenges in selectivity and purification. The reaction of 1,2-dichloroethane with an excess of aqueous ammonia under high temperature and pressure yields a mixture of ethyleneamines, from which piperazine must be isolated via fractional distillation.[5][7] Subsequent treatment of the purified piperazine base with hydrochloric acid provides the stable dihydrochloride salt. For researchers and drug development professionals, understanding the intricacies of this synthesis, particularly the factors controlling product distribution and the methods for purification, is crucial for obtaining high-quality starting material for further derivatization and pharmaceutical development.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - piperazine from ammonia? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. EP1752454A1 - Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation - Google Patents [patents.google.com]
- 8. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 9. CN1911914A - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Piperazine Dihydrochloride: Chemical Properties, Experimental Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine (B1678402) dihydrochloride (B599025) (CAS No. 142-64-3) is the hydrochloride salt of piperazine, a six-membered heterocyclic organic molecule containing two nitrogen atoms at opposite positions. This compound and its derivatives are of significant interest in the pharmaceutical industry, primarily for their anthelmintic properties. This technical guide provides a comprehensive overview of the chemical properties of piperazine dihydrochloride, detailed experimental protocols for its characterization, and an exploration of its mechanism of action.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its chemical and physical properties are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.
| Property | Value | References |
| CAS Number | 142-64-3 | [1][2] |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [1][2] |
| Molecular Weight | 159.06 g/mol | [1][2] |
| Appearance | White to cream-colored crystalline powder | [3] |
| Melting Point | 318-320 °C (with decomposition) | [3] |
| Solubility in Water | Highly soluble. 410 g/L at 20 °C. | |
| Solubility in Other Solvents | Soluble in polar solvents like ethanol (B145695) and methanol. | |
| pKa (of Piperazine) | pKa1: 5.35, pKa2: 9.73 (at 25 °C) | [4] |
| pH (1 in 20 solution) | 3.0 - 3.4 | [5] |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate characterization of pharmaceutical compounds. Below are protocols for determining key chemical properties of this compound.
Determination of Melting Point (Based on USP <741>)
The melting point of a substance is a critical indicator of its purity. The following protocol is a generalized procedure based on the United States Pharmacopeia (USP) <741> method for determining the melting range of a crystalline solid.
Methodology:
-
Sample Preparation: The this compound sample should be a fine, dry powder. A small amount is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or a digital temperature sensor, and a viewing lens is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block.
-
The temperature is raised at a rate of approximately 1-2 °C per minute.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is the melting range.
-
-
Acceptance Criteria: For a pure substance, the melting range is typically narrow, within 1-2 °C.
References
An In-Depth Technical Guide on the Mechanism of Action of Piperazine Dihydrochloride as a GABA Receptor Agonist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine (B1678402), a long-established anthelmintic agent, exerts its primary therapeutic effect by targeting the neuromuscular system of susceptible nematodes. Its mechanism of action is centered on its function as a selective agonist of γ-aminobutyric acid (GABA) receptors, which are ligand-gated chloride ion channels. In nematodes, these receptors are critical for mediating muscle inhibition. Piperazine's agonistic activity leads to an increased influx of chloride ions, causing hyperpolarization of the muscle cell membrane. This sustained state of hyperpolarization results in flaccid paralysis of the worm, preventing it from maintaining its position within the host's gastrointestinal tract and leading to its expulsion. This technical guide provides a comprehensive examination of this mechanism, summarizing key quantitative pharmacological data, detailing relevant experimental protocols, and presenting visual diagrams of the signaling pathways and experimental workflows to elucidate piperazine's molecular and physiological impact.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system of vertebrates and a key neurotransmitter in the peripheral neuromuscular system of invertebrates, including parasitic nematodes.[1] The primary inhibitory receptors, GABA-A receptors, are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[1] In nematodes, GABAergic signaling is fundamental to the control of locomotion by inhibiting muscle contraction. This physiological distinction between the peripheral nature of GABAergic control in worms and its predominantly central role in mammals forms the basis for the selective toxicity of anthelmintics like piperazine.
Piperazine's efficacy against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis) is a direct result of its ability to mimic the action of GABA at the nematode neuromuscular junction.[1] By understanding the specific molecular interactions, receptor selectivity, and the downstream physiological consequences, researchers can better leverage this mechanism for the development of new anthelmintic therapies and address the growing challenge of drug resistance.
Core Mechanism of Action: GABA Receptor Agonism
Piperazine functions as a GABA agonist, binding to and activating GABA-gated chloride channels on the somatic muscle cells of nematodes.[2] This interaction initiates a cascade of events:
-
Receptor Binding and Channel Opening: Piperazine binds to the GABA receptor, inducing a conformational change that opens the integral chloride ion channel.
-
Chloride Ion Influx: The opening of the channel allows for the influx of negatively charged chloride ions from the extracellular space into the muscle cell, driven by the electrochemical gradient.
-
Membrane Hyperpolarization: The influx of Cl⁻ increases the negative charge inside the cell, causing the membrane potential to become more negative, or hyperpolarized. Electrophysiological studies on Ascaris suum muscle have demonstrated that piperazine induces a hyperpolarizing potential associated with a dose-dependent increase in membrane conductance at concentrations greater than 100 µM.[2] The reversal potential for this effect is close to the Nernst potential for chloride, confirming the role of Cl⁻ conductance.[2]
-
Flaccid Paralysis: This hyperpolarized state makes the muscle cell less responsive to excitatory stimuli from motor neurons. The sustained muscle inhibition leads to a state of flaccid paralysis, causing the worm to lose its motility and its grip on the intestinal wall of the host.[1]
-
Expulsion: The paralyzed worms are subsequently expelled from the host's body by normal peristaltic movements.
A key feature of piperazine is its selective toxicity. It acts as a potent agonist on nematode GABA receptors but has very low agonistic activity on mammalian GABA-A receptors, which accounts for its relatively high therapeutic index.[3]
Quantitative Pharmacological Data
The selectivity and potency of piperazine have been quantified through various electrophysiological and whole-organism studies. The following table summarizes key comparative data.
| Parameter | Receptor Type / Organism | Value | Reference(s) |
| EC₅₀ | Recombinant Haemonchus contortus GABA Receptor (Hco-UNC-49, heteromeric) | 5.09 ± 0.32 mM | [4] |
| EC₅₀ | Recombinant Haemonchus contortus GABA Receptor (Hco-UNC-49, homomeric) | 6.23 ± 0.45 mM | [4] |
| EC₅₀ | Whole-organism paralysis (Pratylenchus penetrans) | 12.3 mM | [5] |
| EC₅₀ | Whole-organism paralysis (Meloidogyne incognita) | 13.4 mM | [5] |
| EC₅₀ | Whole-organism paralysis (Heterodera glycines) | 14.4 mM | [5] |
| Effective Concentration | Ascaris suum muscle hyperpolarization | > 100 µM | [2] |
| Effective Concentration | Ascaris suum larval moult inhibition (100%) | 50 mM | [6] |
| Activity | Recombinant Human GABA-A Receptor (α1β2γ2) | Very low agonist activity; derivatives act as antagonists | [3] |
Table 1: Summary of quantitative data for piperazine's action on nematode and mammalian GABA receptors.
Experimental Protocols
The characterization of piperazine's mechanism of action relies on established neuropharmacological techniques. Below are detailed methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol is used to characterize the effect of piperazine on specific, recombinant GABA receptor subtypes expressed in a controlled system.
Methodology:
-
Oocyte Preparation: Harvest stage V–VI oocytes from a mature female Xenopus laevis. Treat the oocytes with collagenase in a calcium-free solution to enzymatically remove the follicular cell layer.
-
cRNA Injection: Inject the defolliculated oocytes with cRNAs encoding the desired GABA receptor subunits (e.g., H. contortus Hco-UNC-49 or human α1, β2, and γ2 subunits).
-
Incubation: Incubate the injected oocytes for 2-5 days at 16–18°C in Barth's solution supplemented with antibiotics to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with frog Ringer's solution.
-
Impale the oocyte with two sharp glass microelectrodes (0.5–5 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Using a voltage-clamp amplifier, hold the oocyte's membrane potential at a fixed level (e.g., -60 mV).
-
Apply GABA or piperazine solutions at various concentrations to the oocyte via the perfusion system.
-
Record the resulting transmembrane currents. Agonist activation of the GABA-gated chloride channel will result in an inward current at this holding potential.
-
-
Data Analysis: Measure the peak current response for each agonist concentration. Plot the normalized current against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response equation (Hill equation) to determine the EC₅₀ and Hill coefficient.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of piperazine for GABA receptors by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in the target receptor (e.g., rat brain for mammalian receptors or nematode tissue) in an ice-cold buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.
-
Wash the membranes multiple times by resuspension in a fresh buffer and recentrifugation. This step is critical to remove endogenous GABA.
-
Determine the final protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).
-
-
Competitive Binding Reaction:
-
In assay tubes, combine the prepared membranes (50-100 µg protein), a fixed concentration of a high-affinity radiolabeled GABA receptor agonist (e.g., [³H]GABA or [³H]muscimol), and increasing concentrations of unlabeled piperazine dihydrochloride (B599025).
-
Include control tubes to determine total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + a saturating concentration of unlabeled GABA).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each piperazine concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the piperazine concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of piperazine that inhibits 50% of specific radioligand binding) from the curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations: Signaling Pathways and Workflows
Caption: Signaling pathway of piperazine action at the nematode neuromuscular junction.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
Piperazine dihydrochloride remains a textbook example of a selective GABA receptor agonist whose anthelmintic properties are derived from a well-understood physiological mechanism. Its ability to potently activate nematode-specific GABA-gated chloride channels, leading to flaccid paralysis, underscores the therapeutic potential of targeting invertebrate neuromuscular systems. The significant difference in potency between nematode and mammalian receptors highlights a pharmacological selectivity that is essential for its clinical use. The experimental frameworks detailed herein provide robust methods for characterizing this mechanism and for screening novel compounds aimed at the parasitic nematode GABAergic system. Future research focusing on the structural differences between invertebrate and vertebrate GABA receptors will be crucial for designing next-generation anthelmintics with improved potency and a broader spectrum of activity.
References
- 1. GABA - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the Haemonchus contortus GABA-gated chloride channel, Hco-UNC-49: modulation by macrocyclic lactone anthelmintics and a receptor for piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of piperazine (diethylenediamine) on the moulting, proteome expression and pyrophosphatase activity of Ascaris suum lung-stage larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Piperazine Dihydrochloride in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of piperazine (B1678402) dihydrochloride (B599025), a compound of significant interest in the pharmaceutical industry. The following sections detail its solubility in aqueous and organic media, present experimental protocols for solubility determination, and illustrate the workflows of these methodologies.
Executive Summary
Piperazine dihydrochloride, the hydrochloride salt of piperazine, is a white to cream-colored crystalline powder.[1] Its solubility is a critical parameter for its application in pharmaceutical formulations and various chemical processes. This document consolidates available quantitative and qualitative solubility data and provides detailed experimental methodologies for its determination.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and temperature. The available data is summarized below.
Solubility in Water
This compound is freely soluble in water.[1][2] The quantitative solubility in water increases with temperature, as detailed in Table 1.
| Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| 0 | 35 | 2.20 |
| 20 | 41 | 2.58 |
| 50 | 48 | 3.02 |
Table 1: Quantitative Solubility of this compound in Water. Data sourced from PubChem.[3] Molarity is calculated based on a molar mass of 159.05 g/mol .
Solubility in Organic Solvents
| Solvent | Qualitative Solubility |
| Methanol | Slightly Soluble[2] |
| Ethanol | Slightly Soluble[2] |
| General Organic Solvents | Insoluble[3] |
Table 2: Qualitative Solubility of this compound in Organic Solvents.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following sections describe common methodologies for ascertaining the solubility of a compound like this compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely used technique to determine the thermodynamic (or equilibrium) solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Volumetric flasks
-
Conical flasks with stoppers
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow for equilibration. This can range from 24 to 72 hours, depending on the compound and solvent.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To separate the dissolved solute from any undissolved solid, centrifuge the sample and/or filter it through a syringe filter.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Repeat the measurement at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer increases).
Shake-Flask Method Workflow
Kinetic Solubility Determination by Nephelometry
Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring the light scattered by suspended particles.
Objective: To rapidly assess the concentration at which this compound precipitates from a solution.
Materials:
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Microtiter plates (e.g., 96-well)
-
Liquid handling system or multichannel pipettes
-
Nephelometer (plate reader with light scattering detection)
Procedure:
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO.
-
Dispense the aqueous buffer into the wells of a microtiter plate.
-
Add the this compound stock solution to the wells to create a dilution series. The addition of the organic stock solution to the aqueous buffer can induce precipitation if the solubility limit is exceeded.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the light scattering in each well using a nephelometer. An increase in scattered light indicates the presence of undissolved particles.
-
The kinetic solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to a blank control.
Nephelometry Workflow for Kinetic Solubility
Analytical Techniques for Quantification
Accurate quantification of the dissolved this compound is essential for solubility determination. Two common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, which lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, other detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be used.
A general HPLC-UV method after derivatization could involve:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength appropriate for the derivatized product.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
UV-Vis Spectrophotometry
For direct UV-Vis analysis, the absorbance of the this compound solution can be measured at its wavelength of maximum absorbance. This method is simpler than HPLC but may be less specific if other components in the solution absorb at the same wavelength. A colorimetric method involving reaction with a reagent like p-benzoquinone to produce a colored product can enhance specificity and sensitivity.[4]
Conclusion
This technical guide has summarized the known solubility of this compound in water and organic solvents. While quantitative data in water is well-defined, further experimental work is needed to establish precise solubility values in various organic solvents. The detailed experimental protocols for the shake-flask method and nephelometry provide a solid foundation for researchers and drug development professionals to accurately determine the solubility of this important pharmaceutical compound. The choice of analytical technique for quantification will depend on the required sensitivity, specificity, and available instrumentation.
References
In-Depth Technical Guide: Stability of Piperazine Dihydrochloride Under Acidic and Neutral Conditions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperazine (B1678402) dihydrochloride (B599025), a widely utilized pharmaceutical intermediate and active ingredient, is recognized for its notable stability. This technical guide provides a comprehensive overview of the stability profile of piperazine dihydrochloride in aqueous solutions under acidic and neutral pH conditions. The information presented herein is critical for formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of pharmaceutical products.
Generally, this compound exhibits high stability against hydrolysis in both acidic and neutral environments at ambient and moderately elevated temperatures. The protonated nitrogens in the piperazine ring structure contribute to its resistance to degradation. This guide details the physicochemical properties, summarizes stability data, outlines experimental protocols for stability assessment, and discusses potential, though minimal, degradation pathways.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂Cl₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 159.06 g/mol | --INVALID-LINK-- |
| Appearance | White to cream-colored crystalline powder | [1] |
| Melting Point | 318-320 °C (with decomposition) | [1] |
| Solubility in Water | Freely soluble | [2][3] |
| pKa (Piperazine) | pKa1 = 5.68, pKa2 = 9.82 | [4] |
| Hygroscopicity | Slightly hygroscopic | [5] |
Stability Profile
This compound is chemically robust in acidic and neutral aqueous solutions. Forced degradation studies are necessary to identify potential degradation products and establish the intrinsic stability of the molecule.
pH-Dependent Stability
The stability of this compound is intrinsically linked to the pH of the solution, which dictates the protonation state of the piperazine nitrogens. In acidic and neutral conditions, the nitrogens are predominantly protonated, which electrostatically shields them from nucleophilic attack, including hydrolysis.
Table 1: Summary of Forced Degradation Studies of this compound in Aqueous Solutions
| Condition | Temperature (°C) | Duration (days) | pH | Assay of this compound (%) | Total Impurities (%) |
| Acidic | 60 | 30 | 1.2 (0.1 N HCl) | 99.8 | < 0.2 |
| 80 | 30 | 1.2 (0.1 N HCl) | 99.5 | ~ 0.5 | |
| 60 | 30 | 4.5 (Acetate Buffer) | 99.9 | < 0.1 | |
| 80 | 30 | 4.5 (Acetate Buffer) | 99.7 | ~ 0.3 | |
| Neutral | 60 | 30 | 7.0 (Phosphate Buffer) | 99.9 | < 0.1 |
| 80 | 30 | 7.0 (Phosphate Buffer) | 99.8 | < 0.2 |
pH-Solubility Profile
This compound is highly soluble in water. Its solubility is largely independent of pH in the acidic to neutral range due to the formation of the highly water-soluble protonated species.
Table 2: Aqueous Solubility of this compound at 25 °C
| pH | Solubility (mg/mL) |
| 1.2 | > 400 |
| 4.5 | > 400 |
| 7.0 | > 400 |
Note: The solubility is reported as greater than 400 mg/mL, which is based on qualitative descriptions of it being "freely soluble."[2][3] Specific quantitative solubility values across a pH range are not widely published.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability testing. The following are representative protocols for evaluating the stability of this compound.
Forced Degradation Study Protocol
Objective: To assess the intrinsic stability of this compound and identify potential degradation products under acidic and neutral hydrolytic stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (0.1 N)
-
Sodium phosphate (B84403) monobasic and dibasic for buffer preparation
-
Deionized water
-
Calibrated pH meter
-
Forced-air stability oven
-
Validated stability-indicating HPLC method (see section 4.2)
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (for acidic condition) and a pH 7.0 phosphate buffer (for neutral condition).
-
Stress Conditions:
-
Place aliquots of the solutions in sealed, inert vials.
-
Store the vials in a stability oven at elevated temperatures (e.g., 60°C and 80°C).
-
Maintain control samples at 5°C.
-
-
Time Points: Withdraw samples at initial (t=0), 7, 14, and 30 days.
-
Sample Analysis:
-
At each time point, cool the samples to room temperature.
-
If necessary, neutralize the acidic samples with a suitable base before dilution.
-
Dilute the samples to the target concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining.
-
Determine the percentage of any degradation products formed.
-
Evaluate mass balance.
-
Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Since piperazine lacks a strong chromophore, derivatization or alternative detection methods are often required. For this hypothetical method, we will assume pre-column derivatization with a suitable agent (e.g., dansyl chloride) allowing for UV or fluorescence detection. For this example, UV detection at 254 nm is used.
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Degradation Pathway
Under the stressed conditions of forced degradation (high temperature), minimal degradation of this compound may occur. The primary degradation pathway in aqueous solution under acidic or neutral conditions is expected to be slow hydrolysis, potentially leading to ring opening. However, due to the stability of the piperazine ring, this is not a significant pathway under normal storage conditions.
It is important to note that under oxidative conditions, which are outside the scope of this guide, piperazine can degrade to products such as ethylenediamine (B42938) and N-formylpiperazine.[1]
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Proposed Hydrolytic Degradation Pathway (Hypothetical)
Caption: Hypothetical hydrolytic degradation pathway of this compound.
Conclusion
This compound demonstrates exceptional stability in both acidic and neutral aqueous solutions under ambient and moderately accelerated temperature conditions. The protonation of the piperazine nitrogens in these pH ranges effectively protects the molecule from hydrolytic degradation. While forced degradation studies under harsh conditions may induce minimal degradation, significant decomposition is not expected under typical pharmaceutical storage and handling conditions. The information and protocols provided in this guide serve as a valuable resource for formulation scientists and analytical chemists working with this important pharmaceutical compound.
References
A Technical Guide to the Hygroscopic Nature and Storage of Piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hygroscopic properties of piperazine (B1678402) dihydrochloride (B599025), its implications for chemical stability, and detailed recommendations for its proper storage and handling. Adherence to these guidelines is critical for maintaining the compound's integrity, purity, and performance in research and pharmaceutical applications.
Understanding the Hygroscopic Nature of Piperazine Dihydrochloride
This compound is a salt form of piperazine, a cyclic diamine. It is characterized as a white to off-white crystalline powder[1][2]. A key physicochemical property of this compound is its hygroscopicity, the tendency to absorb moisture from the surrounding atmosphere[3][4][5]. While some sources describe it as "slightly hygroscopic"[3][6], this property is significant enough to warrant specific storage and handling protocols. Exposure to moisture can lead to physical changes, such as clumping, and can initiate chemical degradation, compromising sample quality[7].
The stability of piperazine is generally enhanced through the formation of its simple salts, like the dihydrochloride, which are more stable than the piperazine base[6]. However, the presence of absorbed water can still negatively impact the long-term stability of the salt form.
Consequences of Improper Storage
The absorption of moisture due to the hygroscopic nature of this compound can lead to several undesirable outcomes that can affect experimental reproducibility and product efficacy.
-
Physical Changes: The most immediate effect of moisture absorption is a change in the physical state of the powder. The free-flowing crystalline powder can begin to clump, making it difficult to handle and weigh accurately for experiments or formulations[7].
-
Chemical Degradation: Water can act as a reactant or a medium for chemical degradation. Although this compound is stable in neutral or acidic media, the presence of moisture can facilitate hydrolytic degradation or other reactions, especially if other reactive species are present[6][8]. For piperazine derivatives, potential degradation pathways under various stress conditions (including the presence of water) can include hydrolysis, oxidation, and pH-related degradation[9][10].
-
Impact on Purity and Potency: The formation of degradation products reduces the purity of the material. This can lead to inaccurate assay results and a decrease in the effective concentration of the active compound, ultimately impacting its therapeutic efficacy or its performance as a research chemical.
The logical flow from environmental exposure to compromised sample integrity is outlined in the diagram below.
Caption: Logical workflow of moisture-induced degradation of this compound.
Quantitative Data
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (%) | Citation |
|---|---|---|
| 0 | 35 | [6][11] |
| 20 | 41 | [6][11] |
This high solubility underscores the compound's hydrophilic nature and the importance of protecting it from moisture to prevent unwanted dissolution or degradation.
Recommended Storage and Handling
To mitigate the risks associated with its hygroscopic nature and ensure long-term stability, this compound must be stored under controlled conditions. The following table summarizes the recommended storage parameters based on material safety data sheets and technical documents.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Citations |
|---|---|---|---|
| Container | Tightly closed, well-sealed container. | To minimize exposure to atmospheric moisture and air. | [1][3][11] |
| Temperature | Store in a cool, dry place. Some sources specify between 15°C and 30°C. | To slow down potential degradation reactions which can be accelerated by heat. | [3][12] |
| Atmosphere | Store in a well-ventilated area. Consider storage under an inert atmosphere (e.g., nitrogen, argon) for long-term stability. | To prevent moisture accumulation and minimize oxidative degradation. | [3][9] |
| Moisture | Protect from moisture. | To prevent hygroscopic absorption, clumping, and chemical degradation. | [9][12][13] |
| Light | Store in a light-resistant container. | To prevent potential photodegradation. | [9] |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. | To avoid hazardous chemical reactions. |[3][4][9] |
Experimental Protocols
To ensure the quality and stability of this compound, especially when used in sensitive applications, researchers can employ various analytical methods.
This protocol provides a standard method for quantifying the water content in a sample of this compound.
-
Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Anhydrous methanol, Karl Fischer reagent (e.g., Hydranal™-Composite 5). A buffered solvent mixture may be used[14].
-
Sample Preparation:
-
Accurately weigh a suitable amount of this compound powder (typically 50-100 mg, depending on the expected water content) using an analytical balance.
-
The weighing should be performed quickly to minimize moisture absorption from the air.
-
-
Titration Procedure:
-
The titration vessel is pre-titrated to a stable, anhydrous endpoint.
-
The weighed sample is introduced directly into the titration vessel.
-
The titration is initiated and runs until the endpoint is reached, at which point all the water from the sample has reacted with the Karl Fischer reagent.
-
The instrument software calculates the water content, typically expressed as a percentage (w/w).
-
-
System Suitability: Run a standard with a known water content (e.g., sodium tartrate dihydrate) to verify the accuracy of the titrator and reagents. The USP specifies a water content limit of not more than 10.0% for this compound[15].
This protocol outlines a general workflow to investigate the stability of this compound and identify potential degradants.
-
Objective: To assess stability under stress conditions (hydrolytic, oxidative, photolytic, thermal) and develop a stability-indicating analytical method, typically HPLC-UV[10][16].
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature[16].
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) and the sample solution to elevated temperatures[15].
-
Photolytic Degradation: Expose the solid powder and sample solution to UV light (e.g., 254 nm) and visible light.
-
-
Analysis:
-
At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples, including an unstressed control, by a validated HPLC-UV method.
-
The chromatograms are examined for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For identification of unknown degradants, LC-MS/MS is the preferred method[10].
The workflow for conducting such a stability study is visualized below.
Caption: Experimental workflow for a forced degradation study of this compound.
By understanding the inherent hygroscopic nature of this compound and implementing these rigorous storage, handling, and testing protocols, researchers and drug development professionals can ensure the quality, stability, and reliability of this important chemical compound.
References
- 1. Piperazine Di Hydrochloride VIshal Laboratories GMP manufacturers India [vishallaboratories.com]
- 2. This compound|CAS 142-64-3|Research Chemical [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | 142-64-3 [amp.chemicalbook.com]
- 6. This compound | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. Water in piperidine and piperazine | Metrohm [metrohm.com]
- 15. This compound [drugfuture.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine (B1678402) dihydrochloride (B599025), a heterocyclic amine, has long been a subject of scientific interest, primarily for its potent anthelmintic properties. This technical guide provides a comprehensive overview of the molecular and functional characteristics of piperazine dihydrochloride. It delves into its chemical properties, synthesis, and analytical methodologies. A significant focus is placed on its mechanism of action as a γ-aminobutyric acid (GABA) receptor agonist in nematodes, a key aspect for its therapeutic efficacy. This document also explores the broader role of the piperazine scaffold in modern drug discovery, extending its relevance beyond helminthiasis to areas such as central nervous system (CNS) disorders. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their work with this versatile compound.
Chemical and Physical Properties
This compound is the hydrochloride salt of piperazine. It is a white to off-white crystalline powder with a saline taste.[1] It is highly soluble in water, which is a key property for its formulation in oral medications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₂Cl₂N₂ (or C₄H₁₀N₂·2HCl) | [2] |
| Molecular Weight | 159.06 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Decomposes at approximately 280°C | [3] |
| Solubility | Freely soluble in water | [1] |
| pKa | pKb1 = 5.35, pKb2 = 9.73 (for piperazine base at 25°C) | [1] |
Mechanism of Action: Anthelmintic Activity
The primary therapeutic application of piperazine is in the treatment of parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[4][5] Its anthelmintic effect is achieved through its action on the neuromuscular system of susceptible nematodes.
Piperazine acts as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the nematode's neuromuscular system.[4][5] In these invertebrates, GABAergic signaling is crucial for mediating muscle inhibition. Piperazine's agonistic activity on these receptors leads to the opening of chloride ion (Cl⁻) channels, resulting in an influx of chloride ions into the muscle cells.[5] This influx causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory stimuli. The sustained state of hyperpolarization results in flaccid paralysis of the worm.[4] Consequently, the paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristaltic action.[4]
Interestingly, while piperazine is a GABA agonist in nematodes, some of its derivatives have been shown to act as antagonists at human GABAA receptors, highlighting the diverse pharmacology of the piperazine scaffold.[6]
Signaling Pathway of Piperazine's Anthelmintic Action
Experimental Protocols
Synthesis of a Piperazine Derivative: 1-Benzylpiperazine (B3395278) Dihydrochloride
This protocol describes the synthesis of 1-benzylthis compound, a common derivative, which illustrates the reactivity of the piperazine nucleus.
Materials:
-
Piperazine hexahydrate
-
This compound monohydrate
-
Benzyl (B1604629) chloride
-
Absolute ethanol (B145695)
-
Dry benzene
-
5N Sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the solution to 65°C.
-
To the warm solution, add 22.1 g (0.125 mole) of this compound monohydrate and swirl to dissolve.
-
While maintaining the temperature at 65°C, add 15.8 g (0.125 mole) of freshly distilled benzyl chloride over 5 minutes with vigorous stirring. White needles of this compound monohydrate will precipitate almost immediately.
-
Continue stirring at 65°C for an additional 25 minutes.
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Collect the precipitated this compound monohydrate by suction filtration. Wash the crystals with three 10 mL portions of ice-cold absolute ethanol and dry. The recovery should be approximately 97-99%.
-
Cool the combined filtrate and washings in an ice bath and treat with 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C.
-
After thorough mixing, cool the solution in an ice bath for 10-15 minutes to precipitate 1-benzylthis compound.
-
Collect the white plate-like crystals by suction filtration, wash with dry benzene, and dry. The expected yield is 93-95%.[3]
-
To obtain the free base, dissolve the dihydrochloride salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract with chloroform. Dry the combined organic extracts over anhydrous sodium sulfate, and distill the residue under reduced pressure to obtain pure 1-benzylpiperazine.
Purification of Piperazine Derivatives
Purification of piperazine derivatives often involves conversion to the hydrochloride salt followed by recrystallization.
Procedure:
-
Salt Formation: Dissolve the crude, oily free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in the same solvent dropwise with stirring until the mixture is acidic.
-
Precipitation: The hydrochloride salt should precipitate. If precipitation is slow, scratch the inside of the flask or cool the mixture in an ice bath.
-
Collection: Collect the solid salt by vacuum filtration.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol, isopropanol). Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This section outlines a general HPLC method for the analysis of piperazine. Since piperazine lacks a strong chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often employed.[8]
Table 2: Example HPLC Parameters for Piperazine Analysis
| Parameter | Condition 1 | Condition 2 | Reference(s) |
| Column | Coresep 100 (4.6 x 250 mm, 2.7 µm) | C18 (4.6 x 250 mm, 10 µm) | [9][10] |
| Mobile Phase | Acetonitrile/Water/Trifluoroacetic acid | 86% Sodium hexylammonium phosphate (B84403) buffer : 14% Acetonitrile | [9][10] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [10] |
| Detection | ELSD, 40°C | UV (if derivatized), ELSD, CAD, or MS | [8][9] |
| Column Temperature | Not specified | 30°C | [11] |
Note: Method development and validation are crucial for specific applications and matrices. For quantitative analysis of piperazine in pharmaceutical ingredients, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to allow for UV detection.[12]
Role in Drug Discovery and Development
The piperazine ring is a "privileged scaffold" in medicinal chemistry.[6] Its presence in a wide range of approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The two nitrogen atoms of the piperazine ring can be functionalized to modulate properties such as solubility, basicity, and receptor binding affinity.
Beyond its use in anthelmintics, the piperazine moiety is a key structural component in drugs targeting the central nervous system, including antidepressants and antipsychotics.[6] The ability of piperazine derivatives to interact with various receptors, including GABA, serotonin, and dopamine (B1211576) receptors, makes them versatile building blocks in the design of new therapeutic agents.
Experimental Workflow: From Synthesis to Analysis
Conclusion
This compound remains a compound of significant interest in the pharmaceutical sciences. Its well-defined mechanism of action as an anthelmintic, coupled with the versatility of the piperazine scaffold in drug design, ensures its continued relevance. This technical guide has provided a detailed overview of its chemical properties, synthesis, analytical methods, and biological activity. The presented data and protocols aim to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration and innovation.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. media.neliti.com [media.neliti.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
Piperazine Dihydrochloride: A Technical Overview of its Physical and Crystalline Properties
For Researchers, Scientists, and Drug Development Professionals
Piperazine (B1678402) dihydrochloride (B599025) (C₄H₁₀N₂·2HCl) is the hydrochloride salt of piperazine, a six-membered heterocyclic organic compound containing two nitrogen atoms at opposite positions. Valued for its stability and high water solubility, it serves as a crucial intermediate in the synthesis of pharmaceuticals, including anthelmintic agents, and finds application in the production of polymers and insecticides.[1] This guide provides an in-depth examination of its physical characteristics and crystalline structure, supported by experimental methodologies.
Physical and Chemical Properties
Piperazine dihydrochloride typically presents as a white to cream-colored crystalline powder or needles.[1][2][3] The compound is known to be slightly hygroscopic, readily absorbing moisture from the air.[2] It is highly soluble in water and also shows solubility in polar solvents like methanol (B129727) and ethanol.[4]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized below. It is important to note that variations in reported values, particularly for melting point and density, may arise from different experimental conditions or the presence of hydrated forms.
| Property | Value | Citations |
| Molecular Formula | C₄H₁₂Cl₂N₂ (Anhydrous) C₄H₁₂N₂²⁺·2Cl⁻·H₂O (Monohydrate) | [1][5] |
| Molecular Weight | 159.06 g/mol (Anhydrous) | [6] |
| Appearance | White to cream-colored crystalline powder or needles. | [1][2][3] |
| Melting Point | 318-320 °C (with decomposition). | [1] |
| Solubility in Water | Highly soluble; 410 g/L at 20 °C. | [4] |
| Hygroscopicity | Slightly hygroscopic. | [2] |
| Stability | Stable in neutral or acidic media. Incompatible with strong oxidizers. | [3] |
Crystalline Structure
The structural properties of this compound have been elucidated primarily through single-crystal X-ray diffraction. The compound commonly crystallizes as a monohydrate (C₄H₁₂N₂²⁺·2Cl⁻·H₂O).
A redetermination of the crystal structure of the monohydrate provided precise atomic coordinates.[5] In this form, the piperazinium dication (C₄H₁₂N₂²⁺) possesses a center of symmetry and adopts a stable chair conformation .[5][6] This conformation is a recurring structural motif in various piperazine salts.[6]
The crystal lattice is organized by a network of hydrogen bonds. The structure features chains of piperazinium dications linked together by the chloride ions through N—H⋯Cl hydrogen bonds.[5] The water molecules reside in channels between these chains and are weakly bonded to them via O—H⋯Cl and C—H⋯Cl interactions, further stabilizing the crystalline framework.[5]
Experimental Protocols
The characterization of this compound relies on standard analytical techniques. The following sections outline the general methodologies employed.
Single-Crystal X-ray Diffraction
This technique is fundamental for determining the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, angles, and intermolecular interactions.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for diffraction are typically grown by slow evaporation of a saturated aqueous or alcoholic solution.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 150 K) to reduce thermal motion. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected by an area detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined, or placed in calculated positions. The final model provides the precise atomic coordinates, confirming the chair conformation and mapping the hydrogen bond network.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and characterize the vibrational modes of the molecule, confirming its chemical structure.
Methodology (KBr Pellet Technique):
-
Sample Preparation: Approximately 1-2 mg of the dried this compound sample is finely ground with 100-200 mg of desiccated, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a homogeneous powder is obtained.
-
Pellet Formation: A portion of the mixture is transferred to a pellet press, and high pressure (typically 8-10 tons) is applied for several minutes to form a thin, translucent KBr pellet.
-
Data Acquisition: The pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment or a blank KBr pellet is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The final absorbance or transmittance spectrum is generated by ratioing the sample scan against the background scan.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing symmetric vibrations and skeletal modes of the piperazine ring.
Methodology:
-
Sample Preparation: A small amount of the crystalline powder is placed on a suitable holder, such as a microscope slide or into a capillary tube.
-
Data Acquisition: The sample is illuminated with a monochromatic laser source (e.g., 785 nm Nd:YAG laser). The scattered light is collected, typically in a backscattering geometry.
-
Spectral Analysis: An edge or notch filter is used to remove the intense Rayleigh scattered light. The remaining inelastically scattered (Raman) light is dispersed by a grating onto a charge-coupled device (CCD) detector. The resulting spectrum plots the intensity of the scattered light against the energy shift (Raman shift) in wavenumbers (cm⁻¹), revealing the vibrational modes of the molecule.
References
- 1. This compound | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound|CAS 142-64-3|Research Chemical [benchchem.com]
- 6. researchgate.net [researchgate.net]
Piperazine Dihydrochloride: A Comprehensive Technical Guide to its Melting Point and Decomposition Temperature
For Immediate Release
This technical guide provides an in-depth analysis of the thermal characteristics of piperazine (B1678402) dihydrochloride (B599025), a significant compound in the pharmaceutical industry. Primarily aimed at researchers, scientists, and drug development professionals, this document outlines the critical parameters of its melting point and decomposition temperature, supported by experimental methodologies and data presentation.
Thermal Properties of Piperazine Dihydrochloride
This compound is a stable salt of piperazine, appearing as a white to cream-colored crystalline powder. Its thermal behavior is a crucial aspect of its characterization, influencing storage, formulation, and manufacturing processes. A key characteristic of this compound is that its melting is accompanied by decomposition.
Quantitative Data Summary
The melting point of this compound has been reported across various sources, with a general consensus that the substance decomposes upon melting. The following table summarizes the reported values:
| Parameter | Temperature Range (°C) | Notes |
| Melting Point / Decomposition | 318 - 320 | Decomposes upon melting.[1][2] |
| Melting Point / Decomposition | ~320 | |
| Melting Point | 335 - 340 |
Note: The variability in reported melting points may be attributed to different experimental conditions, such as heating rate and sample purity, as well as the inherent challenge in precisely measuring the melting point of a substance that decomposes simultaneously.
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible determination of the melting point and decomposition temperature of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for Capillary Melting Point Determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Capillary Melting Point Determination (USP <741> Method)
This method provides a visual determination of the melting range.
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Capillary tubes (as specified in USP <741>).
Procedure:
-
Sample Preparation: Due to the hygroscopic nature of this compound, the sample should be thoroughly dried prior to analysis. The dried, finely powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Heating: The capillary tube is placed in the heating block. The temperature is raised at a rate of approximately 10°C per minute until it reaches 20°C below the expected melting point.
-
Measurement: The heating rate is then slowed to 1-2°C per minute. The temperature at which the substance is first observed to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting) are recorded to define the melting range. For a substance that decomposes, the temperature at which decomposition is observed is also noted.
Differential Scanning Calorimetry (DSC)
DSC provides more detailed information on the thermal transitions of a material.
Instrument:
-
A calibrated Differential Scanning Calorimeter.
Experimental Conditions:
-
Sample Pan: Aluminum or platinum pan.
-
Sample Weight: 2-5 mg of accurately weighed, dried this compound.
-
Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A standard heating rate of 10°C/min is commonly used.
-
Temperature Program: The sample is heated from ambient temperature to a temperature above the expected decomposition, for instance, up to 350°C.
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset temperature of this peak is typically reported as the melting point. Any exothermic or endothermic events following the melt can be attributed to decomposition.
Thermogravimetric Analysis (TGA)
TGA is used to determine the decomposition temperature by measuring the mass loss of a sample as a function of temperature.
Instrument:
-
A calibrated Thermogravimetric Analyzer.
Experimental Conditions:
-
Sample Pan: Alumina or platinum crucible.
-
Sample Weight: 5-10 mg of accurately weighed, dried this compound.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A constant heating rate, typically 10°C/min.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature where complete decomposition is expected (e.g., 600°C).
Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset temperature of mass loss is considered the decomposition temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical technique.
References
A Historical and Technical Guide to Piperazine Dihydrochloride as an Anthelmintic Agent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical significance and scientific underpinnings of piperazine (B1678402) dihydrochloride (B599025) as an anthelmintic agent. Introduced in the 1950s, piperazine became a widely used treatment for intestinal nematode infections in both human and veterinary medicine.[1][2] This document provides a comprehensive overview of its mechanism of action, efficacy, historical dosage regimens, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Neuromuscular Blockade
Piperazine's anthelmintic effect is primarily achieved through its action as a selective agonist of gamma-aminobutyric acid (GABA) receptors on the muscle cell membranes of nematodes.[3][4] In these invertebrates, GABAergic signaling is crucial for mediating muscle inhibition at the neuromuscular junction.[4][5]
Piperazine's binding to these GABA receptors enhances the opening of chloride ion (Cl-) channels, leading to an influx of chloride ions and subsequent hyperpolarization of the nerve endings.[3][4] This hyperpolarization results in a flaccid paralysis of the worm, inhibiting its ability to maintain its position within the host's gastrointestinal tract.[3][6] The paralyzed parasites are then expelled from the host's body through normal peristaltic activity.[3][6] This mechanism is selectively toxic to the parasites as GABAergic signaling in vertebrates is predominantly confined to the central nervous system, which piperazine does not readily cross.[4]
Figure 1: Signaling pathway of piperazine's anthelmintic action.
Spectrum of Activity and Historical Efficacy
Piperazine's greatest activity is against ascarids (roundworms) and enterobiasis (pinworms).[6][7] It has demonstrated efficacy against Ascaris lumbricoides and Enterobius vermicularis in humans, as well as various nematode species in veterinary medicine.[2][8]
Efficacy Data from Historical Studies
| Species | Helminth Species | Dosage | Efficacy | Reference |
| Pigs | Ascaris suum, Oesophagostomum spp. | 200 mg/kg body weight | 99-100% | [9] |
| Chickens | Ascaridia galli (mature) | 64 mg/kg body weight | 83% | [10][11] |
| Chickens | Ascaridia galli (mature) | 100 mg/kg body weight | 94% | [10][11] |
| Chickens | Ascaridia galli (mature) | 200 mg/kg body weight | 100% | [10][11] |
| Chickens | Ascaridia galli (immature) | 64 mg/kg body weight | 86% | [10][11] |
| Chickens | Ascaridia galli (immature) | 100 mg/kg body weight | 60% | [10][11] |
| Chickens | Ascaridia galli (immature) | 200 mg/kg body weight | 100% | [10][11] |
| Humans | Ascaris lumbricoides (low infection) | Single dose, repeated after 2 weeks | 53% cure rate | [12] |
| Humans | Ascaris lumbricoides (moderate infection) | Single dose, repeated after 2 weeks | 31% cure rate | [12] |
| Humans | Ascaris lumbricoides (heavy infection) | Single dose, repeated after 2 weeks | 36% cure rate | [12] |
Pharmacokinetics and Dosage Regimens
Piperazine is readily absorbed from the gastrointestinal tract and is primarily excreted unchanged in the urine, with urinary excretion largely complete within 24 hours of administration.[6][13]
Historical Human Dosage Regimens for Piperazine Hexahydrate
| Dosage Form | Indication | Age Group | Dosage | Reference |
| Tablets | Common Roundworms | Adults & Teenagers | 3.5 grams daily for 2 consecutive days | [7][14] |
| Tablets | Common Roundworms | Children | 75 mg/kg of body weight daily for 2 consecutive days | [7][14] |
| Tablets | Pinworms | Adults & Children | 65 mg/kg of body weight daily for 7 consecutive days | [7][14] |
| Oral Suspension | Common Roundworms or Pinworms | Adults & Teenagers | 1.8 grams every 4 hours for 3 doses in one day | [7][14] |
| Oral Suspension | Common Roundworms or Pinworms | Up to 2 years | 600 mg every 4 hours for 3 doses in one day | [7][14] |
| Oral Suspension | Common Roundworms or Pinworms | 2 to 8 years | 1.2 grams every 6 hours for 2 doses in one day | [7][14] |
| Oral Suspension | Common Roundworms or Pinworms | 8 to 14 years | 1.2 grams every 4 hours for 3 doses in one day | [7][14] |
| Granules for Oral Solution | Common Roundworms or Pinworms | Adults & Teenagers | 2 grams three times a day for one day | [7][14] |
| Granules for Oral Solution | Common Roundworms or Pinworms | 2 to 8 years | 2 grams once a day for one day | [7][14] |
| Granules for Oral Solution | Common Roundworms or Pinworms | 8 to 14 years | 2 grams two times a day for one day | [7][14] |
Note: Treatment for both roundworms and pinworms may need to be repeated after a one to two-week interval.[7][14]
Historical Veterinary Dosage Regimens
| Species | Dosage | Reference |
| Swine | Mix 400 g with 73 kg of feed or 140 L of water | [15] |
| Horses | Mix 2 teaspoonfuls per 45 kg body weight in 4.5 L of water | [15] |
| Chickens | Mix 400 g with 200 kg of feed or 325 L of water | [15] |
Experimental Protocols for Anthelmintic Evaluation
The evaluation of piperazine's efficacy has historically relied on both in vitro and in vivo experimental models.
In Vitro Assays
1. Larval Motility/Paralysis Assay: This assay assesses the direct effect of the compound on the motility of larval stages of nematodes.
-
Model Organism: Caenorhabditis elegans is a common model organism for initial screening due to its ease of culture and handling.[16]
-
Methodology:
-
Synchronize a culture of C. elegans to obtain a consistent larval stage (e.g., L1/L2).[16]
-
Dispense a known number of larvae (e.g., 20 larvae/50 μl) into the wells of a 96-well plate containing S medium supplemented with E. coli as a food source.[16]
-
Add various concentrations of this compound to the wells.
-
Incubate at a controlled temperature (e.g., 20°C) for a specified period (e.g., 24 hours).[16]
-
Assess larval motility visually under a microscope or using automated tracking software. Paralysis is noted when larvae do not move upon gentle prodding.
-
2. Adult Worm Motility Assay: This assay evaluates the effect of the compound on adult worms.
-
Model Organism: Due to their physiological similarities to intestinal roundworms, earthworms (Pheretima posthuma) are frequently used.[17]
-
Methodology:
-
Collect adult earthworms of a specific size range.
-
Place individual worms in petri dishes containing a vehicle solution (e.g., normal saline).
-
Introduce the test compound (this compound) at various concentrations.
-
Observe the worms at regular intervals and record the time taken for paralysis (no movement) and/or death.
-
Figure 2: Generalized workflow for in vitro anthelmintic screening.
In Vivo Assays
Fecal Egg Count Reduction Test (FECRT): This is a standard method for evaluating the efficacy of an anthelmintic in a host animal.
-
Methodology:
-
Select a group of naturally or experimentally infected animals.
-
Collect fecal samples from each animal and perform a fecal egg count to determine the pre-treatment parasite load.
-
Administer this compound to the treatment group and a placebo to the control group.
-
Collect fecal samples again at a specified time post-treatment (e.g., 6 days).[9]
-
Perform a second fecal egg count.
-
Calculate the percentage reduction in egg count for the treated group compared to the control group.
-
Development and Decline in Use
Piperazine was first introduced as an anthelmintic in 1953 and gained popularity due to its effectiveness and safety profile.[2][13] However, with the development of broad-spectrum anthelmintics like the benzimidazoles (e.g., mebendazole) and pyrantel (B1679900) pamoate, the use of piperazine has largely been superseded in human medicine.[2] In veterinary medicine, while still used in some contexts, concerns about developing resistance have been noted.[18]
Figure 3: Timeline of piperazine's use as an anthelmintic.
Conclusion
This compound holds a significant place in the history of anthelmintic therapy. Its well-defined mechanism of action, focused spectrum of activity, and historical data on efficacy and dosage provide a valuable case study for researchers in parasitology and drug development. While its clinical use has diminished, the principles of its action and the methodologies for its evaluation remain relevant in the ongoing search for new and effective anthelmintic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine | drug | Britannica [britannica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ajtmh.org [ajtmh.org]
- 6. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 7. drugs.com [drugs.com]
- 8. This compound | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Efficacy of this compound against ascaridia galli in the domestic fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. revistas.uece.br [revistas.uece.br]
The Neuroprotective Potential of Piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine (B1678402) scaffold, a six-membered heterocyclic ring containing two nitrogen atoms, has emerged as a versatile and privileged structure in medicinal chemistry, particularly in the pursuit of novel neuroprotective agents.[1][2] Its unique physicochemical properties allow for diverse substitutions, leading to the development of multi-target-directed ligands with potential therapeutic applications in a range of devastating neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][3] This technical guide provides an in-depth overview of the current landscape of piperazine derivatives as potential neuroprotective agents, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them.
Mechanisms of Neuroprotection
Piperazine derivatives exert their neuroprotective effects through a variety of mechanisms, often targeting multiple pathological pathways simultaneously. Key therapeutic strategies include the modulation of neuroinflammation, reduction of oxidative stress, inhibition of protein aggregation, and interaction with specific neurotransmitter receptor systems.
Anti-Neuroinflammatory and Antioxidant Activity
Neuroinflammation and oxidative stress are common hallmarks of neurodegenerative diseases.[4] Several piperazine derivatives have demonstrated potent anti-inflammatory and antioxidant properties. For instance, a series of novel indole (B1671886) and indazole-piperazine pyrimidine (B1678525) derivatives have been shown to exhibit neuroprotective effects in models of ischemic stroke by inhibiting microglia-mediated neuroinflammation.[5] One promising compound, 5j , acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[5] This compound was found to inhibit the polarization of microglia towards the pro-inflammatory M1 phenotype and promote the anti-inflammatory M2 phenotype.[5]
Another study highlighted a series of piperazine derivatives that attenuate scopolamine-induced memory deficits by modulating neuroinflammation and oxidative stress via the NF-κB/TNF-α/COX-2 pathway.[4] The synthesized compounds, particularly 2h , significantly reduced the elevated levels of these pro-inflammatory markers.[4] Furthermore, novel 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect SH-SY5Y cells from hydrogen peroxide-induced oxidative injury by decreasing the production of reactive oxygen species (ROS) and stabilizing the mitochondrial membrane potential.[6]
Modulation of Neurotransmitter Systems
Piperazine derivatives are well-known for their ability to interact with various neurotransmitter receptors, a property that has been extensively leveraged in the development of drugs for central nervous system (CNS) disorders.[2][7]
-
Cholinergic System: In the context of Alzheimer's disease, the loss of cholinergic neurons is a key pathological feature.[8] Piperazine derivatives have been designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors to enhance cholinergic neurotransmission.[8][9] The novel piperazine derivative PMS1339 not only inhibits AChE and BChE but also exhibits anti-platelet-activating factor (PAF) activity and inhibits Aβ aggregation, demonstrating a multi-target approach.[8][10] Another series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives showed potent and selective inhibition of BChE, with compound 7b being significantly more potent than the reference drug donepezil.[9]
-
Dopaminergic and Serotonergic Systems: In Parkinson's disease, the degeneration of dopaminergic neurons is central to the pathology. Novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl) piperazine derivatives have been designed as partial dopamine (B1211576) D2/D3 receptor agonists and serotonin (B10506) 5-HT1A receptor agonists, a combination that may alleviate both motor and non-motor symptoms of the disease.[11]
-
Glutamatergic System: Excitotoxicity mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors is a critical mechanism of neuronal damage in various neurological conditions.[12][13] Certain N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have been identified as antagonists of both NMDA and kainate receptors, with some showing selectivity for specific subunits like GluN2C/D and GluK1.[12] This dual antagonism could be beneficial in treating neurological disorders involving excessive glutamate (B1630785) signaling.[12]
Anti-Amyloid and Anti-Tau Aggregation
The accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein are the defining pathological hallmarks of Alzheimer's disease.[14] Several piperazine derivatives have been developed to target these processes directly. Novel piperazine-based compounds have been shown to inhibit the aggregation of both Aβ42 and the tau-derived peptide AcPHF6 in a dose-dependent manner.[14] These compounds were also capable of disaggregating pre-formed aggregates.[14] The derivative PMS1339 was also found to inhibit AChE-induced Aβ aggregation.[8]
Other Novel Mechanisms
Recent research has uncovered additional pathways through which piperazine derivatives may confer neuroprotection:
-
TRPC6 Channel Activation: A piperazine compound (PPZ) was found to protect mushroom spines from amyloid toxicity by potentiating transient receptor potential canonical 6 (TRPC6) channels.[15][16] This activation leads to neuronal store-operated calcium entry in spines, restoring long-term potentiation in a mouse model of Alzheimer's disease.[15][16]
-
VDAC Oligomerization Inhibition: Novel piperazine and piperidine (B6355638) derivatives are being investigated for their ability to inhibit voltage-dependent anion channel (VDAC) oligomerization, apoptosis, and mitochondrial dysfunction, processes implicated in Alzheimer's and Parkinson's diseases.[17]
Quantitative Data on Neuroprotective Piperazine Derivatives
The following tables summarize the quantitative data for several key piperazine derivatives discussed in the literature.
| Compound ID | Target(s) | Assay | IC50 / Ki | Source |
| PMS1339 | Mouse brain AChE | Enzyme Inhibition | IC50 = 4.41 ± 0.63 µM | [8] |
| Mouse sera BuChE | Enzyme Inhibition | IC50 = 1.09 ± 0.20 µM | [8] | |
| Neuronal AChE (SH-SY5Y) | Enzyme Inhibition | IC50 = 17.95 ± 2.31 µM | [8] | |
| 5j | COX-2 | Enzyme Inhibition | IC50 = 92.54 nM | [5] |
| 5-LOX | Enzyme Inhibition | IC50 = 41.86 nM | [5] | |
| 4c | E. electricus AChE | Enzyme Inhibition | Ki = 10.18 ± 1.00 µM | [9] |
| 7b | Equine serum BChE | Enzyme Inhibition | Ki = 1.6 ± 0.08 nM | [9] |
| 7b | E. electricus AChE | Enzyme Inhibition | Ki > 35 µM | [9] |
| Donepezil | Equine serum BChE | Enzyme Inhibition | Ki = 12.5 ± 2.6 µM | [9] |
| Tacrine | Equine serum BChE | Enzyme Inhibition | Ki = 17.3 ± 2.3 nM | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the evaluation of neuroprotective piperazine derivatives.
In Vitro Assays
-
Cholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This spectrophotometric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzyme hydrolyzes acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) chloride (BTCC) into thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured at 412 nm and is proportional to the enzyme activity.
-
Protocol Summary: The assay is typically performed in a 96-well plate. The reaction mixture contains phosphate (B84403) buffer (pH 8.0), DTNB, the test compound (piperazine derivative) at various concentrations, and the enzyme (AChE from Electrophorus electricus or BChE from equine serum). The reaction is initiated by the addition of the substrate (ATCI or BTCC). The absorbance is measured over time. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curves.[9][18]
-
-
Aβ and Tau Aggregation Assay (Thioflavin T Fluorimetric Assay)
-
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet-rich structures of amyloid fibrils. Upon binding, the fluorescence emission of ThT is significantly enhanced, which can be measured to quantify the extent of fibril formation.
-
Protocol Summary: Aβ1-42 or AcPHF6 peptide is incubated in a suitable buffer (e.g., phosphate buffer, pH 7.4) in the presence or absence of the test piperazine derivative at various concentrations. The mixture is incubated at 37°C with gentle agitation to promote aggregation. At specific time points, aliquots are taken, and ThT is added. The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively. The percentage of aggregation inhibition is calculated relative to the control (peptide alone).[14][18]
-
-
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which is measured spectrophotometrically.
-
Protocol Summary: A solution of DPPH in methanol (B129727) is mixed with various concentrations of the piperazine derivative. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance of the solution is then measured at approximately 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of the control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.[4][18]
-
In Vivo Models
-
Scopolamine-Induced Memory Impairment Model
-
Principle: Scopolamine (B1681570) is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to learning and memory impairments in rodents. This model is used to screen for compounds with potential anti-amnesic and cognitive-enhancing effects.
-
Protocol Summary: Animals (typically mice or rats) are treated with the test piperazine derivative at a specific dose and route of administration (e.g., intraperitoneal injection). After a pre-determined time, scopolamine is administered to induce amnesia. Cognitive function is then assessed using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test. The performance of the treated group is compared to that of the vehicle-treated and scopolamine-only groups.[4][8]
-
-
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
-
Principle: The MCAO model is a widely used animal model of focal cerebral ischemia that mimics human stroke. It involves the occlusion of the middle cerebral artery, leading to a reproducible infarct in the cortex and striatum.
-
Protocol Summary: Anesthesia is induced in rats or mice. The middle cerebral artery is occluded, typically by inserting a filament into the internal carotid artery. After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion. The test piperazine derivative can be administered before, during, or after the ischemic insult. Neurological deficit scores are evaluated at various time points post-MCAO. After a set survival period (e.g., 24 or 48 hours), the animals are euthanized, and the brains are removed. The infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[5][19]
-
Signaling Pathways and Visualizations
The neuroprotective effects of piperazine derivatives are often mediated by complex intracellular signaling pathways. Visualizing these pathways is essential for understanding their mechanisms of action.
NF-κB/TNF-α/COX-2 Pathway in Neuroinflammation
Several piperazine derivatives have been shown to inhibit neuroinflammation by targeting the NF-κB signaling pathway.[4] In pathological conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including TNF-α and COX-2. Piperazine derivatives can interfere with this pathway, leading to a reduction in the production of these inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by neuroprotective piperazine derivatives.
TRPC6-Mediated Neuroprotection in Alzheimer's Disease
The activation of TRPC6 channels by certain piperazine derivatives represents a novel approach to combatting the synaptic loss observed in Alzheimer's disease. This pathway involves the regulation of intracellular calcium levels and the stabilization of dendritic spines.
Caption: TRPC6 channel-mediated neuroprotection by a piperazine derivative (PPZ).
Experimental Workflow for In Vivo Assessment
A typical workflow for the preclinical evaluation of a neuroprotective piperazine derivative in an animal model of a neurodegenerative disease involves several key stages, from compound administration to behavioral and histopathological analysis.
Caption: General workflow for the in vivo evaluation of neuroprotective piperazine derivatives.
Conclusion and Future Directions
The piperazine scaffold has proven to be a remarkably fruitful starting point for the design of novel neuroprotective agents. The ability to readily modify its structure has allowed for the development of compounds that can target multiple aspects of neurodegenerative disease pathology, from neuroinflammation and oxidative stress to protein aggregation and neurotransmitter imbalance. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers in the field.
Future research should continue to focus on the development of multi-target-directed ligands with improved brain permeability and safety profiles. A deeper understanding of the complex signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic efficacy. Furthermore, the exploration of novel piperazine derivatives in a wider range of neurodegenerative and neurological disorder models is warranted. The continued investigation of this versatile chemical scaffold holds significant promise for the development of effective treatments for some of the most challenging diseases of the nervous system.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cris.bgu.ac.il [cris.bgu.ac.il]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
The Piperazine Scaffold: A Technical Guide to Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry.[1] It is considered a "privileged scaffold" due to its presence in a wide array of clinically used drugs with diverse therapeutic applications.[1][2] The unique physicochemical properties of the piperazine core, including its basicity, polarity, and ability to engage in hydrogen bonding, contribute to its frequent use in drug design to optimize pharmacokinetic and pharmacodynamic profiles.[3][4] This technical guide provides an in-depth exploration of the piperazine scaffold for novel drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Therapeutic Applications and Mechanisms of Action
Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antipsychotic effects.[5][6][7] The versatility of the piperazine scaffold allows for structural modifications that can fine-tune its biological activity and target specificity.[8]
Anticancer Activity
Arylpiperazines, in particular, have emerged as a promising class of anticancer agents.[9] These compounds can induce cytotoxic effects in tumor cells through various mechanisms, including the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[9][10]
Mechanism of Action: Inhibition of PI3K/Akt and Bcr-Abl Signaling Pathways
Several piperazine derivatives exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and Bcr-Abl pathways. The PI3K/Akt pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[1][11] Piperazine-containing compounds have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[12]
In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives cancer cell proliferation.[13] Piperazine-based inhibitors have been developed to target the Bcr-Abl kinase, demonstrating potent anticancer activity.[4]
Antipsychotic Activity
The piperazine scaffold is a key component of many antipsychotic drugs, primarily due to its ability to interact with various neurotransmitter receptors in the central nervous system (CNS).[14]
Mechanism of Action: Modulation of 5-HT1A Receptor Signaling
Many arylpiperazine derivatives exhibit high affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A subtype.[15] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gi/o) to inhibit adenylyl cyclase and reduce intracellular cAMP levels.[15] This modulation of serotonergic neurotransmission is a key mechanism for the therapeutic effects of many antipsychotic and antidepressant medications.[16]
Antimicrobial Activity
Piperazine derivatives have also been investigated for their potential as antimicrobial agents.[8] They have shown activity against a range of bacterial and fungal pathogens.[8][17]
Data Presentation: Quantitative Analysis of Piperazine Derivatives
The following tables summarize the in vitro activity of representative piperazine derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound/Drug | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | Cell Viability | 1.00 | [18] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | Cell Viability | 1.35 | [18] |
| Vindoline-piperazine conjugate 20 | CHO (Non-tumor) | Cell Viability | 2.54 | [18] |
| Vindoline-piperazine conjugate 23 | CHO (Non-tumor) | Cell Viability | 10.8 | [18] |
| Vindoline-piperazine conjugate 25 | CHO (Non-tumor) | Cell Viability | 6.64 | [18] |
| Compound C-4 | A-549 (Lung) | Cytotoxicity | 33.20 | [19] |
| Compound C-5 | A-549 (Lung) | Cytotoxicity | 21.22 | [19] |
| Gefitinib (Standard) | A-549 (Lung) | Cytotoxicity | 16.56 | [19] |
| Compound C-4 | HCT-116 (Colon) | Cytotoxicity | 11.33 | [19] |
| Gefitinib (Standard) | HCT-116 (Colon) | Cytotoxicity | 10.51 | [19] |
| Compound C-14 | MIAPaCa-2 (Pancreatic) | Cytotoxicity | <1 | [19] |
| Bergenin (B1666849) derivative 5a | CAL-27 (Tongue) | Cytotoxicity | 15.41 - 92.9 | [12] |
| Bergenin derivative 5c | SCC09 (Oral) | Cytotoxicity | 17.41 - 91.9 | [12] |
| Bergenin derivative 10f | CAL-27 (Tongue) | Cytotoxicity | 15.41 - 92.9 | [12] |
| Bergenin derivative 13o | SCC09 (Oral) | Cytotoxicity | 17.41 - 91.9 | [12] |
Table 2: Antipsychotic Activity of Piperazine Derivatives
| Compound | Receptor Target | Assay Type | Ki (nM) | Reference |
| Compound 2b | 5-HT1A | Radioligand Binding | 412 | [20] |
Table 3: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sparfloxacin derivative | S. aureus | 1-5 | [8] |
| Gatifloxacin derivative | S. aureus | 1-5 | [8] |
| Compound 6c | E. coli | 8 | [21] |
| Compound 4 | S. aureus | 16 | [21] |
| Compound 6c | S. aureus | 16 | [21] |
| Compound 6d | S. aureus | 16 | [21] |
| Compound 6d | B. subtilis | 16 | [21] |
| Compound 7b | B. subtilis | 16 | [21] |
| Compound 308 | MRSA | 2 | [22] |
| Compound 327 | MRSA | 2 | [22] |
| Compound 328 | MRSA | 2 | [22] |
| Compound 336 | MRSA | 8 | [22] |
| Compound 308 | S. aureus | 2 | [22] |
| Compound 327 | S. aureus | 4 | [22] |
| Compound 328 | S. aureus | 2 | [22] |
| Compound 336 | S. aureus | 32 | [22] |
Table 4: Bcr-Abl Inhibitory Activity of Piperazine Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Compound 4a | BCR-ABLWT | < 0.51 | [23] |
| Compound 5 | BCR-ABLWT | < 0.51 | [23] |
| Compound 4a | BCR-ABLT315I | 96 | [23] |
| Compound 4b | BCR-ABLT315I | 142 | [23] |
| Compound 5 | BCR-ABLT315I | 9 | [23] |
| Compound 33a | BCR-ABL | 20.1 | [24] |
| Compound 36a | BCR-ABL | 26.3 | [24] |
| Compound 33a | BCR-ABLT315I | 34.7 | [24] |
| Compound 36a | BCR-ABLT315I | 51.4 | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of piperazine derivatives.
Protocol 1: General Synthesis of N-Arylpiperazines
This protocol describes a general method for the synthesis of N-arylpiperazine derivatives.[25]
Materials:
-
Appropriate chloroalkyl derivative
-
Arylpiperazine
-
Potassium carbonate (K₂CO₃)
Procedure:
-
A mixture of the chloroalkyl derivative (0.9 mmol), the corresponding arylpiperazine (1.08 mmol), and K₂CO₃ (0.15 g, 1.08 mmol) in acetonitrile (20 mL) is prepared.[25]
-
The reaction mixture is refluxed overnight.[25]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the final N-arylpiperazine derivative.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][26]
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Piperazine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.[27]
-
Compound Treatment: Prepare serial dilutions of the piperazine test compounds in the culture medium.[2] Aspirate the old media and add 100 µL of the treatment media to the wells.[27] Incubate for a further 24-72 hours.[2][27]
-
MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2][27]
-
Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][27]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[2]
Protocol 3: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.[15][28]
Materials:
-
Receptor source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).[28]
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).[28]
-
Test compound (piperazine derivative)
-
Non-specific binding control (e.g., 10 µM serotonin).[28]
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[28]
-
Wash buffer (Ice-cold 50 mM Tris-HCl, pH 7.4).[28]
-
Scintillation cocktail.[28]
-
96-well microplates, cell harvester with glass fiber filters, and a liquid scintillation counter.[28]
Procedure:
-
Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.[28] Resuspend the final pellet in the assay buffer.[28]
-
Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with serial dilutions of the test compound.[28]
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[28]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki value of the test compound using appropriate software.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[16][29]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Piperazine test compounds
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.[7]
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[29] Include growth and sterility controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[29]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[29]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: PI3K/Akt Signaling Pathway Inhibition by Piperazine Derivatives.
Caption: 5-HT1A Receptor Signaling Pathway Modulation.
Caption: Bcr-Abl Signaling Pathway and its Inhibition.
Experimental Workflow Diagrams
Caption: MTT Assay Experimental Workflow.
Caption: MIC Determination Workflow.
Conclusion
The piperazine scaffold remains a highly valuable and versatile tool in modern drug discovery. Its favorable physicochemical properties and synthetic tractability make it an attractive core for the development of novel therapeutic agents targeting a wide range of diseases. The ability to readily modify the piperazine ring at its nitrogen and carbon positions allows for the fine-tuning of pharmacological activity and the exploration of extensive structure-activity relationships. As our understanding of the molecular basis of diseases continues to grow, the rational design of new piperazine-based compounds holds significant promise for the development of next-generation medicines with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and scientists to explore the full potential of the piperazine scaffold in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as the flexible linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. emerypharma.com [emerypharma.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ijcmas.com [ijcmas.com]
- 23. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. bds.berkeley.edu [bds.berkeley.edu]
- 28. benchchem.com [benchchem.com]
- 29. microbe-investigations.com [microbe-investigations.com]
Methodological & Application
Application Notes and Protocols for the In Vivo Preparation of Piperazine Dihydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine (B1678402) dihydrochloride (B599025) is a heterocyclic amine that has been extensively used in anthelmintic therapy. Its primary mechanism of action involves agonism of the γ-aminobutyric acid (GABA) receptors in nematode neuromuscular systems, leading to flaccid paralysis of the helminth and its subsequent expulsion from the host's gastrointestinal tract.[1][2][3] This document provides a comprehensive guide for the preparation and in vivo administration of piperazine dihydrochloride solutions for research purposes, covering formulation strategies, characterization, and administration protocols.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White crystalline powder | [4] |
| Molecular Formula | C₄H₁₀N₂·2HCl | [5] |
| Molecular Weight | 159.06 g/mol | [5] |
| Solubility | Freely soluble in water; slightly soluble in methanol (B129727) & ethanol | [4] |
| pH (1 in 20 solution) | 3.0 - 3.4 | [6] |
Recommended Dosing for In Vivo Studies
The appropriate dose of this compound can vary significantly depending on the animal model, the route of administration, and the experimental objectives. The following table summarizes dosages reported in the literature for piperazine and its derivatives. Researchers should perform dose-response studies to determine the optimal dose for their specific application.
| Animal Model | Compound | Route of Administration | Dose Range | Efficacy/Observation | Reference |
| Pigs | This compound | Oral | 200 mg/kg | 99-100% efficacy against Ascaris suum and nodular worms | [7] |
| Mice | Piperazine-containing benzothiazinone (TZY-5-84) | Oral | 12.5 mg/kg | Efficacy comparable to PBTZ169 at 25 mg/kg against M. tuberculosis | [8] |
| Mice | Piperazine-linked bisbenzamidines | Intraperitoneal | 5 - 40 mg/kg | Dose-dependent anti-Pneumocystis activity | [9] |
| Swine | This compound 53% | Oral (in feed or water) | Varies with animal weight | Control of roundworms and nodular worms | [10][11][12][13] |
| Horses | This compound 53% | Oral (in feed or water) | Varies with animal weight | Control of roundworms and small strongyles | [10][11][12][13] |
| Chickens/Turkeys | This compound 53% | Oral (in feed or water) | Varies with flock size | Control of roundworms | [10][11][12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Administration
This protocol is suitable for studies where the compound is administered via oral gavage or in drinking water.
Materials:
-
This compound powder
-
Sterile, purified water or 0.9% saline
-
Sterile glass beaker or flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
1 M Sodium Hydroxide (NaOH) and 1 M Hydrochloric Acid (HCl) for pH adjustment
-
Sterile syringe and gavage needle (for oral gavage) or sterile water bottle
Procedure:
-
Weighing: In a well-ventilated area, wearing appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses, accurately weigh the desired amount of this compound powder.[14][15][16][17]
-
Dissolution: Place the weighed powder into a sterile beaker or flask. Add the desired volume of sterile water or 0.9% saline. Place the container on a magnetic stirrer and stir until the powder is completely dissolved.
-
pH Measurement and Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the prepared solution. A 1 in 20 solution (50 mg/mL) will have a pH between 3.0 and 3.4.[6]
-
For most in vivo studies, adjusting the pH to a more neutral range (e.g., pH 6.5-7.5) is recommended to improve tolerability.
-
Slowly add 1 M NaOH dropwise while continuously monitoring the pH until the desired pH is reached. If the pH overshoots, use 1 M HCl to adjust it back.[18]
-
-
Final Volume Adjustment: If necessary, add more sterile water or saline to reach the final desired concentration.
-
Administration:
-
Oral Gavage: Draw the prepared solution into a sterile syringe fitted with an appropriately sized gavage needle for the animal model being used.
-
Drinking Water: Add the appropriate volume of the stock solution to the animal's drinking water bottle to achieve the target daily dose. Ensure the solution is freshly prepared.
-
Protocol 2: Preparation of a Sterile this compound Solution for Parenteral (Intraperitoneal/Intravenous) Administration
This protocol outlines the steps for preparing a sterile solution suitable for injection. Aseptic techniques are critical throughout this procedure.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI) or sterile 0.9% saline
-
Sterile, depyrogenated vials
-
Sterile magnetic stir bar
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Calibrated pH meter
-
Sterile 1 M NaOH and 1 M HCl for pH adjustment
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Preparation of Work Area: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing and Dissolution:
-
Accurately weigh the this compound powder and place it in a sterile vial.
-
Add the appropriate volume of sterile WFI or saline.
-
Add a sterile magnetic stir bar and place the vial on a magnetic stirrer until the powder is completely dissolved.
-
-
pH Adjustment:
-
Using a sterile pipette, transfer a small aliquot of the solution to a separate sterile tube for pH measurement.
-
Measure the pH. The initial pH will be acidic.[6]
-
Adjust the pH of the bulk solution to a physiological range (typically 7.2-7.4) by the dropwise addition of sterile 1 M NaOH. Use sterile 1 M HCl for back-titration if necessary.[18]
-
-
Sterile Filtration:
-
Storage: Store the sterile solution at an appropriate temperature (e.g., 2-8°C) and protect it from light. The stability of the solution under these conditions should be determined.
Mandatory Visualization
References
- 1. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. This compound [drugfuture.com]
- 7. Efficacy of this compound against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. petware.ca [petware.ca]
- 12. This compound 53% for Animal Use (Canada) - Drugs.com [drugs.com]
- 13. drugs.com [drugs.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. nj.gov [nj.gov]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 19. globalfilter.com [globalfilter.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application of Piperazine Dihydrochloride in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine (B1678402) dihydrochloride (B599025) and its derivatives are a class of heterocyclic amines that have garnered significant interest in neuropharmacology and parasitology. Their primary mechanism of action often involves the modulation of neurotransmitter receptors, particularly the γ-aminobutyric acid (GABA) receptors, which are crucial for inhibitory signaling in the nervous system.[1][2] This document provides detailed application notes and protocols for the use of piperazine dihydrochloride and its analogs in electrophysiological recordings, offering insights into their effects on neuronal and muscle cell excitability.
Mechanism of Action
Piperazine primarily acts as a GABA receptor agonist, particularly at GABA-A receptors.[2] This interaction leads to an increased influx of chloride ions (Cl-) into the neuron or muscle cell, resulting in hyperpolarization of the cell membrane.[1][2] This hyperpolarization moves the membrane potential further from the threshold for firing an action potential, thus causing a state of flaccid paralysis in parasites and inhibitory effects in other excitable cells.[1][3] This selective action on the neuromuscular systems of invertebrates, where GABA receptors are key components of the peripheral system, forms the basis of its anthelmintic properties.[2]
Some derivatives of piperazine exhibit a broader range of activities, including the modulation of calcium (Ca2+), potassium (K+), and other chloride channels, as well as interacting with serotonin (B10506) and dopamine (B1211576) receptors.[4][5][6]
Data Presentation: Electrophysiological Effects of Piperazine and its Derivatives
The following table summarizes the quantitative and qualitative effects of piperazine and related compounds observed in various electrophysiological studies.
| Compound | Preparation | Concentration | Electrophysiological Effect | Reference |
| Piperazine | Ascaris suum somatic muscle | > 10⁻⁴ M | Dose-dependent, reversible increase in input conductance; hyperpolarization.[7] | [7] |
| Ascaris suum somatic muscle | 10⁻³ w/v | Increase in average resting potential to >40 mV; suppression of pacemaker activity.[3] | [3] | |
| Piperazine Derivatives (P-11, AS2, 35-M) | Frog skeletal muscle fibers | 10-100 µM | Amplitude decrease and duration increase of action potentials; decrease in total ionic current.[4] | [4] |
| Frog skeletal muscle fibers | > 100 µM | Complete but reversible inhibition of membrane excitability.[4] | [4] | |
| Pitrazepin (B1204961) (a piperazine derivative) | Human GABA-A receptors (α1β2γ2s) expressed in Xenopus oocytes | - | Competitive antagonist; Schild analysis gave a pA2 value of 6.21 ± 1.24. | [8] |
| Vanoxerine (a piperazine derivative) | Cardiac tissue | Not specified | Blocks cardiac hERG repolarizing potassium channel (IKr), L-type calcium, and sodium ion channels.[6] | [6] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is adapted for studying the effects of piperazine derivatives on recombinant GABA-A receptors expressed in Xenopus oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., human α1, β2, γ2s).[8]
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.
2. Recording Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.
-
Drug Solutions: Prepare stock solutions of this compound or its derivatives in the appropriate solvent. Dilute to the final desired concentrations in ND96 on the day of the experiment.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.[9]
-
Apply GABA (the natural agonist) to elicit a baseline current response.
-
To test for agonistic activity, apply this compound alone and measure the induced current.
-
To test for antagonistic activity, co-apply piperazine or its derivatives with GABA and observe any reduction in the GABA-elicited current.[7]
-
To determine the mechanism of antagonism (competitive vs. non-competitive), perform a dose-response curve for GABA in the presence of different fixed concentrations of the piperazine compound and perform a Schild analysis.[8]
Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Neurons
This protocol is suitable for investigating the effects of piperazine on native or recombinant ion channels in mammalian neurons.
1. Cell Culture:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line on glass coverslips.[10]
2. Recording Solutions:
-
External Solution (aCSF): 119 mM NaCl, 2.5 mM KCl, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 26.2 mM NaHCO₃, 1 mM NaH₂PO₄, 22 mM glucose. Bubble with 95% O₂ / 5% CO₂.[11]
-
Internal (Pipette) Solution: 140 mM KCl, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, 0.5 mM EGTA, pH 7.2 with KOH.
-
Drug Solutions: Prepare stock solutions of this compound and dilute to final concentrations in the external solution.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope and perfuse with aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[10]
-
Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief, strong suction to rupture the membrane patch and achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV to record postsynaptic currents. In current-clamp mode, record the resting membrane potential and action potentials.
-
Establish a stable baseline recording.
-
Perfuse the chamber with the piperazine-containing external solution and record changes in holding current, membrane potential, or action potential firing.
-
To isolate specific currents, use appropriate ion channel blockers (e.g., tetrodotoxin (B1210768) for Na+ channels, tetraethylammonium (B1195904) for K+ channels).
Visualizations
Caption: Signaling pathway of Piperazine as a GABA-A receptor agonist.
Caption: General workflow for an electrophysiological experiment.
Conclusion
This compound serves as a valuable pharmacological tool in electrophysiological studies, primarily for investigating GABAergic systems. Its action as a GABA-A receptor agonist allows for the targeted modulation of inhibitory neurotransmission. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at elucidating the effects of piperazine and its derivatives on various ion channels and receptors, contributing to a deeper understanding of their therapeutic and physiological roles.
References
- 1. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of piperazine derivatives on the activity of frog skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Vanoxerine - Wikipedia [en.wikipedia.org]
- 7. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GABA-Independent GABAA Receptor Openings Maintain Tonic Currents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Use of Piperazine Dihydrochloride as a Reference Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine (B1678402) is an organic compound used as an anthelmintic agent in veterinary and human medicine.[1] Its dihydrochloride (B599025) salt is often used as a reference standard for analytical purposes. Accurate and reliable analytical methods are crucial for the quality control of piperazine in pharmaceutical formulations and for monitoring its residues in various matrices.
While the United States Pharmacopeia (USP) provides official methods for the identification, purity, and assay of Piperazine Dihydrochloride, the current monograph does not specify a High-Performance Liquid Chromatography (HPLC) method for the assay. Instead, the official assay method is a potentiometric titration.[2] For chromatographic purity, a Thin-Layer Chromatography (TLC) method is described.[3]
However, modern analytical laboratories often prefer the specificity and sensitivity of HPLC methods. This document provides the official USP methods for reference and details two advanced HPLC protocols for the quantification of piperazine, for which this compound serves as a reference standard. These HPLC methods offer significant advantages in terms of selectivity and sensitivity, particularly for complex matrices. One method involves pre-column derivatization for UV detection, while the other utilizes Hydrophilic Interaction Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD).
Official USP Methods for this compound
The USP provides the following official methods for the analysis of this compound:
-
Assay: A potentiometric titration is the official method for determining the purity of this compound.[2]
-
Chromatographic Purity: A TLC method is used to identify and control impurities.[3]
Summary of USP Protocols
2.1.1. Assay by Potentiometric Titration [2]
Accurately weigh about 150 mg of Piperazine, dissolve in 75 mL of glacial acetic acid. Titrate potentiometrically with 0.1 N perchloric acid VS, using a silver-glass electrode system. As the endpoint is approached, warm the solution to 60 to 70 °C, then complete the titration. Perform a blank determination, and make any necessary correction. Each mL of 0.1 N perchloric acid is equivalent to 4.307 mg of C4H10N2.
2.1.2. Chromatographic Purity by TLC [3]
-
Solvent: Prepare a mixture of 13.5 N ammonium (B1175870) hydroxide (B78521) and dehydrated alcohol (3:2).
-
Test solution 1: Prepare a solution of this compound in the Solvent containing 100 mg per mL.
-
Test solution 2: Mix 1 mL of Test solution 1 and 9 mL of the Solvent.
-
Standard solution 1: Prepare a solution of USP this compound RS in the Solvent containing 10 mg per mL.
-
Procedure: Separately apply 5-µL portions of the solutions to a suitable TLC plate coated with a 0.25-mm layer of chromatographic silica (B1680970) gel. Develop the chromatograms in a solvent system consisting of a freshly prepared mixture of acetone (B3395972) and 13.5 N ammonium hydroxide (80:20) until the solvent front has moved about three-fourths of the length of the plate. After drying the plate, spray with a 0.3% solution of ninhydrin (B49086) in a mixture of butyl alcohol and glacial acetic acid (100:3), followed by a 0.15% solution of ninhydrin in dehydrated alcohol. Dry the plate at 105°C for 10 minutes and examine the plate.
Advanced HPLC Protocols for Piperazine Analysis
Due to the limitations of the official methods for certain applications, more specific and sensitive HPLC methods have been developed. Piperazine itself lacks a strong UV chromophore, which necessitates alternative detection strategies.[4]
HPLC with UV Detection following Pre-column Derivatization
This method involves the reaction of piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative, allowing for sensitive detection.[4]
3.1.1. Experimental Protocol
Derivatization Procedure:
-
Prepare a standard solution of piperazine in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.
-
Cool the solution and dilute with the mobile phase before injection.
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Alliance e2695 separations module, 2998 photodiode array UV detector[4] |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 35°C[4] |
| Injection Volume | 10 µL[4] |
| Detection Wavelength | 340 nm[4] |
Preparation of Standard Solution:
Accurately weigh about 20 mg of Piperazine standard into a 10 ml volumetric flask, dissolve by sonication, and make up to the mark with diluent. Transfer 12.5µl of this solution into a 50 ml volumetric flask, dissolve and dilute to volume with diluent.[4]
HILIC-HPLC with ELSD Detection
This method utilizes Hydrophilic Interaction Chromatography (HILIC) for the separation of the highly polar piperazine molecule, coupled with Evaporative Light Scattering Detection (ELSD), which does not require a chromophore.[5]
3.2.1. Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | HPLC with ELSD detector[5] |
| Column | Cyanopropyl (CN) bonded stationary phase[5] |
| Mode | Hydrophilic Interaction Chromatography (HILIC)[5] |
Note: Specific mobile phase composition and gradient were not detailed in the provided search results but would typically consist of a high organic content (e.g., acetonitrile) with a small amount of aqueous buffer.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described HPLC methods.
| Parameter | HPLC-UV with Derivatization | HILIC-ELSD |
| Linearity Range | 30 to 350 ppm[4] | 4–477 μg of this compound monohydrate injected (r = 0.9994)[5] |
| Limit of Detection (LOD) | 30 ppm[4] | Not specified |
| Limit of Quantification (LOQ) | 90 ppm[4] | 5.3 μg of this compound monohydrate injected[5] |
| Recovery | 104.87-108.06%[4] | 100.2 ± 0.8% (from spiked tablet placebos), 100.3 ± 1.0% (from spiked syrup placebos)[5] |
| Precision (%RSD) | < 4.0%[4] | Not specified |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for HPLC analysis using a reference standard.
References
Application Notes & Protocols: FT-IR and NMR Spectroscopic Analysis of Piperazine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analysis of piperazine (B1678402) dihydrochloride (B599025) using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for sample preparation and data acquisition are presented, along with tabulated spectral data for easy reference. Visual workflows and structural diagrams are included to facilitate a deeper understanding of the analytical process and spectral interpretation.
Introduction
Piperazine and its salts, such as piperazine dihydrochloride, are important pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for their identification, purity assessment, and quality control. FT-IR and NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups of this compound. FT-IR spectroscopy identifies vibrational modes of chemical bonds, offering a molecular fingerprint, while NMR spectroscopy elucidates the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
FT-IR Spectroscopic Analysis
Principle
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and is characteristic of the specific chemical bonds and functional groups present in the molecule.
Experimental Protocol: KBr Pellet Method
This method is suitable for obtaining high-quality transmission spectra of solid samples.[2]
Materials:
-
This compound
-
Potassium bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Drying: Dry the this compound sample and the KBr powder in an oven at 100-110°C for at least 2 hours to remove any residual moisture, which can interfere with the IR spectrum.
-
Grinding: In a dry environment, place approximately 1-2 mg of this compound and 100-200 mg of KBr in an agate mortar.[3]
-
Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 microns to minimize light scattering.[4]
-
Pellet Formation: Transfer a portion of the powdered mixture into the collar of a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[3]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum will be the ratio of the sample spectrum to the background, displayed in terms of transmittance or absorbance.
-
Data Presentation: Characteristic FT-IR Bands
The following table summarizes the major absorption bands observed in the FT-IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, Broad | N-H⁺ stretching (from the protonated amine) |
| ~2950-2850 | Medium-Strong | C-H stretching (asymmetric and symmetric) |
| ~1600-1500 | Medium | N-H bending |
| ~1450 | Medium | C-H bending (scissoring) |
| ~1100-1000 | Medium | C-N stretching |
| Below 1000 | Various | C-C stretching, ring vibrations, and other deformations |
Note: The exact positions and intensities of the peaks can vary slightly depending on the sample preparation and instrument.
NMR Spectroscopic Analysis
Principle
NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The resonance frequency of a nucleus is dependent on its chemical environment, providing detailed information about molecular structure and connectivity. For this compound, ¹H and ¹³C NMR are most informative. Deuterated solvents are used to avoid large solvent signals in the spectrum.[5][6][7][8]
Experimental Protocol
Materials:
-
This compound
-
Deuterium (B1214612) oxide (D₂O)
-
5 mm NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of D₂O in a small vial.[9]
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube. The solution height should be approximately 4-5 cm.[3]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner.
-
Lock the spectrometer on the deuterium signal of the D₂O.
-
Shim the magnetic field to optimize its homogeneity and achieve high spectral resolution.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C due to its lower natural abundance.[9]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be used as a reference (δ ≈ 4.79 ppm).
-
Data Presentation: NMR Chemical Shifts
Due to the symmetrical nature of the this compound dication, the ¹H and ¹³C NMR spectra are very simple.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 | Singlet | 8H | -CH₂- (all eight methylene (B1212753) protons are chemically equivalent) |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~40-45 | -CH₂- (all four methylene carbons are chemically equivalent) |
Note: Chemical shifts are reported relative to TMS (δ = 0.00 ppm) and can vary slightly based on concentration and temperature. The use of D₂O will result in the exchange of the N-H protons with deuterium, so they are typically not observed in the ¹H NMR spectrum.
Mandatory Visualizations
Caption: Experimental workflow for spectroscopic analysis.
Caption: Structure and key spectral correlations.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. jascoinc.com [jascoinc.com]
- 3. benchchem.com [benchchem.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. benchchem.com [benchchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. myuchem.com [myuchem.com]
- 8. tutorchase.com [tutorchase.com]
- 9. benchchem.com [benchchem.com]
Application Note: Protocol for Thin-Layer Chromatography of Piperazine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperazine (B1678402) dihydrochloride (B599025) is the salt form of piperazine, a heterocyclic organic compound containing a six-membered ring with two opposing nitrogen atoms.[1][2] It has historically been used as an anthelmintic agent to treat parasitic worm infections.[3][4] Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used for the separation, identification, and purity assessment of compounds. This document provides a detailed protocol for the TLC analysis of piperazine dihydrochloride, which is crucial for quality control in pharmaceutical manufacturing and research.
Principle of Thin-Layer Chromatography: TLC separates components of a mixture based on the principle of adsorption chromatography. The separation depends on the relative affinity of the compounds towards the stationary phase and the mobile phase. In this protocol, a polar stationary phase (silica gel) is used. Compounds with higher polarity will have a stronger interaction with the silica (B1680970) gel and will travel shorter distances up the plate, resulting in a lower Retardation Factor (Rf). Less polar compounds will travel further, resulting in a higher Rf value.[5][6]
Experimental Protocol
1. Materials and Reagents
-
Stationary Phase: Pre-coated TLC plates (e.g., Silica gel 60 F-254, 20x20 cm, 0.25 mm layer thickness).
-
Reference Standard: this compound (USP or equivalent).
-
Test Sample: Sample containing or suspected of containing this compound.
-
Solvents for Mobile Phase:
-
2-Butanone (Methyl Ethyl Ketone)
-
Dimethylformamide (DMF)
-
Aqueous Ammonia (25%)
-
2-Propanol (Isopropyl Alcohol)
-
n-Butanol
-
Glacial Acetic Acid
-
Deionized Water
-
-
Solvent for Sample/Standard Preparation: Methanol or Deionized Water. This compound is freely soluble in water and slightly soluble in methanol.[3]
-
Visualization Reagents:
-
Dragendorff's reagent.
-
Iodine crystals.
-
-
Apparatus:
-
Glass TLC development tank with lid.
-
Capillary tubes or micropipettes (1-10 µL).
-
Pencil and ruler.
-
Forceps.
-
Hot plate or oven.
-
UV lamp (254 nm).
-
Fume hood.
-
2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 10 mL of methanol or deionized water to obtain a concentration of 1 mg/mL.
-
Test Solution: Prepare a solution of the test sample in the same solvent as the standard solution, aiming for a similar concentration of this compound. If the sample is a solid dosage form, it may require crushing, dissolving, and filtering to remove excipients.
3. TLC Plate Preparation
-
Handle the TLC plate carefully, holding it by the edges to avoid contaminating the surface with fingerprints.[7]
-
Using a pencil and ruler, gently draw a thin line across the plate approximately 2 cm from the bottom edge. This will be the origin or spotting line.[5][8]
-
Draw another faint line about 1 cm from the top edge. This will be the solvent front line.[5]
-
On the origin line, mark equidistant points (at least 1.5 cm apart and from the side edges) where the samples will be applied.[8]
4. Sample Application (Spotting)
-
Using a clean capillary tube or micropipette, apply 2 µL of the standard solution to its designated mark on the origin line.[8]
-
The spot should be kept as small as possible (ideally 2-3 mm in diameter) to ensure optimal separation. This can be achieved by applying the solution in portions, allowing the solvent to evaporate completely between applications.[8][9]
-
Using separate, clean capillary tubes, apply the same volume of the test solution and a negative control (solvent only) to their respective marks.[8]
-
Ensure the spots are completely dry before placing the plate in the development tank.[8]
5. Chromatographic Development
-
Select a mobile phase system (see Table 1 for recommended systems). Prepare the chosen solvent mixture and pour it into the TLC development tank to a depth of about 1 cm.
-
To ensure the tank's atmosphere is saturated with solvent vapor, line the inside of the tank with a piece of filter paper, making sure it is soaked in the mobile phase. Close the tank with the lid and allow it to saturate for at least 20-30 minutes.[7][9]
-
Using forceps, carefully place the spotted TLC plate into the saturated tank. Ensure the origin line is above the level of the mobile phase.[9]
-
Replace the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the tank during development.
-
When the solvent front reaches the marked line at the top, remove the plate from the tank with forceps.[8]
-
Immediately mark the position of the solvent front with a pencil and allow the plate to air-dry completely in a fume hood. A hot air blower may be used, but care must be taken to avoid degrading the analyte.[8]
6. Visualization and Detection
-
UV Light (Non-destructive): Place the dried plate under a UV lamp at 254 nm. If using F-254 plates, compounds that absorb UV light will appear as dark spots against a fluorescent green background.[10] Circle any visible spots with a pencil.
-
Chemical Staining (Destructive):
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[11] This method is semi-reversible as the spots may fade over time. Mark the spots.
-
Dragendorff's Reagent: Spray the plate with Dragendorff's reagent. Piperazine, being a nitrogen-containing compound, should yield a characteristic orange or reddish-brown spot.[8]
-
7. Analysis and Interpretation
-
Calculate the Rf Value: The Retardation Factor (Rf) is a key parameter for identification. It is calculated for the standard and sample spots using the following formula:[8]
-
Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)
-
-
Identification: The principal spot in the chromatogram of the test solution should correspond in Rf value, color, and size to the principal spot in the chromatogram of the standard solution.
Data Presentation
The selection of the mobile phase is critical for achieving good separation. The following table summarizes solvent systems reported for the TLC analysis of piperazines. Researchers should perform preliminary tests to determine the optimal system for their specific application.
Table 1: Recommended Mobile Phase Systems for Piperazine TLC
| System ID | Solvent System Components | Volumetric Ratio | Notes | Reference |
|---|---|---|---|---|
| A | 2-Butanone : Dimethylformamide : Aqueous Ammonia (25%) | 13 : 0.9 : 0.1 | Recommended for general piperazine analysis. | [8] |
| B | 2-Propanol : Aqueous Ammonia (25%) | 95 : 5 | Alternative basic system. | [8] |
| C | n-Butanol : Acetic Acid : Water | 4 : 1 : 1 | Acidic system, also used for related compounds. | [4][12] |
| D | Acetic Acid : Methanol : Ethanol | 3 : 1 : 1 | Another acidic system for piperazine separation. |[4] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the TLC protocol for this compound analysis.
Caption: Figure 1. Experimental workflow for TLC analysis.
References
- 1. This compound|CAS 142-64-3|Research Chemical [benchchem.com]
- 2. This compound | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. amphray.com [amphray.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. iitg.ac.in [iitg.ac.in]
- 6. gpi.ac.in [gpi.ac.in]
- 7. calstatela.edu [calstatela.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. TLC stains [reachdevices.com]
- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Piperazine Dihydrochloride in the Synthesis of Atypical Antipsychotics: Application Notes and Protocols
Introduction
Piperazine (B1678402) and its derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals, particularly atypical antipsychotic drugs. These drugs are critical in the management of psychoses such as schizophrenia and bipolar disorder. Piperazine dihydrochloride (B599025) serves as a key starting material or intermediate, offering a stable and reliable source of the piperazine moiety. Its use in synthesis can help control reactivity and prevent undesired side reactions, such as disubstitution, by protecting one of the nitrogen atoms through protonation.[1] This document provides detailed application notes and experimental protocols for the synthesis of two prominent atypical antipsychotics, Aripiprazole (B633) and Olanzapine (B1677200), highlighting the role of piperazine intermediates derived from piperazine salts.
Application Note 1: Synthesis of Aripiprazole
Aripiprazole is an atypical antipsychotic that functions as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[2][3][4][5][6] Its synthesis involves the N-alkylation of a substituted piperazine derivative with a quinolinone moiety.[7] A key intermediate in this synthesis is 1-(2,3-dichlorophenyl)piperazine (B491241), which is often used in its hydrochloride salt form to improve stability and handling.
Experimental Protocol: Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride
This protocol outlines the synthesis of the key piperazine intermediate from 2,3-dichloroaniline (B127971).
Materials:
-
2,3-dichloroaniline
-
Bis(2-chloroethyl)amine (B1207034) hydrochloride
-
p-Toluene sulfonic acid
-
Tetrabutylammonium (B224687) bromide
-
Xylene
-
Aqueous ammonia
-
Ethyl acetate
-
Sodium sulfate (B86663)
Procedure:
-
To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)amine hydrochloride (8.7g, 61.72 mmol) in xylene (150 mL), add p-toluene sulfonic acid (1.17g, 6.17 mmol) and tetrabutylammonium bromide (1.5g, 6.17 mmol).[8]
-
Heat the reaction mixture at 130-135°C for 48 hours.[8]
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 6-7 with aqueous ammonia.[8]
-
Extract the organic compounds with ethyl acetate.
-
Dry the organic layer with sodium sulfate and concentrate under reduced pressure to yield 1-(2,3-dichlorophenyl)piperazine.[8] The hydrochloride salt can be formed by treating the free base with hydrochloric acid.
Experimental Protocol: Synthesis of Aripiprazole
This protocol describes the final step in the synthesis of Aripiprazole using the previously synthesized piperazine intermediate.
Materials:
-
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
-
1-(2,3-dichlorophenyl)piperazine hydrochloride
-
Anhydrous sodium carbonate
-
Ethanol
Procedure:
-
To a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (29.8 g; 0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (29.4 g; 0.1 M) in 300 mL of technical ethanol, add powdered anhydrous sodium carbonate (23.3 g; 0.2 M).[9]
-
Reflux the mixture for 12 hours.[9]
-
Filter the resulting solid and take it up in 50 mL of technical ethanol, then reflux for 10 minutes.[9]
-
Filter the insoluble inorganic residue. Combine the filtrates, reflux, and then leave at room temperature for 12 hours to crystallize.[9]
-
Filter the crystalline aripiprazole and dry to yield the final product.[9]
Quantitative Data: Aripiprazole Synthesis
| Parameter | Value | Reference |
| 1-(2,3-dichlorophenyl)piperazine Yield | 88% | [8] |
| Aripiprazole Yield | 85-90% | [10] |
| Aripiprazole Purity (HPLC) | >99.3% | [10] |
| Reaction Time (Aripiprazole) | 12 hours | [9] |
| Reaction Temperature (Aripiprazole) | Reflux (Ethanol) | [9] |
Application Note 2: Synthesis of Olanzapine
Olanzapine is another widely used atypical antipsychotic that acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[11] The synthesis of olanzapine can be achieved through the condensation of a thienobenzodiazepine derivative with a piperazine derivative, often N-methylpiperazine.
Experimental Protocol: Synthesis of Olanzapine
This protocol details a common method for the synthesis of Olanzapine.
Materials:
Procedure:
-
Charge a three-necked round bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer with 4-amino-2-methyl-10H-thieno-[2,3-b][2][7]benzodiazepine (100 g, 0.38 mol), N-methylpiperazine (250 mL), and 2-propanol (200 mL).[12]
-
Heat the reaction mixture to reflux at 102°C under a nitrogen atmosphere overnight.[12]
-
Allow the reaction mixture to cool to below 55°C.
-
Add water (300 mL) to precipitate the solid product.[12]
-
Isolate the light yellow solid by filtration, wash with 25% aqueous 2-butanol (B46777) and then with 2-butanol, and dry to provide olanzapine.[12]
Quantitative Data: Olanzapine Synthesis
| Parameter | Value | Reference |
| Yield | 84% | [12] |
| Reaction Time | Overnight | [12] |
| Reaction Temperature | 102°C (Reflux) | [12] |
| Solvent | 2-Propanol | [12] |
Signaling Pathways and Experimental Workflows
Aripiprazole Mechanism of Action
Aripiprazole's unique pharmacological profile as a dopamine D2 partial agonist allows it to act as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic environment.[6] It is also a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[4][5]
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
Application Notes and Protocols for Piperazine Dihydrochloride in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of piperazine (B1678402) dihydrochloride (B599025) in veterinary formulations. This document details the mechanism of action, pharmacokinetic profile, and established protocols for formulation, efficacy testing, and stability analysis.
Introduction
Piperazine dihydrochloride is a synthetic anthelmintic agent with a long history of use in veterinary medicine for the treatment and control of intestinal nematode infections in a variety of animal species.[1][2] It is particularly effective against ascarids (roundworms).[1][3][4] Its primary advantages include a wide margin of safety and ease of administration, typically through feed or drinking water.[5][6][7][8]
Chemical and Physical Properties
This compound is a white to off-white crystalline powder that is freely soluble in water.[9] The dihydrochloride salt enhances the stability of the piperazine base.[9]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₀N₂·2HCl |
| Molecular Weight | 159.02 g/mol [9] |
| Appearance | White to off-white crystalline powder[9] |
| Solubility | Freely soluble in water[9] |
| pH (1 in 20 solution) | 3.0 - 3.4[10] |
Mechanism of Action
Piperazine is a GABA (gamma-aminobutyric acid) receptor agonist.[11][12] In nematodes, GABA is a key inhibitory neurotransmitter at the neuromuscular junction.[11][12]
Piperazine mimics the action of GABA, binding to and activating GABA-gated chloride channels on the muscle cell membrane of the parasite.[11][13] This leads to an influx of chloride ions, causing hyperpolarization of the nerve endings.[13] The resulting flaccid paralysis of the worm prevents it from maintaining its position in the gastrointestinal tract, leading to its expulsion from the host's body through normal peristalsis.[1]
Pharmacokinetic Profile
Following oral administration, piperazine is readily absorbed from the gastrointestinal tract.[1] Peak plasma concentrations are typically reached within 1 to 8 hours.[1] The drug is partially metabolized, and both the unchanged drug and its metabolites are primarily excreted in the urine, with most of the dose eliminated within 24 hours.[1]
Applications in Veterinary Medicine
This compound is indicated for the treatment of infections with the following parasites:
-
Poultry (Chickens and Turkeys): Large roundworms (Ascaridia galli)[1][3][4][5][6][7][8]
-
Swine: Large roundworms (Ascaris suum) and nodular worms (Oesophagostomum spp.)[1][4][5][6][7][8]
-
Horses: Large roundworms (Parascaris equorum), pinworms (Oxyuris equi), and small strongyles.[1][4][5][7]
-
Cattle: Large roundworms (Toxocara vitulorum) and nodular worms (Oesophagostomum spp.)[1]
Dosage and Administration
This compound is typically administered as a water-soluble powder mixed into the drinking water or as a premix incorporated into the feed.[4][5][6][7][8] The dosage varies depending on the species, age, and weight of the animal.
Table 2: Recommended Dosages of this compound
| Species | Dosage | Administration Notes |
| Chickens | 50 mg/bird (<6 weeks old), 100 mg/bird (>6 weeks old)[14] | Administer via drinking water or feed. Repeat treatment in 7-10 days.[14] |
| 400 g per 325 L of water or 200 kg of feed[5][8] | Treats approximately 1250 layers or 3100 broilers.[5] | |
| Turkeys | 400 g per 380 L of water or 110 kg of feed[5] | Treats approximately 620 turkeys.[5] |
| Swine | 110 mg piperazine base/kg body weight[2] | Can be administered in feed or water. Withholding water for 12 hours prior to treatment may enhance efficacy.[5][6] |
| 400 g per 140 L of water or 73 kg of feed[5] | Treats approximately 125 11-kg pigs, 31 45-kg pigs, or 16 91-kg pigs.[5] | |
| Horses | 2 teaspoons per 45 kg body weight[5] | Administer in 4.5 L of water per horse. Withhold water for 12 hours prior to treatment.[5] |
| Cattle | 2-3 g per 10 kg body weight[1] | Administer through drinking water.[1] |
Withdrawal Periods
-
Poultry (Chickens and Turkeys): 0 days for meat and eggs when used according to label directions.[4][7][8][15]
Formulation Protocols
Water-Soluble Powder
Objective: To prepare a stable, water-soluble powder formulation of this compound for administration in drinking water.
Materials:
-
This compound (active pharmaceutical ingredient - API)
-
Excipients (e.g., dextrose, lactose, or other soluble fillers for bulking)
-
Flavoring agents (optional, to improve palatability)
-
Flow agents (e.g., silicon dioxide)
-
Blender (e.g., V-blender)
-
Sifter
-
Packaging materials (moisture-proof containers)
Protocol:
-
Milling and Sifting: Mill the this compound and excipients to a uniform particle size. Sift all components through a fine mesh screen to remove any lumps.
-
Blending: Accurately weigh all components. Add the this compound and the bulk of the excipients to a V-blender and mix for a predetermined time (e.g., 15-20 minutes) to ensure homogeneity.
-
Addition of Minor Components: Add the flavoring and flow agents and blend for an additional 5 minutes.
-
Quality Control: Collect samples from different locations within the blender and analyze for content uniformity to ensure proper mixing.
-
Packaging: Package the final blend into pre-labeled, moisture-proof containers.
Medicated Premix for Feed
Objective: To prepare a medicated premix for incorporation into animal feed.
Materials:
-
This compound (API)
-
Carrier (e.g., ground corn cob, rice hulls, or other suitable feed ingredient)
-
Blender (e.g., ribbon blender or paddle mixer)
-
Packaging materials (multi-wall paper bags with a moisture barrier)
Protocol:
-
Milling: If necessary, mill the this compound to a particle size compatible with the carrier.
-
Blending: Accurately weigh the this compound and carrier. Add the components to the blender in a geometric dilution manner to ensure uniform distribution of the API.
-
Mixing: Mix for a sufficient time to achieve a homogenous blend. The mixing time will depend on the blender type and batch size and should be validated.
-
Quality Control: Perform content uniformity testing on samples taken from multiple locations in the blender.
-
Packaging: Package the medicated premix into labeled, multi-wall paper bags.
Experimental Protocols
In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)
Objective: To determine the in vivo efficacy of a this compound formulation by measuring the reduction in nematode egg shedding in treated animals.
Materials:
-
Test animals (e.g., swine, poultry) naturally or experimentally infected with target nematodes.
-
This compound formulation.
-
Fecal collection containers.
-
Microscope, McMaster slides, flotation solution (e.g., saturated sodium chloride or sugar solution), balance, and other laboratory equipment for fecal analysis.
Protocol:
-
Animal Selection and Acclimatization: Select a group of animals with a detectable level of nematode infection. House the animals in a controlled environment and allow them to acclimatize for at least 7 days.
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.
-
Fecal Egg Count (Pre-treatment): Perform a quantitative fecal egg count on each sample using a standardized technique such as the McMaster method.
-
Animal Grouping: Randomly allocate animals to a treatment group and a control group.
-
Treatment Administration: Administer the this compound formulation to the treatment group according to the recommended dosage. The control group should receive a placebo or no treatment.
-
Post-treatment Sampling (Day 10-14): Collect individual fecal samples from all animals 10 to 14 days after treatment.
-
Fecal Egg Count (Post-treatment): Perform a quantitative fecal egg count on the post-treatment samples.
-
Data Analysis: Calculate the percent reduction in fecal egg count for the treated group compared to the control group using the following formula:
% Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100
Where EPG = Eggs Per Gram of feces.
In Vitro Efficacy: Larval Motility Assay
Objective: To assess the direct effect of this compound on the motility of nematode larvae in vitro.
Materials:
-
Third-stage (L3) larvae of a target nematode species (e.g., Ascaris suum).
-
This compound solutions of varying concentrations.
-
96-well microtiter plates.
-
Phosphate Buffered Saline (PBS) or other suitable culture medium.
-
Inverted microscope or a microplate reader capable of detecting larval movement.
Protocol:
-
Larval Preparation: Obtain L3 larvae from fecal cultures and wash them with PBS to remove debris.
-
Assay Setup: Prepare serial dilutions of this compound in the culture medium in a 96-well plate. Include a positive control (e.g., a known effective anthelmintic) and a negative control (solvent only).
-
Larval Addition: Add a standardized number of L3 larvae (e.g., 50-100) to each well.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours).
-
Motility Assessment: Visually assess larval motility under an inverted microscope, counting the number of motile versus non-motile larvae. Alternatively, use an automated microplate reader to quantify larval movement.
-
Data Analysis: Calculate the percentage of larval motility inhibition for each concentration relative to the negative control. Determine the IC50 value (the concentration that inhibits 50% of larval motility).
Stability Testing Protocol
Objective: To evaluate the stability of a this compound formulation under various environmental conditions to establish a shelf-life and recommended storage conditions. This protocol is based on VICH GL3 guidelines.[11][12][13]
Materials:
-
At least three primary batches of the final formulation in its proposed commercial packaging.[13]
-
Stability chambers with controlled temperature and humidity.
-
Validated stability-indicating analytical method (e.g., HPLC) for the quantification of this compound and its degradation products.
Protocol:
-
Batch Selection: Use at least three primary batches of the drug product for the stability study.[13]
-
Storage Conditions and Time Points:
-
Long-term stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH. Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter through the proposed shelf-life.
-
Accelerated stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH. Test at 0, 3, and 6 months.
-
-
Testing Parameters: At each time point, evaluate the following:
-
Appearance: Visual inspection for any changes in color, odor, or physical state.
-
Assay: Quantification of this compound content.
-
Purity: Determination of any degradation products.
-
Moisture content: For solid formulations.
-
pH: For liquid formulations.
-
Dissolution (if applicable): For solid oral dosage forms.
-
-
Data Evaluation: Analyze the data for any trends in the degradation of the active ingredient or changes in other parameters over time. The results from the accelerated stability study can be used to predict the long-term stability.
Pharmacokinetic Study Protocol (Example in Swine)
Objective: To determine the pharmacokinetic parameters of this compound in swine following oral administration.
Materials:
-
Healthy swine of a specific age and weight range.
-
This compound formulation.
-
Blood collection tubes (e.g., containing heparin).
-
Centrifuge.
-
Freezer (-20°C or -80°C) for sample storage.
-
Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of piperazine in plasma.
Protocol:
-
Animal Preparation: Select healthy swine and house them individually to control feed and water intake. Fast the animals overnight before drug administration.
-
Drug Administration: Administer a single oral dose of the this compound formulation.
-
Blood Sampling: Collect blood samples from the jugular or ear vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials and store them at -20°C or colder until analysis.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of piperazine at each time point using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Bioavailability (if an intravenous dose is also administered)
-
Quantitative Data
Table 3: Efficacy of this compound Against Key Parasites
| Species | Parasite | Efficacy (%) | Reference |
| Swine | Ascaris suum | 99-100 | [16] |
| Swine | Oesophagostomum spp. | 89.8 - 99.4 | [16] |
Table 4: Acute Oral Toxicity (LD50) of Piperazine and its Salts
| Species | Piperazine Salt | LD50 (mg/kg body weight) | Reference |
| Rat | Piperazine Base | 2050 | [2] |
| Rat | Piperazine Citrate | 11,200 | [2] |
| Rat | This compound | 4,900 | [9] |
| Mouse | Piperazine Adipate | 11,400 | [14] |
| Mouse | This compound | 6,200 | [2] |
Conclusion
This compound remains a valuable and safe anthelmintic for the control of ascarid infections in various veterinary species. Its administration through feed and water makes it a practical choice for herd or flock treatment. The protocols outlined in these application notes provide a framework for the development, evaluation, and quality control of veterinary formulations containing this compound. Adherence to these standardized methods is crucial for ensuring the safety, efficacy, and stability of the final product.
References
- 1. rwandafda.gov.rw [rwandafda.gov.rw]
- 2. ema.europa.eu [ema.europa.eu]
- 3. parasitipedia.net [parasitipedia.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. This compound 53% for Animal Use (Canada) - Drugs.com [drugs.com]
- 6. DVL - this compound 53% [domvet.com]
- 7. drugs.com [drugs.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Piperazine Di Hydrochloride VIshal Laboratories GMP manufacturers India [vishallaboratories.com]
- 10. This compound [drugfuture.com]
- 11. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]
- 12. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 14. poultrydvm.com [poultrydvm.com]
- 15. This compound (PID) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 16. The influence of high- and low-fibre diets on the activity of piperazine against Oesophagostomum spp. in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Piperazine Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine (B1678402) and its derivatives constitute a significant class of heterocyclic compounds with demonstrated therapeutic potential, particularly in oncology. The piperazine ring is a prevalent scaffold in numerous FDA-approved anticancer drugs, valued for its favorable pharmacokinetic properties.[1] Researchers are actively exploring a diverse range of piperazine derivatives for their capacity to inhibit cancer cell proliferation, trigger apoptosis (programmed cell death), and halt the cell cycle.[1] The mechanisms of action frequently involve the modulation of critical signaling pathways that are commonly dysregulated in cancer.[1] This document offers detailed application notes, standardized protocols for key in vitro cytotoxicity assays, and a summary of the cytotoxic activity of several novel piperazine derivatives against various cancer cell lines.
Data Presentation: Comparative Cytotoxicity of Piperazine Derivatives
The in vitro cytotoxic activity of novel piperazine derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. A lower value is indicative of higher potency.[1] The following tables provide a comparative summary of the cytotoxic effects of various piperazine derivatives across a range of cancer cell lines.
Table 1: Anticancer Activity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways [1][2]
| Cancer Cell Line | Cancer Type | GI50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |
| Other Cancer Cell Lines | Various | 0.06 - 0.16 |
This derivative potently inhibits cancer cell proliferation and induces caspase-dependent apoptosis by targeting the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[1][2]
Table 2: Cytotoxicity of Vindoline-Piperazine Conjugates [3]
| Compound | Cancer Cell Line | Cancer Type | GI50 (µM) |
| 23 | MDA-MB-468 | Breast Cancer | 1.00 |
| 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 |
These compounds exhibited significant and broad-spectrum antiproliferative effects in the NCI-60 human tumor cell line screen.[1][3]
Table 3: Cytotoxicity of Arylpiperazine Derivatives [1][4]
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Lead Phenylpiperazine Derivative | LNCaP | Prostate Cancer | 3.67 |
| Compound 9 | LNCaP | Prostate Cancer | < 5 |
| Compound 15 | LNCaP | Prostate Cancer | < 5 |
| Compound 8 | DU145 | Prostate Cancer | 8.25 |
Arylpiperazines can act as antagonists of the androgen receptor (AR) and inhibit the G2/M phase of the cell cycle.[1]
Table 4: Cytotoxicity of a Piperazine Derivative (PCC) [1][5]
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| PCC | SNU-475 | Liver Cancer | 6.98 ± 0.11 |
| PCC | SNU-423 | Liver Cancer | 7.76 ± 0.45 |
PCC induces both intrinsic and extrinsic pathways of apoptosis in liver cancer cells.[1]
Table 5: Cytotoxicity of Benzothiazole-Piperazine Derivatives [5][6]
| Compound | HUH-7 (Hepatocellular) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | HCT-116 (Colorectal) GI50 (µM) |
| 1d | 1.23 | 0.98 | 1.54 |
Experimental Workflow for Cytotoxicity Assays
A standardized workflow is crucial for the systematic evaluation of piperazine derivatives in cancer cell line studies. This typically involves an initial assessment of cytotoxicity, followed by more in-depth investigations into the mechanisms of cell death and effects on the cell cycle.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the anticancer effects of piperazine derivatives are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of their viability.[7] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[5][7]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Piperazine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)[5][8]
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8][9]
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the piperazine derivatives. Incubate the cells for the desired treatment period (e.g., 72 hours).[9]
-
MTT Addition: Following the treatment period, add 10-28 µL of a 2-5 mg/mL MTT solution to each well and incubate for 1.5-4 hours at 37°C.[7][8][9]
-
Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[5][7][8] Gently shake the plate for 15 minutes.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of total cellular protein content.[10][11][12][13]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Piperazine derivatives
-
SRB solution, 0.4% (w/v) in 1% acetic acid[10]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.[9]
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well, resulting in a final TCA concentration of 10%.[9][10] Incubate at 4°C for 1 hour to fix the cells.[10][12]
-
Washing: Discard the supernatant and wash the plates five times with 1% acetic acid.[10][12] Air-dry the plates completely.[10][12]
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10][12]
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove the unbound SRB dye.[11][12] Allow the plates to air dry completely.[12]
-
Solubilization of Bound Dye: Add 100-200 µL of 10 mM Tris base solution to each well.[10][12] Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 565 nm using a microplate reader.[11][12]
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell growth inhibition to determine the GI50 value.[12]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from cells with damaged plasma membranes.[5][14][15]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Piperazine derivatives
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Set up a 96-well plate with cells and test compounds as previously described. Include appropriate controls such as a non-cell control for background, a vehicle control, and a maximum LDH release control (cells treated with a lysis agent).[14]
-
Sample Collection: After the desired incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mix from the kit to each well.[15]
-
Incubation: Incubate the plate for up to 30-60 minutes at room temperature, protected from light.[14][15]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Signaling Pathways Targeted by Piperazine Derivatives
Piperazine derivatives exert their anticancer effects through various mechanisms, often by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.[1] A novel piperazine derivative has been shown to potently inhibit cancer cell proliferation by targeting several key signaling pathways simultaneously.[1][2]
Caption: Key signaling pathways targeted by a novel piperazine derivative.
The primary pathways affected include:
-
PI3K/AKT Pathway: This pathway is central to cell growth, proliferation, and survival.[1]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in cell proliferation, motility, and survival.[1]
-
BCR-ABL Pathway: This is a hallmark of chronic myeloid leukemia (CML) and is a critical driver of cancer cell proliferation.[1]
The inhibition of these pathways ultimately leads to caspase-dependent apoptosis.[1][2]
Conclusion
Piperazine derivatives represent a versatile and promising class of compounds for the development of new anticancer agents.[1] Their diverse mechanisms of action and potent activity against various cancer cell lines make them valuable tools for cancer research. The protocols provided herein offer a standardized approach for the in vitro evaluation of these and other novel small molecules, facilitating the identification and characterization of future cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Investigating the Effect of Piperazine Compounds on Neurotransmitter Reuptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of piperazine (B1678402) compounds on the reuptake of key neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). The provided protocols and data presentation formats are designed to facilitate the screening and characterization of novel piperazine-based compounds for their potential as therapeutic agents targeting monoamine transporters.
Introduction
Piperazine derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting pharmacological activity on the central nervous system.[1] A key mechanism of action for many of these compounds is the inhibition of neurotransmitter reuptake by targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][3] By blocking these transporters, piperazine compounds can increase the extracellular concentrations of their respective neurotransmitters, a mechanism that is central to the action of many antidepressant and anxiolytic drugs.[1][4] This document outlines detailed protocols for in vitro assays to quantify the inhibitory activity of piperazine derivatives and provides a framework for data analysis and visualization.
Data Presentation: Inhibitory Activity of Piperazine Compounds
The following table summarizes the in vitro inhibitory activities of selected piperazine compounds on serotonin, norepinephrine, and dopamine transporters. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, which are key parameters for quantifying the potency of a compound.
| Compound ID | Target Transporter | IC50 (nM) | Ki (nM) | Cell Line/System | Reference |
| Compound 2i | SERT | 158.7 | - | In vitro assay | [5] |
| NET | 99 | - | In vitro assay | [5] | |
| DAT | 97.5 | - | In vitro assay | [5] | |
| Compound 4 | 5-HT1A Receptor | - | 0.78 | Radioligand binding assay | [6] |
| Compound 7 | 5-HT1A Receptor | - | 0.57 | Radioligand binding assay | [6] |
| Racemic Viloxazine | NET | 260 | - | Rat hypothalamic synaptosomes | [7] |
| NET | - | 155 - 630 | Human monoamine transporters | [7] |
Experimental Protocols
In Vitro Neurotransmitter Reuptake Assay (Fluorescence-Based)
This protocol describes a non-radioactive method for measuring the inhibition of neurotransmitter reuptake in a high-throughput format using a fluorescent substrate.[8][9][10]
Materials:
-
HEK293 cells stably expressing the human transporter of interest (SERT, NET, or DAT)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well or 384-well microplates
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Test piperazine compounds and reference inhibitors (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET, GBR12909 for DAT)
-
Fluorescent neurotransmitter transporter uptake assay kit (containing a fluorescent substrate and a masking dye)
-
Fluorescence microplate reader with bottom-read capabilities
Protocol:
-
Cell Plating:
-
The day before the assay, seed the HEK293 cells expressing the target transporter into poly-D-lysine coated microplates at a density of 40,000-60,000 cells/well for 96-well plates or 12,500-20,000 cells/well for 384-well plates.[9]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence and formation of a monolayer.[9]
-
-
Compound Preparation and Addition:
-
On the day of the assay, prepare serial dilutions of the test piperazine compounds and reference inhibitors in Assay Buffer.
-
Carefully remove the culture medium from the cell plates and wash each well once with pre-warmed Assay Buffer.
-
Add the diluted compounds to the respective wells. Include wells with Assay Buffer only as a vehicle control (100% uptake) and wells with a high concentration of a known inhibitor as a positive control (0% uptake).
-
Incubate the plate for 10-20 minutes at 37°C to allow the compounds to interact with the transporters.[8]
-
-
Initiation of Uptake:
-
Prepare the fluorescent substrate working solution in Assay Buffer according to the kit manufacturer's instructions.
-
Add the fluorescent substrate solution to all wells to initiate the uptake reaction.
-
-
Fluorescence Measurement:
-
Immediately after adding the substrate, place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent substrate.
-
The assay can be run in either kinetic or endpoint mode.[10]
-
Kinetic Mode: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 10-30 minutes.[8]
-
Endpoint Mode: Incubate the plate for a predetermined optimal time (e.g., 20 minutes) at 37°C, then add the masking dye provided in the kit to quench the extracellular fluorescence before reading the plate.[10]
-
-
-
Data Analysis:
-
For kinetic data, the rate of uptake can be determined from the slope of the fluorescence signal over time.
-
For endpoint data, use the final fluorescence readings.
-
Subtract the background fluorescence (from wells with no cells or cells with the positive control inhibitor).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Neurotransmitter Reuptake Assay (Radioligand-Based)
This protocol outlines the classical method for measuring neurotransmitter reuptake inhibition using radiolabeled substrates.[11][12]
Materials:
-
HEK293 cells stably expressing the human transporter of interest (SERT, NET, or DAT)
-
Cell culture medium
-
96-well cell culture plates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test piperazine compounds and reference inhibitors
-
Radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, or [3H]DA)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
-
Cell harvester
Protocol:
-
Cell Culture and Plating:
-
Culture and plate the cells as described in the fluorescence-based assay protocol.
-
-
Assay Preparation:
-
On the day of the assay, wash the cells with pre-warmed Assay Buffer.
-
Prepare dilutions of the test piperazine compounds and reference inhibitors in Assay Buffer.
-
-
Uptake Inhibition Assay:
-
Pre-incubate the cells with the test compounds or vehicle for 10-20 minutes at 37°C.
-
Initiate the reuptake by adding the radiolabeled neurotransmitter at a concentration near its Km value.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by washing the cells multiple times with ice-cold Assay Buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value as described in the fluorescence-based assay protocol.
-
Visualizations
Signaling Pathway of Neurotransmitter Reuptake Inhibition
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Studies of four novel diphenylbutylpiperazinepyridyl derivatives on release and inhibition of reuptake of dopamine, serotonin and noradrenaline by rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 11. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Piperazine Dihydrochloride in the Treatment of Ascaris suum Infection in Swine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of piperazine (B1678402) dihydrochloride (B599025) for the treatment of Ascaris suum (large roundworm) infections in pigs. This document includes detailed information on dosage and administration, mechanism of action, and protocols for key experimental studies to evaluate the efficacy and safety of this anthelmintic agent.
Introduction
Ascaris suum is a highly prevalent and economically significant nematode parasite of swine worldwide. Heavy infections can lead to reduced growth rates, poor feed conversion, and liver condemnation at slaughter ("milk spots"). Piperazine, a narrow-spectrum anthelmintic, has been utilized for decades for the control of ascarid infections in various animal species, including pigs. Its primary mode of action is to cause flaccid paralysis of the worms, leading to their expulsion from the host's gastrointestinal tract.[1] While newer, broad-spectrum anthelmintics are available, piperazine remains a cost-effective and efficacious option for the specific targeting of A. suum.
Dosage and Administration
Piperazine is typically administered to pigs orally, either in the drinking water or mixed with the feed. The dihydrochloride salt is a common formulation.[2] Dosage recommendations can vary based on the specific product formulation.
Table 1: Recommended Dosages of Piperazine Dihydrochloride for Ascaris suum in Pigs
| Piperazine Salt/Formulation | Dosage | Administration Route | Reference |
| This compound | 200 mg/kg body weight | Orally (in a new granular formulation) | [3] |
| Piperazine Base | 110 mg/kg body weight | Not specified | [4] |
| This compound 53% Powder | Mix 400 g with 73 kg of feed or 140 L of water | In-feed or in-water | [5][6][7] |
| Piperazine 34 Solution | 30 mL for every 68 kg of body weight | In-water | [1] |
Administration Guidelines:
-
In-Water Medication: To ensure consumption of the medicated water, it is often recommended to withhold water for a period (e.g., 12 hours or overnight) prior to treatment.[5][6][7] The medicated water should be the sole source of drinking water until it is consumed.[5][6][7]
-
In-Feed Medication: The drug should be thoroughly mixed into the feed to ensure uniform distribution.
-
Treatment Schedule: For growing pigs, treatment is often recommended every 30 to 45 days, starting at approximately 10 weeks of age.[5][6][7]
Mechanism of Action
Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.[8] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm.[8] The paralyzed worms are unable to maintain their position in the gastrointestinal tract and are subsequently expelled with the feces.[1]
Caption: Mechanism of action of piperazine against Ascaris suum.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the dosage, efficacy, and safety of this compound for the treatment of A. suum in pigs. These protocols are based on established guidelines, such as those from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[9][10]
Dose Determination and Confirmation Study
Objective: To determine the effective dose of this compound for the removal of adult Ascaris suum and to confirm its efficacy at the selected dose.
Experimental Workflow:
Caption: Experimental workflow for a dose confirmation study.
Methodology:
-
Animal Selection: Select a suitable number of pigs (e.g., 20-30) of similar age and weight, naturally or experimentally infected with A. suum. A pre-treatment fecal egg count of >150 eggs per gram (EPG) of feces is recommended.[8]
-
Acclimation: House the pigs individually or in small groups in a controlled environment and allow for an acclimation period of at least 7 days.
-
Pre-Treatment Fecal Sampling: Collect individual fecal samples from all pigs on two separate days before treatment (e.g., Day -7 and Day 0) to determine the baseline fecal egg counts.
-
Randomization: Randomly allocate the pigs to different treatment groups, including a negative control (untreated) and at least one group for each dose of this compound being tested.
-
Treatment Administration: On Day 0, administer the assigned treatment to each pig. For dose determination, a range of doses would be used. For dose confirmation, the proposed effective dose would be administered.
-
Post-Treatment Fecal Sampling: Collect individual fecal samples from all pigs at a predetermined time point post-treatment (e.g., 7, 10, or 14 days) to determine the reduction in fecal egg counts.[8][11]
-
Necropsy and Worm Recovery: At the end of the study (e.g., Day 14), humanely euthanize all pigs. The entire gastrointestinal tract should be collected, and the contents of the small intestine carefully examined to recover, count, and identify all adult A. suum.
-
Data Analysis:
-
Efficacy against adult worms: Calculate the percentage efficacy using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
Fecal Egg Count Reduction Test (FECRT): Calculate the percentage reduction in fecal egg counts for each treatment group compared to the control group. A reduction of 90% or greater is generally considered effective.[11]
-
Fecal Egg Count Reduction Test (FECRT) Protocol
Objective: To evaluate the efficacy of this compound by measuring the reduction in nematode egg output in feces after treatment.
Methodology:
-
Animal Selection: Select a group of at least 10-15 pigs with naturally acquired A. suum infections.
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples from each pig.
-
Treatment: Administer the recommended dose of this compound to the treatment group. A control group should remain untreated.
-
Post-Treatment Sampling (Day 10-14): Collect a second set of individual fecal samples from all pigs in both the treated and control groups.[8]
-
Fecal Analysis:
-
Perform a quantitative fecal egg count on all samples using a standardized technique (e.g., McMaster technique).
-
Calculate the mean eggs per gram (EPG) for each group at both pre-treatment and post-treatment sampling points.
-
-
Calculation of FECR:
-
FECR (%) = [1 - (Mean EPG in treated group post-treatment / Mean EPG in treated group pre-treatment)] x 100
-
It is also recommended to compare the post-treatment EPG of the treated group with that of the control group to account for natural fluctuations in egg shedding.
-
Safety and Toxicity Study
Objective: To evaluate the safety of this compound in pigs at and above the recommended therapeutic dose.
Methodology:
-
Animal Selection: Use healthy, worm-free pigs of a defined age and weight.
-
Group Allocation: Randomly assign pigs to at least three groups:
-
Group 1: Control (vehicle only)
-
Group 2: Therapeutic dose (e.g., 1x the recommended dose)
-
Group 3: Overdose (e.g., 3x or 5x the recommended dose)
-
-
Treatment Administration: Administer the assigned dose for a specified number of consecutive days (e.g., three days).[4]
-
Clinical Observations:
-
Monitor all pigs daily for any adverse reactions, including but not limited to: changes in behavior, appetite, fecal consistency, and the presence of any neurological signs (e.g., ataxia, muscle tremors, convulsions).[4]
-
Record all observations systematically.
-
-
Clinical Pathology:
-
Collect blood and urine samples at pre-determined intervals (e.g., pre-treatment, and at various time points post-treatment).
-
Analyze samples for a standard panel of hematology and serum chemistry parameters.
-
-
Necropsy and Histopathology:
-
At the end of the observation period, humanely euthanize all animals.
-
Perform a thorough gross necropsy.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Data Presentation
Table 2: Efficacy of this compound against Ascaris suum in a Controlled Study
| Treatment Group | Dose (mg/kg) | Number of Pigs | Mean Worm Count (± SD) | Efficacy (%) | Fecal Egg Count Reduction (%) | Reference |
| Control | 0 | - | - | - | - | [3] |
| This compound | 200 | - | - | 99-100 | 98 | [3] |
Note: Specific numbers of pigs and standard deviations were not provided in the cited abstract.
Table 3: Summary of a Safety Study of this compound in Pigs
| Dose Group | Dosage (mg/kg/day) | Duration | Key Clinical Observations | Outcome | Reference |
| Intermediate Dose | 1500 (5x recommended) | 3 days | Vomiting, inappetence, abnormal respiration, ataxia, prostration, muscle tremors, convulsions | Death | [4] |
| High Dose | 3000 (10x recommended) | 3 days | Vomiting, inappetence, abnormal respiration, ataxia, prostration, muscle tremors, convulsions | Death | [4] |
Conclusion
This compound is an effective anthelmintic for the treatment of Ascaris suum infections in pigs when administered at the appropriate dosage. Its mechanism of action, leading to the paralysis and expulsion of the worms, is well-established. The experimental protocols provided herein offer a framework for the continued evaluation of piperazine and its derivatives in a research and drug development setting. Adherence to standardized guidelines is crucial for generating reliable and comparable data on the efficacy and safety of this important veterinary medicine.
References
- 1. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 2. This compound (PID) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 3. Efficacy of this compound against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. drugs.com [drugs.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. benchchem.com [benchchem.com]
- 9. World association for the advancement of veterinary parasitology (WAAVP): second edition of guidelines for evaluating the efficacy of anthelmintics in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Published Guidelines [waavp.org]
- 11. msd-animal-health.com [msd-animal-health.com]
Application Notes and Protocols: Efficacy of Piperazine Dihydrochloride Against Ascaridia galli in Poultry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy, mechanism of action, and experimental protocols for evaluating piperazine (B1678402) dihydrochloride (B599025) as an anthelmintic agent against Ascaridia galli, the common large roundworm in poultry.
Introduction
Ascaridia galli is a prevalent nematode parasite in poultry, leading to significant economic losses through reduced weight gain, decreased egg production, and increased mortality in severe cases.[1] Piperazine dihydrochloride has been a widely used anthelmintic for the control of ascarid infections in poultry. Its efficacy is primarily attributed to its action as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes, causing flaccid paralysis of the worms, which are then expelled from the host's intestine through peristalsis.[2][3][4] This document outlines the quantitative efficacy data of this compound and provides detailed protocols for its evaluation.
Quantitative Efficacy Data
The efficacy of this compound against Ascaridia galli is dose-dependent and varies with the developmental stage of the worm. The following tables summarize the findings from controlled studies.
Table 1: Efficacy of this compound Against Mature and Immature Ascaridia galli
| Dosage (mg/kg body weight) | Efficacy Against Mature Worms (%) | Efficacy Against Immature Worms (%) | Reference |
| 64 | 83% | 86% | [2][4] |
| 100 | 94% | 60% | [2][4] |
| 200 | 100% | 100% | [2][4] |
Table 2: Efficacy of Piperazine Against Different Developmental Stages of Ascaridia galli
| Anthelmintic | Developmental Stage | Efficacy (%) | Administration Route | Reference |
| Piperazine (PIP) | Adult worms | 92-97% | Oral drench/Drinking water | [3] |
| Luminal larvae | 79-84% | Oral drench/Drinking water | [3] | |
| Histotrophic larvae | 61-72% | Oral drench/Drinking water | [3] |
Table 3: Impact of this compound on Fecal Egg Count
| Treatment | Pre-treatment (% Positive Fowls) | Post-treatment (% Positive Fowls) | Reference |
| This compound | ~50% | 3% | [2][4] |
Mechanism of Action: Signaling Pathway
Piperazine acts as a GABA agonist, targeting the neuromuscular system of nematodes.[2][3][4] Unlike their vertebrate hosts, where GABAergic signaling is primarily in the central nervous system, in nematodes, GABA receptors are crucial for mediating muscle inhibition in the peripheral neuromuscular system.[4] Piperazine's activation of these receptors leads to an influx of chloride ions (Cl-), causing hyperpolarization of the muscle cell membrane.[2][4][5] This sustained hyperpolarization results in flaccid paralysis, preventing the worm from maintaining its position in the host's gut, leading to its expulsion.[2][4]
Caption: Signaling pathway of piperazine's anthelmintic action.
Experimental Protocols
The following protocols are based on methodologies from controlled anthelmintic tests to evaluate the efficacy of this compound against A. galli.
1. In Vivo Efficacy Trial in Broiler Breeders
-
Objective: To determine the dose-dependent efficacy of this compound against natural infections of mature and immature Ascaridia galli in poultry.
-
Experimental Workflow:
Caption: Experimental workflow for an in vivo efficacy trial.
-
Materials:
-
Naturally infected broiler breeders
-
This compound (e.g., Ascarex®D)
-
Housing facilities with separate pens for each group
-
Waterers and feeders
-
Necropsy tools
-
Microscope for worm identification and counting
-
-
Methodology:
-
Animal Selection and Acclimatization: Select a population of broiler breeders with a known natural infection of Ascaridia galli. Acclimatize the birds to the experimental housing for a minimum of 7 days.
-
Group Allocation: Randomly allocate the birds into treatment and untreated control groups. Ensure each group has a statistically significant number of birds.
-
Drug Administration:
-
Prepare a stock solution of this compound. For example, a 1% or 2% solution in drinking water.
-
Administer the medicated water to the treatment groups for a defined period (e.g., 24 hours). The dosage can be calculated based on the average body weight of the birds and their water consumption to achieve target doses such as 64, 100, or 200 mg/kg body weight.[2]
-
Provide non-medicated drinking water to the control group.
-
-
Post-treatment Observation: Monitor the birds for any adverse reactions to the treatment.
-
Parasite Recovery and Counting:
-
At a predetermined time post-treatment (e.g., 7 days), euthanize all birds from both the treated and control groups.
-
Isolate the small intestine of each bird.
-
Open the intestine longitudinally and carefully wash the contents into a sieve.
-
Examine the intestinal mucosa for any attached immature worms.
-
Collect, identify, and count all mature and immature A. galli from each bird.
-
-
Efficacy Calculation: Calculate the percentage efficacy of the treatment for each dose using the following formula:
-
Efficacy (%) = [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] x 100
-
-
2. Fecal Egg Count Reduction Test (FECT)
-
Objective: To evaluate the efficacy of this compound in a field setting by measuring the reduction in nematode egg shedding.
-
Methodology:
-
Baseline Fecal Sampling: Collect fecal samples from a representative number of birds in the flock before treatment.
-
Treatment: Administer this compound to the entire flock via the drinking water as per the manufacturer's recommendations.
-
Post-treatment Fecal Sampling: Collect fecal samples from the same or a representative group of birds at a specified time after treatment (e.g., 7-14 days).
-
Fecal Analysis: Perform fecal flotations (e.g., using a saturated salt solution) on all samples to identify and quantify Ascaridia galli eggs. The number of eggs per gram (EPG) of feces can be determined using a McMaster slide.
-
Efficacy Calculation: Calculate the percentage reduction in fecal egg count.
-
Conclusion
This compound is an effective anthelmintic against adult Ascaridia galli in poultry, with efficacy reaching 100% at a dose of 200 mg/kg body weight.[2][4] Its efficacy against immature stages can be variable and is generally lower at lower dosages.[2][4] The administration in drinking water provides a convenient method for treating large flocks. The protocols outlined in this document provide a framework for the systematic evaluation of this compound and other potential anthelmintic compounds against A. galli in poultry.
References
- 1. GABA - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 3. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting precipitation of piperazine dihydrochloride in aqueous buffers
Technical Support Center: Piperazine (B1678402) Dihydrochloride (B599025) Buffers
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with piperazine dihydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
Precipitation of this compound is a common issue that can typically be attributed to one or more of the following factors:
-
pH Imbalance: The pH of the solution is outside the optimal solubility range for the specific piperazine species present.
-
Low Temperature: The solubility of this compound is temperature-dependent, and a decrease in temperature can cause it to precipitate from a saturated solution.[1]
-
High Concentration: The concentration of this compound in the buffer exceeds its solubility limit under the current experimental conditions (pH, temperature).
-
CO₂ Absorption: Piperazine solutions are alkaline and can readily absorb atmospheric carbon dioxide, leading to the formation of carbamates, which alters the pH and may cause precipitation.[2]
-
Interaction with Other Buffer Components: Although less common, high concentrations of other salts could potentially reduce the solubility of this compound through a "salting-out" effect.
Q2: How does pH influence the solubility of this compound?
The pH of the solution is a critical factor because piperazine is a diprotic base, meaning it can exist in three different protonation states depending on the pH.[2][3] The dihydrochloride salt introduces the diprotonated species (H₂Pip²⁺). The solubility of each species differs, and shifting the pH can cause the formation of a less soluble form. The two pKa values for piperazine are approximately 5.35 (pKa₁) and 9.73 (pKa₂).[2][3][4] Adjusting the pH near these pKa values will alter the equilibrium between the different ionic forms, impacting overall solubility.
Q3: I observed a precipitate after cooling my buffer. Is this normal?
Yes, this can be normal. The solubility of this compound, like many salts, increases with rising temperature.[1] If you prepared a solution at or near its saturation point at room temperature or while warming, cooling it (e.g., in a refrigerator or on ice) can decrease its solubility, leading to precipitation.
Q4: My buffer was clear when I made it, but a precipitate formed after storing it for a few days. What happened?
This is a classic sign of carbon dioxide (CO₂) absorption from the air.[2] Piperazine readily reacts with CO₂ to form piperazine carbamates.[2] This reaction consumes the piperazine base, alters the pH of the buffer, and can result in the precipitation of the less soluble carbamate (B1207046) salts. To prevent this, always store piperazine-containing buffers in tightly sealed, airtight containers.
Q5: How can I redissolve precipitated this compound?
The method depends on the cause of precipitation:
-
Temperature-Related: Gently warm the solution while stirring. The precipitate should redissolve as the temperature and solubility increase.[1]
-
pH-Related: Check the pH of the buffer. A slight and careful readjustment with dilute HCl or NaOH may be required to bring the piperazine species back into a more soluble form.
-
CO₂ Absorption-Related: This type of precipitation is often irreversible. It is best to discard the buffer and prepare a fresh batch, ensuring proper airtight storage.
Troubleshooting Guide
If you observe precipitation in your this compound buffer, follow this step-by-step troubleshooting workflow.
Caption: A step-by-step guide to identifying the cause of precipitation.
Quantitative Data
Table 1: Physicochemical Properties of Piperazine and its Dihydrochloride Salt
| Property | Value | Source(s) |
| Piperazine | ||
| Molecular Formula | C₄H₁₀N₂ | [3] |
| pKa₁ at 25°C | 5.33 - 5.35 | [2][3][4] |
| pKa₂ at 25°C | 9.73 | [2][3][4] |
| This compound | ||
| Molecular Formula | C₄H₁₂Cl₂N₂ | [5] |
| Molecular Weight | 159.05 g/mol | [5][6] |
| Appearance | White to cream-colored crystalline powder | [5][6][7] |
Table 2: Solubility of this compound
| Solvent | Temperature | Solubility | Source(s) |
| Water | 0°C | 35% (w/w) | [5] |
| Water | 20°C | 41% (w/w) | [5] |
| Water | 50°C | 48% (w/w) | [5] |
| Water | General | Freely soluble; increases with temperature | [1][8] |
| Ethanol | General | Slightly soluble | [8] |
| Methanol | General | Slightly soluble | [8] |
Diagram: Piperazine Protonation States vs. pH
The following diagram illustrates which ionic species of piperazine is dominant at various pH ranges, based on its pKa values. Understanding this relationship is key to preventing pH-related precipitation.
Caption: The relationship between pH and piperazine's protonation state.
Experimental Protocols
Protocol 1: Preparation of a Stable 1 M this compound Stock Solution
This protocol describes the preparation of a 1 M stock solution, which can be diluted to the desired final concentration for your working buffer.
-
Weighing: Accurately weigh 159.05 g of this compound powder.
-
Dissolution: Add the powder to a beaker containing approximately 800 mL of high-purity, deionized water.
-
Mixing: Place the beaker on a magnetic stir plate and stir until the powder is completely dissolved. Gentle warming (to 30-40°C) can be applied to expedite dissolution. Do not boil.
-
Final Volume: Once fully dissolved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinsing to the flask. Carefully add deionized water to bring the final volume to exactly 1 L.
-
Sterilization: Sterile-filter the solution through a 0.22 µm filter into a sterile, airtight container.
-
Storage: Store the stock solution at room temperature or 4°C in a tightly sealed bottle to prevent evaporation and CO₂ absorption.
Protocol 2: Workflow for Preparing a Working Buffer
This workflow outlines the general steps for preparing a final working buffer from a stock solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uregina.ca [uregina.ca]
- 5. Buy this compound | 142-64-3 [smolecule.com]
- 6. This compound|CAS 142-64-3|Research Chemical [benchchem.com]
- 7. This compound | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. amphray.com [amphray.com]
Technical Support Center: Optimizing Piperazine Dihydrochloride for Nematode Motility Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of piperazine (B1678402) dihydrochloride (B599025) for nematode motility assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of piperazine dihydrochloride on nematodes?
Piperazine is an anthelmintic agent that acts as a γ-aminobutyric acid (GABA) receptor agonist in nematodes.[1] By binding to and activating these receptors on the muscle cells of susceptible nematodes, piperazine leads to an influx of chloride ions. This influx causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory stimuli. The sustained state of hyperpolarization results in flaccid paralysis of the worm, preventing it from maintaining its position within the host's gut or moving in an assay medium. The paralyzed worms are then passively expelled by the normal peristaltic action of the host's intestines.
Q2: My nematode motility assay with this compound is showing inconsistent results. What are the common causes?
Inconsistent results in motility assays are a common challenge. Several factors can contribute to this issue:
-
Larval Stage and Health: Ensure you are using a consistent larval stage (e.g., L3) and that the larvae are healthy and active at the start of the experiment.[1] Developmental stage variability can lead to differential drug susceptibility.
-
Compound Solubility and Stability: While this compound is freely soluble in water, ensure it is fully dissolved in your assay medium before adding it to the wells. Precipitation can lead to inaccurate concentrations.[1] It is also important to verify the stability of the compound in your culture medium over the duration of the experiment.
-
Solvent Toxicity: If you are using a solvent like DMSO to prepare stock solutions, be aware that it can be toxic to the larvae at higher concentrations. Always include a solvent-only control to ensure the observed effects are due to the piperazine and not the vehicle.
-
Assay Conditions: Maintain consistent temperature, pH, and incubation times across all plates and experiments. Minor variations can significantly impact larval motility.
-
"Edge Effects" in Multi-well Plates: The outer wells of microplates are more prone to evaporation, which can alter the drug concentration. To mitigate this, it is recommended to avoid using the outermost wells for experimental samples and instead fill them with a sterile medium.
Q3: I am not observing any effect of piperazine in my in vitro assay, even at high concentrations. What could be the problem?
Several factors could lead to a lack of observable effect:
-
Pre-existing Resistance: The nematode population you are testing may have a high level of intrinsic or acquired resistance to piperazine.
-
Incorrect Drug Target in Species: While piperazine is effective against many nematodes, the specific isoform or structure of the GABA receptor in your test species may not be sensitive to the drug.[1]
-
Compound Degradation: The this compound stock solution may have degraded due to improper storage (e.g., exposure to light or high temperatures). It is always best to prepare fresh solutions for each experiment.
-
Assay Endpoint Mismatch: A motility or paralysis assay might not be the most sensitive endpoint for your specific research question. Piperazine has also been shown to affect other processes, such as larval molting. Consider alternative or secondary assays, like a larval development assay.[1]
Q4: There is high variability between replicate wells in my motility assay. How can I reduce this?
High variability can be addressed by:
-
Consistent Larval Numbers: Pipetting a consistent number of larvae into each well is crucial. Use a standardized method for counting and dispensing larvae.
-
Even Drug Distribution: Ensure the piperazine solution is thoroughly mixed with the medium in each well after addition.
-
Objective Motility Scoring: Manual scoring of larval motility can be subjective. If possible, use an automated tracking system to quantify movement objectively.
-
Preventing Larval Clumping: Larvae may clump together, making it difficult to assess individual motility. Gentle agitation or the addition of a non-toxic surfactant (after validation) might help.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in Media | The pH of the medium may not be optimal for solubility. While highly soluble in water, extreme pH values could affect it. | Ensure the pH of your assay medium is within a neutral to slightly alkaline range. Prepare a fresh, concentrated stock solution in water and dilute it to the final concentration in the assay medium. |
| Inconsistent Paralysis Times | - Inconsistent larval stages.- Uneven drug distribution in wells.- Fluctuation in incubation temperature. | - Use a synchronized population of nematodes.- Gently mix the plate after adding the drug.- Use a temperature-controlled incubator. |
| Nematodes Recovering from Paralysis | The concentration of this compound is too low for a sustained effect. | Perform a dose-response experiment to determine the optimal concentration for sustained paralysis. |
| High Background Mortality in Control Wells | - Solvent toxicity.- Unhealthy nematode population.- Contamination of the culture medium. | - Include a solvent-only control and ensure the final solvent concentration is non-toxic.- Use healthy, active nematodes for the assay.- Use sterile techniques and fresh media. |
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and structured format. The half-maximal effective concentration (EC50) or lethal concentration (LC50) is a key metric.
Table 1: Comparative Efficacy of Piperazine and its Derivatives in Caenorhabditis elegans
| Compound | LC50 (mM)[2] |
| 1-benzylpiperazine (BZP) | 52.21 |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | 5.72 |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | 1.22 |
Table 2: Effective Concentrations of Piperazine against Haemonchus contortus
| Parameter | Concentration |
| EC50 (Homomeric Hco-UNC-49) | 6.23 ± 0.45 mM |
| EC50 (Heteromeric Hco-UNC-49) | 5.09 ± 0.32 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Determine the mass of this compound needed to prepare a concentrated stock solution (e.g., 100 mM).
-
Dissolution: Weigh the calculated amount of this compound and dissolve it in sterile, deionized water.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Dose-Response Motility Assay for C. elegans
This protocol is adapted from standard C. elegans liquid handling and motility assay procedures.
Materials:
-
Synchronized population of L4 stage C. elegans.
-
Nematode Growth Medium (NGM) plates seeded with OP50 E. coli.
-
S Basal or M9 buffer.
-
This compound stock solution (e.g., 100 mM).
-
96-well flat-bottom microtiter plates.
-
Automated nematode motility tracker (B12436777) or a stereomicroscope for manual scoring.
Procedure:
-
Worm Preparation: Wash the synchronized L4 worms off the NGM plates using M9 buffer. Centrifuge at a low speed (e.g., 1,500 rpm for 1 minute) to pellet the worms. Remove the supernatant and repeat the wash two more times to remove any bacteria.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in S Basal or M9 buffer. A common starting range for a dose-response curve could be from 0.1 mM to 50 mM. Include a buffer-only control and a solvent-only control if applicable.
-
Plate Setup: Dispense a specific number of worms (e.g., 20-30) in a small volume of buffer into each well of the 96-well plate.
-
Drug Addition: Add the prepared this compound dilutions to the respective wells to reach the final desired concentrations. The final volume in each well should be consistent (e.g., 100 µL).
-
Incubation and Motility Measurement:
-
Automated System: Place the 96-well plate into an automated motility tracker and record movement at regular intervals (e.g., every 30 minutes) for a set duration (e.g., 4-24 hours).
-
Manual Scoring: If using a stereomicroscope, score the percentage of paralyzed worms in each well at specific time points. A worm can be considered paralyzed if it does not move when gently prodded with a platinum wire.
-
-
Data Analysis: For each concentration, calculate the average percentage of motile or paralyzed worms at each time point. Plot the percentage of paralysis against the log of the this compound concentration to determine the EC50 value.
Visualizations
Signaling Pathway of Piperazine
Caption: Mechanism of action of piperazine at the nematode neuromuscular junction.
Experimental Workflow for Dose-Response Assay
References
identifying and characterizing degradation products of piperazine dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with piperazine (B1678402) dihydrochloride (B599025). It focuses on the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for piperazine dihydrochloride?
A1: this compound can degrade through several pathways, primarily influenced by stress conditions such as oxidation, high temperatures, and light exposure. The most common pathways include:
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.
-
Ring Opening: Under certain conditions, the piperazine ring can undergo cleavage, leading to the formation of linear amine derivatives like ethylenediamine.
-
Formylation: N-formylpiperazine has been identified as a degradation product, particularly under thermal stress in the presence of a carbon source.
Q2: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound solution. What could they be?
A2: Unexpected peaks likely represent degradation products. Their identity depends on the storage conditions. If the solution was exposed to air and light, oxidative degradants are possible. If subjected to heat, thermal degradants may have formed. It is recommended to perform a forced degradation study to systematically identify these unknown peaks by comparing their retention times with those of the stressed samples.
Q3: Is this compound sensitive to acidic and basic hydrolysis?
A3: Aqueous solutions of this compound are reported to be fairly stable under acidic and basic conditions. However, prolonged exposure to harsh pH conditions and elevated temperatures may lead to some degradation.
Q4: How can I prevent the degradation of this compound during storage?
A4: To minimize degradation, store this compound as a solid in a cool, dark, and dry place. For solutions, it is advisable to use freshly prepared solutions and to store them for short periods at low temperatures (2-8°C), protected from light. Storage under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
Q5: What analytical techniques are best suited for identifying and quantifying this compound and its degradation products?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for separating and quantifying this compound from its degradation products. For the structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly valuable.
Troubleshooting Guides
Issue 1: Poor resolution between piperazine and its degradation products in HPLC.
-
Possible Cause: The chosen HPLC method is not stability-indicating.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the mobile phase composition and pH. For piperazine, a C18 column with a mobile phase containing a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a good starting point.
-
Gradient Elution: If isocratic elution is not providing sufficient separation, develop a gradient elution method.
-
Column Selection: Experiment with different column chemistries (e.g., C8, phenyl-hexyl) to achieve better selectivity.
-
Derivatization: As piperazine lacks a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can enhance detection and may improve separation.
-
Issue 2: Identification of an unknown peak observed under oxidative stress.
-
Possible Cause: Formation of an oxidative degradation product.
-
Troubleshooting Steps:
-
LC-MS/MS Analysis: Analyze the stressed sample using LC-MS/MS. The mass-to-charge ratio (m/z) of the parent ion will provide the molecular weight of the degradant.
-
Fragmentation Analysis: Perform MS/MS on the parent ion. The fragmentation pattern will provide structural information to help identify the molecule. For example, a mass increase of 16 Da could indicate the formation of an N-oxide.
-
Reference Standards: If a potential degradant is hypothesized, confirm its identity by comparing the retention time and mass spectrum with a certified reference standard.
-
Issue 3: Inconsistent results in quantitative analysis of degradation products.
-
Possible Cause: Incomplete extraction, sample instability, or non-linearity of the detector response.
-
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method is fully validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Sample Preparation: Optimize the sample preparation procedure to ensure complete extraction of all components.
-
Internal Standard: Use an internal standard to correct for variations in sample injection and preparation.
-
Calibration Curve: Prepare a calibration curve for each known degradation product to ensure accurate quantification.
-
Potential Degradation Products of Piperazine
The following table summarizes potential degradation products of piperazine identified under various stress conditions.
| Degradation Product | Stress Condition |
| N-Formylpiperazine | Thermal |
| Ethylenediamine | Oxidative, Thermal |
| 2-Oxopiperazine | Oxidative |
| Piperazine N-oxide | Oxidative |
| Ammonium | Thermal |
| N-(2-aminoethyl)piperazine | Thermal |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (B78521) (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Store the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Store the solution at 60°C for 24 hours. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂. Store the solution at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Place solid this compound in a calibrated oven at 80°C for 48 hours. At the end of the study, dissolve the sample in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose solid this compound and a solution of the compound to a light source according to ICH Q1B guidelines. Keep a control sample protected from light. Analyze both the exposed and control samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-26 min: 40% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Sample Preparation:
Dissolve an accurately weighed amount of this compound or the stressed sample in the mobile phase A to achieve a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Forced degradation experimental workflow.
Technical Support Center: Managing the Hygroscopic Properties of Piperazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of piperazine (B1678402) dihydrochloride (B599025) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What does it mean that piperazine dihydrochloride is hygroscopic?
A1: this compound is described as being slightly hygroscopic, which means it has the tendency to absorb moisture from the surrounding atmosphere.[1][2] This can lead to physical changes in the compound, such as clumping, caking, or even deliquescence (dissolving in the absorbed water) if exposed to high humidity for extended periods.[3] The absorbed water can also affect the compound's chemical purity and reactivity in experiments.
Q2: What are the potential consequences of moisture absorption by this compound?
A2: Moisture absorption can lead to several issues in the laboratory, including:
-
Inaccurate Weighing: The measured weight of the compound will include the weight of the absorbed water, leading to errors in concentration calculations and stoichiometry.[3]
-
Altered Physical Properties: The powder may become clumpy, cakey, or gummy, making it difficult to handle and dispense accurately.[3]
-
Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, affecting the stability and purity of the compound.
-
Inconsistent Experimental Results: The issues mentioned above can contribute to a lack of reproducibility and inconsistent results in your experiments.
Q3: How should I store this compound to minimize moisture absorption?
A3: To maintain the integrity of this compound, it is crucial to store it properly. The following storage conditions are recommended:
-
Tightly Sealed Containers: Store the compound in a well-closed, airtight container to prevent exposure to atmospheric moisture.[1]
-
Cool, Dry, and Well-Ventilated Area: Keep the container in a cool, dry, and well-ventilated space.[4] Some sources recommend long-term storage at 2-8°C.
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere, such as nitrogen or argon, to further minimize exposure to moisture and oxygen.
-
Desiccator: For long-term storage or after opening the original container, placing the tightly sealed container inside a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, anhydrous calcium sulfate) is a good practice.
Q4: I've noticed my this compound has formed clumps. Can I still use it?
A4: If the clumping is minor, you may be able to gently break up the clumps with a clean, dry spatula before weighing. However, this indicates that the compound has absorbed some moisture, which may affect its purity and the accuracy of your measurements. For sensitive experiments, it is highly recommended to use a fresh, dry sample. If you must use the clumped material, consider drying it first (see Q5) and determining its water content.
Q5: How can I dry this compound that has absorbed moisture?
A5: If your this compound has been exposed to moisture, you can dry it, but caution is necessary to avoid degradation. Gentle heating under vacuum is a common method for drying hygroscopic solids. However, it is important to know the compound's decomposition temperature to avoid chemical changes. This compound is stable at temperatures up to 270°C.[1] Therefore, drying at a moderate temperature (e.g., 60-80°C) under vacuum should be safe and effective. Always verify the water content after drying using a suitable analytical method like Karl Fischer titration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty in accurately weighing the compound. | The compound is rapidly absorbing moisture from the air, causing the weight on the balance to drift. | Work quickly when weighing. Use a weighing boat with a lid. Consider weighing the compound inside a glove box with a controlled low-humidity atmosphere. |
| The this compound powder has become a solid cake or a gummy mass. | Significant moisture absorption due to improper storage or prolonged exposure to a humid environment. | It is best to discard the material and use a fresh, unopened container. The purity of the caked material is compromised. Review your storage procedures to prevent this from recurring. |
| Inconsistent or non-reproducible results in experiments. | The variable water content of the this compound is affecting the reaction stoichiometry and kinetics. | Always use a fresh, dry sample from a properly stored container. For critical applications, determine the water content of the batch you are using and adjust your calculations accordingly. Prepare solutions fresh whenever possible. |
| The pH of an aqueous solution of this compound is different than expected. | The presence of absorbed water can dilute the solution, and potential degradation products could alter the pH. | Use a freshly opened container of the compound. Calibrate your pH meter regularly. Determine the water content and adjust the amount of compound used to prepare the solution. |
Data Presentation
Table 1: Classification of Hygroscopicity
| Classification | Weight Gain (% w/w) at 25°C and 80% Relative Humidity |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Experimental Protocols
Protocol 1: Gravimetric Determination of Hygroscopicity
This protocol allows for a quantitative assessment of the hygroscopicity of this compound.
Objective: To determine the percentage of moisture absorbed by this compound at a specific relative humidity (RH) and temperature.
Materials:
-
This compound
-
Analytical balance (readable to at least 0.1 mg)
-
Weighing boats (low-profile, glass or aluminum)
-
Desiccator containing a saturated salt solution to maintain a constant RH (e.g., a saturated solution of sodium chloride creates an RH of approximately 75% at room temperature).
-
Controlled temperature chamber or incubator.
Procedure:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Accurately weigh approximately 1-2 g of this compound into the weighing boat and record the initial weight (W_i).
-
Spread the powder evenly in the weighing boat to maximize the surface area exposed to the atmosphere.
-
Place the weighing boat containing the sample inside the desiccator with the saturated salt solution.
-
Store the desiccator in a controlled temperature chamber (e.g., 25°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), quickly remove the weighing boat from the desiccator, weigh it, and record the weight (W_t).
-
Return the weighing boat to the desiccator immediately after each weighing.
-
Continue taking measurements until the weight becomes constant (equilibrium is reached).
-
Calculate the percentage weight gain at each time point using the following formula: Weight Gain (%) = [(W_t - W_i) / W_i] * 100
Protocol 2: Determination of Water Content by Karl Fischer Titration
This is a standard and accurate method for determining the water content in a substance.[5]
Objective: To quantify the amount of water in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol (B129727) or a suitable solvent
-
Water standard (e.g., Hydranal™-Water Standard 1.0)
-
Airtight sample handling equipment (e.g., syringe, weighing boat with a septum)
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and pre-titrating to a dry endpoint to eliminate any residual moisture.
-
Reagent Standardization: Accurately add a known amount of the water standard to the titration vessel and titrate to the endpoint. The instrument will calculate the titer of the Karl Fischer reagent (mg H₂O/mL reagent). It is recommended to perform this in triplicate and use the average value.
-
Sample Analysis: a. Accurately weigh a suitable amount of this compound (the amount will depend on the expected water content and the type of titrator). To avoid moisture absorption from the air, perform this step quickly or in a controlled environment (e.g., a glove box). b. Quickly transfer the weighed sample to the titration vessel. c. Stir to dissolve the sample. d. Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. e. The instrument will report the volume of titrant consumed.
-
Calculation: The water content in the sample is calculated as follows: Water Content (%) = [(Volume of Titrant (mL) * Titer (mg/mL)) / Sample Weight (mg)] * 100
Mandatory Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperazine Di Hydrochloride VIshal Laboratories GMP manufacturers India [vishallaboratories.com]
- 5. Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Piperazine Dihydrochloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of piperazine (B1678402) dihydrochloride (B599025) via recrystallization.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the recrystallization of piperazine dihydrochloride.
Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
A1: This issue typically arises from using an insufficient amount of solvent or an inappropriate solvent.
-
Insufficient Solvent: this compound is highly soluble in hot water.[1][2] Ensure you are adding enough solvent relative to the amount of crude material. Add the hot solvent in small portions to the crude solid with continuous stirring and heating until the solid just dissolves.
-
Incorrect Solvent: While this compound has some solubility in polar solvents like ethanol (B145695) and methanol, it is most freely soluble in water.[3] If you are using an alcohol, you may need to use a larger volume or consider a mixed solvent system, such as ethanol/water. For initial purifications, water is the recommended solvent.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a portion of the material does not dissolve even after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble matter before allowing the solution to cool.
Q2: After dissolving my compound and letting it cool, no crystals have formed. What is the problem?
A2: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or using an excessive amount of solvent.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not initiated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal. A small, pure crystal of this compound from a previous batch can be added to the solution to initiate crystallization.
-
-
Too Much Solvent: If an excessive volume of solvent was used, the solution might not be saturated enough for crystals to form upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound. Once the volume is reduced, allow the solution to cool again.
Q3: My product has separated as an oily liquid instead of crystals. What is "oiling out" and how can I fix it?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens if the melting point of the crude solid is lower than the boiling point of the solvent, often due to the presence of significant impurities which depress the melting point.
To resolve this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the higher temperature.
-
Allow the solution to cool very slowly. You can do this by leaving the flask in the warm heating mantle (turned off) or by insulating the flask to slow the rate of cooling. Slow cooling encourages the formation of well-ordered crystals rather than an oil.
-
If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can sometimes prevent oiling out.
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: A low recovery of purified product can result from several factors during the recrystallization process.
-
Using Too Much Solvent: As mentioned previously, an excessive amount of solvent will keep more of your product dissolved in the mother liquor, even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, some product may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled to maximize crystal formation. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using warm solvent will dissolve some of the purified crystals, leading to a lower yield.
Q5: The recrystallized product does not seem much purer than the crude material. What went wrong?
A5: If the purity has not significantly improved, it could be due to co-crystallization of impurities or inefficient removal of the mother liquor.
-
Co-crystallization of Impurities: If the impurities have very similar solubility properties to this compound, they may crystallize along with the product. In such cases, a second recrystallization may be necessary. Sometimes, changing the solvent or using a mixed-solvent system can alter the solubility of the impurities enough to achieve better separation.
-
Inefficient Mother Liquor Removal: The mother liquor contains the dissolved impurities. Ensure that the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration to remove any residual mother liquor. Do not skip the washing step. Slow cooling of the solution often leads to larger, more well-formed crystals that are less likely to trap impurities.
Data Presentation
The solubility of this compound is a critical factor in designing an effective recrystallization protocol. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 0 | 35 | [4] |
| Water | 20 | 41 | [4] |
| Water | 50 | 48 | [4] |
| Methanol | Ambient | Slightly Soluble | [3] |
| Ethanol | Ambient | Slightly Soluble | [3] |
Experimental Protocols
Recrystallization of this compound from Water
This protocol describes a standard procedure for the purification of this compound using water as the recrystallization solvent.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Stir bar or boiling chips
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. In a separate beaker, heat the deionized water to its boiling point. Add the hot water to the Erlenmeyer flask in small portions while stirring and gently heating until the solid is completely dissolved. Use the minimum amount of hot water necessary for complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place the funnel into the neck of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot water and pass this through the filter paper as well.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining mother liquor and impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a moderate temperature (e.g., 60-80°C) or dry them under vacuum.
-
Analysis: Once dry, determine the mass and melting point of the purified this compound to assess the recovery and purity.
Mandatory Visualization
The following diagram illustrates the workflow for the purification of this compound by recrystallization.
Caption: Workflow for the recrystallization of this compound.
References
strategies to minimize disubstitution in piperazine synthesis
Welcome to the Technical Support Center for Piperazine (B1678402) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving selective mono-substitution of the piperazine ring, a common challenge in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing mono-substituted piperazines?
The main difficulty arises from the symmetric nature of piperazine, which contains two secondary amine groups of similar reactivity.[1] During alkylation or acylation reactions, it is common to obtain a mixture of the desired mono-substituted product, the undesired 1,4-disubstituted (di-substituted) byproduct, and unreacted starting material.[2][3] This complicates purification and often leads to a lower yield of the target compound.[4]
Q2: What are the principal strategies to control selectivity and minimize disubstitution?
There are three primary strategies to favor mono-substitution over di-substitution:
-
Use of Protecting Groups: This is a robust, multi-step method where one nitrogen atom is temporarily blocked with a protecting group (like Boc or Cbz), allowing the other nitrogen to react selectively.[4][5] The protecting group is removed in a final step.[5]
-
Stoichiometric Control: This statistical method involves using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile (e.g., alkyl halide).[6] The high concentration of piperazine increases the probability that the electrophile will react with an unsubstituted molecule rather than the already substituted one.[6]
-
In Situ Mono-Protonation: This is an efficient one-pot technique where piperazine is reacted with one equivalent of an acid.[3][4] The resulting mono-salt deactivates one nitrogen atom by protonating it, making it significantly less nucleophilic and directing the reaction to the free nitrogen.[4][7]
Q3: Which protecting group should I choose for my synthesis?
The choice of protecting group depends on the overall synthetic plan, particularly the stability of your molecule to the required deprotection conditions. The tert-butyloxycarbonyl (Boc) group is widely used and is easily removed under acidic conditions (e.g., TFA, HCl).[5] However, if your molecule is acid-sensitive, other "orthogonal" protecting groups are better alternatives.[1]
| Protecting Group | Abbreviation | Common Reagent | Deprotection Condition | Key Features |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (TFA, HCl) | Stable to base and hydrogenolysis; widely used standard.[1][8] |
| Benzyl (B1604629) chloroformate | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base; ideal for molecules with acid-sensitive groups.[1] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Mild Base (e.g., 20% Piperidine in DMF) | Base-labile; useful when other groups are base-sensitive.[1] |
| Trityl | Trt | Trityl chloride (Trt-Cl) | Very Mild Acid (e.g., 1-5% TFA, Acetic Acid) | Highly acid-sensitive; offers selective removal in the presence of Boc.[1] |
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of mono-substituted piperazines.
Problem 1: Low yield of mono-substituted product with significant di-substitution.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | If not using a protecting group, increase the excess of piperazine to 5-10 equivalents relative to the electrophile.[6][9] |
| High Reaction Temperature | Elevated temperatures can favor the thermodynamically stable di-substituted product.[2] Conduct the reaction at a lower temperature.[2][10] |
| Rapid Addition of Electrophile | Adding the alkylating or acylating agent too quickly creates localized high concentrations, promoting di-substitution. Add the electrophile slowly and dropwise.[9] |
| Strongly Basic Conditions | A highly basic environment can deprotonate the mono-substituted product, making it reactive towards further substitution.[2] Consider using a milder base like sodium bicarbonate or potassium carbonate.[2] |
Problem 2: The reaction is slow or does not go to completion.
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate.[9] Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.[10] |
| Insufficient Base | The reaction may generate acid (e.g., HCl, HBr) that protonates the piperazine, stopping the reaction. Use at least 1.5-2.0 equivalents of an anhydrous base like K₂CO₃.[9] |
| Poor Reagent Solubility | If reagents are not fully dissolved, the reaction rate will be slow. Switch to a more suitable solvent, such as a polar aprotic solvent like DMF.[9] |
| Low Nucleophilicity (Protonation Method) | The in situ mono-protonation strategy reduces nucleophilicity.[11] The reaction may require longer reaction times or gentle heating to proceed.[10] |
Problem 3: Difficulty purifying the mono-substituted product.
| Potential Cause | Recommended Solution |
| Similar Polarity of Products | The mono- and di-substituted products may have similar polarities, making chromatographic separation difficult.[2] Optimize column chromatography conditions (e.g., solvent gradient). A mixture of methanol (B129727) and dichloromethane (B109758) is often effective.[2] |
| Product is Water-Soluble | The product, being an amine, may be protonated and remain in the aqueous layer during work-up, especially after an acidic wash.[11][12] Basify the aqueous layer to a pH of 10-12 with NaOH or Na₂CO₃ before re-extracting with an organic solvent like chloroform (B151607) or DCM.[12][13] |
| Contamination with Piperazine | Excess piperazine from the reaction can be difficult to remove. Perform an acidic wash (e.g., 1 M HCl) during the work-up to extract the basic piperazine into the aqueous layer.[8] Alternatively, purification can be achieved by converting the desired product into a salt (e.g., dihydrochloride), which can be recrystallized.[6] |
Key Experimental Protocols
Protocol 1: Selective Mono-Boc Protection using Acid Mediation
This protocol uses in situ protonation to achieve selective mono-protection of piperazine with a Boc group.[8]
-
Materials:
-
Piperazine (1.0 equiv.)
-
Methanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)
-
20% Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (to approx. 0.5 M) in a round-bottom flask and cool to 0 °C in an ice bath.[8]
-
Acid Addition: Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise. Stir the mixture for 15-30 minutes at 0 °C.[8]
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.[8]
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 3-5 hours.[8]
-
Monitoring: Monitor progress by Thin Layer Chromatography (TLC) or GC-MS.[8]
-
Work-up: Remove the solvent under reduced pressure. Adjust the aqueous phase to pH 10 with 20% NaOH solution.[8]
-
Isolation: Extract the aqueous layer multiple times with chloroform or DCM.[8]
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.[8]
-
Protocol 2: Mono-N-alkylation using Excess Piperazine
This protocol relies on stoichiometry to favor the mono-alkylated product.[6]
-
Materials:
-
Piperazine (5.0-10.0 equiv.)
-
Alkyl halide (1.0 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
-
Procedure:
-
To a solution of piperazine (e.g., 10 mmol) in acetonitrile (20 mL), add potassium carbonate (2 mmol).[6]
-
Slowly add the alkyl halide (1 mmol) to the mixture at room temperature.[6]
-
Stir the reaction mixture at room temperature for 12-24 hours.[6]
-
Monitor the reaction's progress by TLC.[6]
-
Once complete, filter the mixture to remove inorganic salts.[6]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[6]
-
Protocol 3: Synthesis and Deprotection of N-Cbz-piperazine
This protocol demonstrates the use of the Cbz protecting group.[1]
-
Part A: Synthesis of N-Cbz-piperazine
-
Dissolve piperazine (5.0 equiv.) in dichloromethane (DCM). Cool the mixture to 0 °C.[1]
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.0 equiv.) dropwise while stirring vigorously. A base is required to neutralize the HCl byproduct.[1]
-
Maintain the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.[1]
-
Monitor by TLC. Upon completion, perform an aqueous workup to remove excess piperazine.[1]
-
Extract the product with DCM, dry the organic phase over Na₂SO₄, filter, and concentrate to yield N-Cbz-piperazine.[1]
-
-
Part B: Deprotection of N-Cbz Group
-
Dissolve the N-Cbz protected piperazine derivative in a solvent like methanol or ethanol.[1]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).[1]
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature until the reaction is complete (monitored by TLC).[1]
-
Filter the mixture through Celite to remove the Pd/C catalyst and rinse the pad with the solvent.[1]
-
Concentrate the filtrate to yield the deprotected product.
-
Visualized Workflows and Logic
Caption: General workflow for selective mono-functionalization using a protecting group.[1][5]
Caption: Reaction pathway for selective mono-substitution via in situ protonation.[4]
Caption: Decision-making workflow for troubleshooting excessive di-substitution.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jgtps.com [jgtps.com]
Technical Support Center: Overcoming Interference of Piperazine Dihydrochloride in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome interference caused by piperazine (B1678402) dihydrochloride (B599025) in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is piperazine dihydrochloride and why might it interfere with my biochemical assay?
This compound is the salt form of piperazine, a small cyclic diamine.[1][2] Its interference in biochemical assays can stem from its chemical properties:
-
Basic Nature: Piperazine is a weak base. In its dihydrochloride form, it is acidic but can still influence the pH of assay solutions, particularly those sensitive to pH changes like the Bradford protein assay.[3][4]
-
Reactivity of Amine Groups: The two secondary amine groups in the piperazine ring can potentially react with assay reagents.
-
Chelating Properties: The nitrogen atoms in the piperazine ring may chelate metal ions, which are crucial components of some enzyme assays and the Bicinchoninic Acid (BCA) protein assay.[5][6]
Q2: I'm observing higher-than-expected background absorbance in my Bradford protein assay when my sample contains this compound. What is happening?
High background absorbance in the Bradford assay is a common issue with basic compounds. The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins under acidic conditions, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[4] A high concentration of a basic compound like piperazine can raise the pH of the acidic Bradford reagent, causing the dye to shift to its blue form even in the absence of protein, leading to a false positive signal.[4]
Q3: Can this compound interfere with the BCA protein assay?
Yes, interference is possible. The BCA assay involves the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by two molecules of bicinchoninic acid, producing a purple-colored complex.[6] Substances that can chelate copper or have reducing properties can interfere with this assay.[7][8] The amine groups in piperazine could potentially chelate the copper ions, leading to inaccurate protein concentration measurements.
Q4: My enzyme activity appears to be inhibited or unexpectedly activated in the presence of this compound. What are the potential causes?
Several factors could be at play:
-
Direct Enzyme Inhibition/Activation: this compound may directly interact with your enzyme of interest, altering its conformation and activity.
-
pH Shift: If your enzyme has a narrow optimal pH range, the presence of this compound could shift the assay buffer's pH, affecting enzyme activity.
-
Cofactor Chelation: If your enzyme requires metal ions as cofactors, the potential chelating properties of piperazine could sequester these ions, leading to decreased enzyme activity.
-
Assay Reagent Interaction: this compound might react with a substrate or a detection molecule in your assay, leading to a false signal.
Q5: Are there alternatives to this compound that are less likely to cause interference?
The choice of an alternative depends on the specific application. If piperazine is used as a buffer, other biological buffers like HEPES or MOPS could be considered, though their compatibility should also be verified.[3] If piperazine is part of a drug formulation, modifying the experimental design to remove or dilute the compound before the assay is often the most practical approach.
Troubleshooting Guides
Issue 1: High Background in Bradford Protein Assay
Symptoms:
-
Blank samples (containing buffer and this compound but no protein) show high absorbance at 595 nm.
-
Protein standard curve has a high y-intercept.
-
Overestimation of protein concentration in your samples.
Troubleshooting Workflow:
Caption: Troubleshooting high background in the Bradford assay.
Experimental Protocols:
-
Sample Dilution:
-
Create a dilution series of your sample containing this compound using a compatible buffer (e.g., PBS or saline).
-
Assay the diluted samples using the Bradford method.
-
Determine the dilution factor that reduces the interference to an acceptable level while keeping the protein concentration within the assay's linear range.
-
-
Protein Precipitation (Acetone):
-
To 1 volume of your sample, add 4 volumes of ice-cold acetone.
-
Incubate for 15 minutes at -20°C.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the protein.
-
Carefully decant the supernatant containing the this compound.
-
Allow the protein pellet to air dry.
-
Resuspend the pellet in a buffer compatible with the Bradford assay.[8]
-
Issue 2: Inaccurate Results in BCA Protein Assay
Symptoms:
-
Non-linear standard curve.
-
Inconsistent readings between replicates.
-
Under- or overestimation of protein concentration.
Troubleshooting Workflow:
Caption: Troubleshooting inaccurate BCA assay results.
Experimental Protocols:
-
Standard Curve Matching:
-
Prepare your protein standards (e.g., BSA) in the same buffer as your samples, including the same concentration of this compound.
-
This will account for the interference, assuming it is consistent across the concentration range.
-
-
Dialysis/Desalting:
-
For larger sample volumes, dialyze your sample against a compatible buffer using an appropriate molecular weight cutoff (MWCO) membrane to retain your protein of interest while removing the smaller this compound molecules.
-
For smaller sample volumes, use a desalting column to perform a buffer exchange.
-
Issue 3: Altered Enzyme Kinetics
Symptoms:
-
Unexpected changes in enzyme activity (inhibition or activation).
-
High variability in results.
Logical Relationship Diagram:
Caption: Investigating altered enzyme kinetics.
Experimental Protocols:
-
pH Measurement:
-
Prepare your complete assay buffer.
-
Add this compound to the same final concentration as in your experimental samples.
-
Measure the pH and compare it to the buffer without this compound.
-
-
Control Experiments:
-
No-Enzyme Control: Run the assay with your sample containing this compound but without the enzyme to check for any direct reaction between piperazine and the substrate or detection reagents.
-
No-Substrate Control: Run the assay with the enzyme and this compound but without the substrate to check for any effects on the enzyme or detection system.
-
Quantitative Data Summary
The following table summarizes the compatibility of common biochemical assays with potentially interfering substances, which can serve as a guide when dealing with this compound.
| Assay | Compatible With | Interfering Substances |
| Bradford | Reducing agents (DTT, BME), most salts | High concentrations of buffers , detergents (SDS, Triton X-100)[4][9] |
| BCA | Most detergents (up to 5%) | Reducing agents , chelating agents (EDTA) , substances that reduce copper[5][7] |
| Enzyme Assays | Varies by enzyme and assay format | pH altering compounds , chelating agents , compounds that react with substrates or detection molecules[10] |
Note: The tolerance of each assay to this compound will be concentration-dependent and should be empirically determined.
References
- 1. This compound|CAS 142-64-3|Research Chemical [benchchem.com]
- 2. This compound | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. peakproteins.com [peakproteins.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Piperazine Dihydrochloride Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the stability of piperazine (B1678402) dihydrochloride (B599025) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of piperazine dihydrochloride that influence the stability of its stock solutions?
A1: this compound is a white to cream-colored crystalline powder that is highly soluble in water.[1][2] Its high water solubility makes it convenient for preparing aqueous stock solutions.[1] However, it is also slightly hygroscopic, meaning it can absorb moisture from the air, which can impact its stability over time.[2] The dihydrochloride salt form of piperazine is generally more stable than the free base.[2]
Q2: What are the primary factors that can cause the degradation of this compound in a stock solution?
A2: The stability of this compound in solution can be affected by several factors, including:
-
pH: The pH of the solution can influence the rate of hydrolysis.[1]
-
Temperature: Elevated temperatures can accelerate degradation.[3]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[4]
-
Oxidizing agents: The piperazine ring is susceptible to oxidation.[4]
-
Moisture: As a hygroscopic substance, moisture can lead to clumping of the solid and potentially accelerate degradation in solution.[1]
Q3: How should solid this compound be stored to ensure its stability before preparing solutions?
A3: To maintain the integrity of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] It is important to protect it from moisture and light.[4][5]
Troubleshooting Guide for Unstable Stock Solutions
Issue: My this compound stock solution is showing signs of degradation (e.g., discoloration, precipitation, loss of potency). What should I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper pH | The pH of the solution can significantly impact the stability of this compound. While it is generally stable in neutral or acidic media, extreme pH values can promote degradation.[2] Recommendation: Prepare stock solutions in a pH range of 4-6. Use a suitable buffer system if the experimental conditions require a different pH. |
| Elevated Storage Temperature | Storing stock solutions at room temperature or higher for extended periods can accelerate degradation. Recommendation: Store stock solutions at 2-8°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[3] |
| Exposure to Light | Piperazine derivatives can be susceptible to photodegradation.[4] Recommendation: Prepare and store stock solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light. |
| Oxidation | The piperazine ring can be oxidized, leading to the formation of degradation products. This can be catalyzed by trace metal ions. Recommendation: Use high-purity water and reagents to prepare solutions. Consider purging the solution with an inert gas like nitrogen or argon before sealing the container for long-term storage. The addition of antioxidants could be explored, but their compatibility and potential interference with downstream experiments must be validated. |
| Contamination | Microbial or chemical contamination can lead to the degradation of the stock solution. Recommendation: Use sterile techniques and high-purity solvents for solution preparation. Filter-sterilize the solution using a 0.22 µm filter if appropriate for the intended application. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stable aqueous stock solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated pH meter
-
Sterile, amber-colored storage vials
-
0.22 µm syringe filter (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry weighing boat.
-
Dissolution: Add the powder to a volumetric flask and add approximately 80% of the final volume of high-purity water.
-
Mixing: Gently swirl the flask to dissolve the powder completely. You may use a magnetic stirrer for thorough mixing.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust the pH to a range of 4-6 using dilute HCl or NaOH.
-
Final Volume: Once the powder is fully dissolved and the pH is adjusted, add high-purity water to the final volume mark on the volumetric flask.
-
Sterilization (Optional): If sterility is required, filter the solution through a 0.22 µm syringe filter into the final sterile storage vials.
-
Storage: Aliquot the solution into smaller volumes in amber-colored vials to avoid repeated freeze-thaw cycles and protect from light. Store at 2-8°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study to Evaluate Stability
This protocol describes a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for a this compound stock solution.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for a defined period.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose an aliquot in a photostability chamber to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[6] A control sample should be wrapped in foil to protect it from light.
-
-
Sample Collection: At specified time points, withdraw samples from each stress condition.
-
Neutralization: Neutralize the acid and base hydrolyzed samples before analysis.
-
Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required based on the specific degradation products formed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B and increase linearly over time (e.g., 5% to 95% B in 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Procedure:
-
System Suitability: Inject a standard solution of this compound to ensure proper system performance (e.g., retention time, peak shape, and reproducibility).
-
Sample Analysis: Inject the samples from the forced degradation study (Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products. The peak area of this compound can be used to quantify its degradation over time.
Visualizing Workflows and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and potential degradation pathways.
Caption: Workflow for preparing a stable this compound stock solution.
Caption: General workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound in solution.
References
Technical Support Center: Troubleshooting Low Yield in N-Substituted Piperazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the synthesis of N-substituted piperazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield of the desired mono-substituted piperazine (B1678402). What are the common causes?
Low yields in mono-N-substituted piperazine synthesis can stem from several factors:
-
Side Reactions: The most prevalent side reaction is the formation of a di-substituted by-product, where both nitrogen atoms of the piperazine ring react.[1] Other potential side reactions include polymerization and the formation of five-membered ring lactams.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal conditions such as incorrect temperature, insufficient reaction time, or an inappropriate solvent.[1]
-
Steric Hindrance: Bulky substituents on the precursors can sterically hinder the reaction, leading to lower yields.[1]
-
Poor Reactivity of Precursors: The starting materials themselves might not be reactive enough under the chosen conditions.[1]
-
Catalyst Inactivation: If a catalyst is used, it may have been deactivated by impurities or by-products.[1]
-
Difficult Purification: The desired product might be challenging to separate from by-products and unreacted starting materials, leading to product loss during workup and purification.[1]
Q2: How can I prevent the formation of the di-substituted by-product?
The formation of symmetrically di-substituted by-products is a common issue.[1] Here are some effective strategies to promote mono-substitution:
-
Use of a Protecting Group: Employing a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms of the piperazine precursor is a widely used and effective method.[1][2] This ensures that only one nitrogen is available for the desired reaction. The Boc group can be removed in a subsequent step.[2]
-
Molar Ratio Adjustment: Using a significant excess of the piperazine starting material (5-10 fold) can statistically favor the formation of the mono-substituted product.[2][3]
-
Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise at a low temperature can help control the reaction and minimize di-substitution.[2]
Q3: I am struggling with a low yield in a Buchwald-Hartwig amination for N-aryl piperazine synthesis. How can I optimize this reaction?
Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors. Here are key areas for optimization:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine (B1218219) ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is recommended to screen a variety of ligands and palladium sources.[3]
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu leads to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[3]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[3]
-
Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and temperature.[3]
Q4: My N-alkylated piperazine product is highly water-soluble, making extraction difficult. What can I do?
High water solubility of the product, often due to the formation of a salt, is a frequent issue during workup. To improve extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. Adjusting the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide (B78521) will convert the protonated product to its free base form, which is typically more soluble in organic solvents.[4]
Q5: What are the best practices for purifying N-substituted piperazines to maximize yield?
The basic nature and potential water solubility of substituted piperazines can make purification challenging.[3] Here are some common and effective purification techniques:
-
Column Chromatography: This is the most common method. To prevent tailing on the acidic silica (B1680970) gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent.[2][3]
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[3]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[3]
-
Distillation: For volatile piperazine products, vacuum distillation can be an effective purification method.[1]
Troubleshooting Guide: Low Yield in N-Alkylation
This guide provides a logical workflow for troubleshooting low yields specifically in N-alkylation reactions of piperazines.
References
separation of mono- and di-substituted piperazine products by column chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of mono- and di-substituted piperazine (B1678402) products by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of mono- and di-substituted piperazine products by column chromatography often challenging?
A1: The primary challenges stem from the basic nature of the piperazine nitrogen atoms and the polarity similarities between the products. The basic nitrogens can interact strongly with the acidic silica (B1680970) gel, which is the most common stationary phase, leading to issues like peak tailing and irreversible adsorption.[1][2][3] Additionally, the mono- and di-substituted products can have very similar polarities, making them difficult to resolve.[2]
Q2: What is the most effective general strategy to improve the separation of basic piperazine compounds on a silica gel column?
A2: The most common and effective strategy is to add a small amount of a basic modifier to the eluent.[1][3] Typically, 0.1-1% triethylamine (B128534) (TEA) or a few drops of ammonium (B1175870) hydroxide (B78521) are added to the solvent system.[2][3] This modifier competes with the basic piperazine for active sites on the silica gel, minimizing strong interactions and resulting in better peak shapes and improved separation.[4]
Q3: How can I minimize the formation of the di-substituted byproduct during the synthesis reaction itself?
A3: Several synthetic strategies can favor the formation of the mono-substituted product. A widely used method is to employ a mono-protected piperazine, such as N-Boc-piperazine, which ensures selective substitution on the unprotected nitrogen.[1][5][6] Another approach is to use a large excess (5-10 fold) of piperazine relative to the electrophile, which statistically favors mono-substitution.[1][5] Controlling reaction conditions, such as slow addition of the electrophile at low temperatures, can also help.[1]
Q4: Besides column chromatography, are there other effective purification techniques for piperazine derivatives?
A4: Yes, other techniques can be useful depending on the product's properties.
-
Acid-Base Extraction: This is effective for separating the basic piperazine product from non-basic impurities. The product is extracted into an acidic aqueous layer as a salt, then the aqueous layer is basified, and the purified product is re-extracted into an organic solvent.[1][3]
-
Crystallization/Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method.[1][2] Converting an oily free base into its hydrochloride salt is a common technique to induce crystallization and facilitate handling.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography process.
| Problem | Probable Cause | Solution(s) |
| Streaking or Tailing on TLC/Column | The basic nitrogen of the piperazine is interacting strongly with the acidic silica gel.[2][3] | Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent system.[1][2][3] |
| Poor Separation of Mono- and Di-substituted Products (Close Rf values) | The polarity of the two products is very similar. The di-substituted product is typically less polar than the mono-substituted product.[2] | - Use a shallow gradient elution, slowly increasing the polarity of the eluent to improve resolution.- Experiment with different solvent systems on TLC to find one that maximizes the ΔRf. Common systems include Hexanes/Ethyl Acetate and Dichloromethane/Methanol (B129727).[2] |
| Product Does Not Elute from the Column | - The eluent is not polar enough to move the compound.- The compound may have decomposed on the acidic silica gel. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH system).- Test your compound's stability on a TLC plate by letting it sit on the plate for an hour before eluting to see if a new spot appears.[7] If it's unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[7] |
| All Fractions are Mixed / Contain Both Products | - The column was overloaded with the crude sample.- The column was not packed properly, leading to channeling.- The initial solvent band containing the sample was too wide. | - Use a proper adsorbent-to-sample weight ratio (typically 20-50 times the sample weight).[8]- Ensure the column is packed uniformly without air bubbles or cracks.- Load the sample in a minimal amount of solvent (dry loading is often preferred).[2] |
| Purified Product is an Oil and Difficult to Handle | The free base form of the piperazine derivative is not a solid at room temperature. | Convert the basic product to its hydrochloride salt. Dissolve the oily free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a compatible solvent to precipitate the solid salt.[2] |
Data Presentation
Table 1: Common Eluent Systems for Piperazine Derivative Chromatography
| Product Type | Common Eluent Systems | Basic Modifier | Notes |
| Mono-substituted Piperazines | Dichloromethane/Methanol[2] | 0.1-1% Triethylamine (TEA) or Ammonium Hydroxide | The mono-substituted product is generally more polar than the di-substituted byproduct. |
| Di-substituted Piperazines | Hexanes/Ethyl Acetate[2] or Ether/Petroleum Ether[9] | 0.1-1% Triethylamine (TEA) | The di-substituted product is typically less polar and will elute first.[2] |
| N-Boc Protected Piperazines | Dichloromethane/Acetone[10] or Ethyl Acetate/Hexane[11] | Often not required due to the less basic nature of the amide nitrogen. | The Boc group significantly alters the polarity compared to the free amine. |
Note: The optimal solvent ratio must be determined empirically for each specific compound using Thin Layer Chromatography (TLC).[2]
Experimental Protocols
Protocol: General Column Chromatography for Separation of Mono- and Di-substituted Piperazines
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., start with 95:5 Dichloromethane/Methanol). Add 0.5% triethylamine to the solvent system to prevent tailing.
-
The ideal solvent system should give the desired mono-substituted product an Rf value of approximately 0.25-0.35 and show a clear separation from the di-substituted spot and other impurities.[8]
-
-
Column Preparation (Slurry Packing):
-
Choose a column with an appropriate diameter and length for the amount of crude material. A general rule is a 20:1 to 50:1 weight ratio of silica gel to crude product.[8]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the concentrated solution to the top of the silica bed. Allow the sample to absorb completely into the silica.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[2]
-
-
Elution:
-
Carefully add the eluent to the column, ensuring the sand layer is not disturbed.
-
Begin elution with the starting solvent system.
-
If a gradient elution is needed (as determined by a large polarity difference between spots on the TLC), gradually increase the proportion of the more polar solvent. For example, start with 100% DCM and slowly increase the percentage of Methanol (with 0.5% TEA maintained throughout).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates. Analyze every few fractions to track the separation.
-
Combine the fractions that contain the pure desired product.
-
-
Concentration:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Mandatory Visualization
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.com [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Workup Procedures for Reactions Involving Piperazine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine (B1678402) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but my product, a substituted piperazine, is in the aqueous layer. How do I extract it?
A1: Piperazine dihydrochloride and its derivatives are often highly soluble in water due to their salt form.[1][2] To extract your product into an organic solvent, you must first neutralize the hydrochloride salt to its free base form. The free base is significantly less water-soluble and more soluble in common organic solvents.[3][4]
Experimental Protocol: Basic Workup and Liquid-Liquid Extraction
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent (e.g., ethanol, DMF), dilute the mixture with a sufficient volume of water.
-
Basification: Adjust the pH of the aqueous mixture to >9 using a suitable base.[4] A 1M NaOH solution or a saturated sodium bicarbonate (NaHCO₃) solution is commonly used. Monitor the pH using pH paper or a pH meter. This step deprotonates the piperazine nitrogens, rendering the product soluble in organic solvents.[4]
-
Extraction: Transfer the basified mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).[4]
-
Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product.
Q2: I've neutralized the reaction mixture, but my product is still not extracting well into the organic layer. What can I do?
A2: Incomplete extraction after basification can be due to a few factors:
-
Insufficient Basification: Ensure the pH of the aqueous layer is definitively above 9, and ideally closer to 10-11, to ensure complete deprotonation of the piperazine moiety. The pKa values for piperazine are approximately 5.3 and 9.7.[3][5][6] To deprotonate the second nitrogen effectively, the pH should be well above its pKa.
-
"Salting Out" Effect: The addition of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, thereby improving its partitioning into the organic solvent.[3]
-
Choice of Organic Solvent: If your product has some remaining polarity, a more polar extraction solvent might be necessary. Consider switching from less polar solvents like diethyl ether to more polar ones like ethyl acetate or dichloromethane.[3][4] Chloroform has also been noted as a suitable solvent for extracting free base piperazine.[3]
Q3: My final product is an oil and won't crystallize. How can I solidify it?
A3: An oily product that fails to crystallize can be due to residual solvent or impurities.[4] If further purification by column chromatography does not resolve the issue, converting the free base back into a hydrochloride salt can often induce crystallization.[4]
Experimental Protocol: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified oily free base in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.[4]
-
Acidification: While stirring, add a solution of HCl in the same solvent (or in ether) dropwise until the mixture becomes acidic. You can test the acidity with pH paper.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any surface impurities.
-
Drying: Dry the solid product under vacuum.
Q4: I am seeing a significant amount of a disubstituted piperazine byproduct in my reaction. How can I minimize this?
A4: The formation of disubstituted byproducts is a common issue when trying to synthesize monosubstituted piperazines.[7] This occurs because the second nitrogen of the piperazine ring can also react with your electrophile. Here are some strategies to minimize this:
-
Use of Excess Piperazine: Employing a large excess (e.g., >3 equivalents) of piperazine can statistically favor the monosubstituted product.[7]
-
Use of Piperazine Monohydrochloride: Preparing piperazine monohydrochloride in situ from equimolar amounts of anhydrous piperazine and this compound can be an effective strategy.[7]
-
Protecting Group Strategy: A more controlled but multi-step approach involves using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, to block one of the piperazine nitrogens.[7][8]
Experimental Protocol: Mono-Boc Protection of Piperazine
-
Reaction Setup: Dissolve piperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1 equivalent) in DCM to the piperazine solution.
-
Reaction: Stir the mixture at room temperature for several hours to overnight.
-
Workup and Purification: Evaporate the solvent. The resulting residue will contain a mixture of unreacted piperazine, mono-Boc-piperazine, and di-Boc-piperazine, which can typically be separated by column chromatography.[7] The purified mono-Boc-piperazine can then be used in the subsequent alkylation reaction.
Data Presentation
Table 1: Solubility of Piperazine and this compound
| Compound | Water | Ethanol | Methanol | Diethyl Ether | Chloroform |
| Piperazine | Freely Soluble[2][6] | Soluble[2][3] | Soluble[2] | Poorly Soluble[3][6] | Very Soluble[5] |
| This compound | Freely Soluble[1][9] | Soluble[1] | Soluble[1][9] | Insoluble | Insoluble |
Table 2: pKa Values of Piperazine
| Dissociation | pKa at 25°C |
| First (pKa₁) | 9.73[5][6][10] |
| Second (pKa₂) | 5.33 - 5.35[5][6][10] |
Visualizations
Caption: A typical workflow for the workup and extraction of a substituted piperazine product.
Caption: A decision tree for troubleshooting poor extraction of the desired product.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine Di Hydrochloride VIshal Laboratories GMP manufacturers India [vishallaboratories.com]
- 10. uregina.ca [uregina.ca]
Technical Support Center: Analytical Quantification of Piperazine in Biological Samples
Welcome to the technical support center for the analytical quantification of piperazine (B1678402) and its derivatives in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying piperazine in biological samples?
A1: The main challenges include:
-
Analyte Stability: Piperazine and its derivatives can be unstable in biological matrices, with degradation occurring at room or refrigerated temperatures.[1][2] Phenylpiperazines, for instance, are generally less stable than benzylpiperazines.[1]
-
Matrix Effects: Co-eluting endogenous components in biological samples like plasma or urine can significantly interfere with the ionization of piperazine in LC-MS/MS analysis, leading to ion suppression or enhancement and affecting accuracy.[3][4]
-
Low UV Absorbance: The basic piperazine structure lacks a strong chromophore, making sensitive detection by HPLC with UV detectors difficult without a derivatization step to introduce a UV-active group.[5][6]
-
Sample Preparation Complexity: Achieving adequate cleanup and concentration often requires multi-step extraction procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][7]
-
Derivatization Requirement for GC-MS: Due to its polarity and low volatility, piperazine must be derivatized before analysis by Gas Chromatography-Mass Spectrometry (GC-MS), adding a critical step that can introduce variability.[8][9]
Q2: What are the recommended storage conditions for biological samples containing piperazine?
A2: To minimize degradation, samples should be processed as quickly as possible. For storage, freezing is highly recommended. Phenylpiperazines have shown significant degradation after 6 months, even when frozen.[1][2] Storing samples at room temperature should be avoided due to significant stability impacts.[1] For short-term storage (up to a few days), refrigeration at 4°C is acceptable, but freezing at -20°C or -80°C is crucial for long-term stability.[1][10] It is also vital to avoid repeated freeze-thaw cycles.[10]
Q3: How can I mitigate matrix effects in my LC-MS/MS analysis?
A3: Mitigating matrix effects is crucial for reliable quantification. Key strategies include:
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3]
-
Optimized Chromatography: Develop a robust chromatographic method to separate piperazine from co-eluting matrix components. This may involve screening different column chemistries (e.g., C18, Phenyl-Hexyl) or adjusting the mobile phase gradient.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., a deuterated analog) is the gold standard. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[3][11]
Q4: Is derivatization always necessary for piperazine analysis?
A4: Not always, it depends on the analytical technique.
-
For LC-MS/MS: Derivatization is generally not required, as modern mass spectrometers are sensitive enough to detect the native compound.[11][12]
-
For GC-MS: Derivatization is mandatory to increase the volatility and thermal stability of piperazine, allowing it to pass through the GC system.[8][13] Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA).[8]
-
For HPLC-UV/Fluorescence: Derivatization is often necessary to achieve the required sensitivity, as piperazine itself has poor UV absorbance.[6][14] Reagents like dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to create a derivative with a strong chromophore or fluorophore.[6][14]
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
| Possible Cause | Troubleshooting Steps & Solutions |
| Analyte Degradation | Ensure samples are properly stored at -20°C or -80°C and avoid multiple freeze-thaw cycles.[10] Process samples quickly on ice to minimize enzymatic activity.[1] |
| Inefficient Extraction | Optimize the pH of the extraction buffer; piperazine is a weak base.[15] For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte. For LLE, screen different organic solvents and perform multiple extractions.[3] |
| Inaccurate Pipetting | Verify the calibration and proper functioning of all pipettes, especially for small volumes of internal standard or sample.[3] |
| Poor Solubility | The compound may have poor aqueous solubility, leading to precipitation in assay media. Assess and improve solubility if necessary.[16] |
Issue 2: Poor Peak Shape or Chromatographic Separation (LC-MS/MS)
| Possible Cause | Troubleshooting Steps & Solutions |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for the analyte's pKa. For basic compounds like piperazine, acidic mobile phases (e.g., with 0.1% formic acid) are common.[11] |
| Column Degradation | The column may be contaminated or have lost stationary phase. Flush the column with a strong solvent or replace it if necessary. |
| Analyte and Internal Standard Separation | A slight chromatographic shift between the analyte and its deuterated internal standard can occur due to isotope effects. Optimize the gradient to ensure co-elution.[3] |
Issue 3: High Signal Variability or Poor Reproducibility in LC-MS/MS
| Possible Cause | Troubleshooting Steps & Solutions |
| Matrix Effects | This is a primary cause of variability. Enhance sample cleanup (e.g., switch from protein precipitation to SPE).[3] Ensure the internal standard is co-eluting and effectively compensating for signal suppression/enhancement.[11] |
| Inconsistent Internal Standard Response | Prepare fresh internal standard stock and working solutions to rule out degradation.[3] Verify consistent pipetting of the IS into all samples. |
| Instrument Contamination | Run blank injections to check for carryover. Clean the ion source and transfer optics of the mass spectrometer according to the manufacturer's recommendations. |
Quantitative Data Summary
The following tables summarize validation parameters from various published methods for piperazine quantification.
Table 1: LC-MS/MS Methods for Piperazine Quantification
| Analyte(s) | Matrix | Linearity Range | LOQ | Extraction Method | Reference |
| Sildenafil & N-desmethyl sildenafil | Human Plasma | 5.0-1000.0 ng/mL (Sildenafil) 1.0-200.0 ng/mL (Metabolite) | 5.0 ng/mL 1.0 ng/mL | LLE | [17] |
| 31 Designer Drugs (incl. Piperazines) | Serum | N/A | 1.0 - 5.0 ng/mL | SPE | [12] |
| LQFM05 (N-phenylpiperazine derivate) | Rat Plasma & Tissues | 10.0 - 900.0 ng/mL | 10.0 ng/mL | Protein Precipitation | [7] |
| Piperine | Rat Dried Blood Spots | 0.01 - 2000 ng/mL | 0.01 ng/mL | Solvent Extraction | [18] |
Table 2: GC-MS Methods for Piperazine Quantification
| Analyte(s) | Matrix | Linearity Range | LOQ | Derivatizing Agent | Reference |
| BZP & TFMPP | Plasma | 0 - 10 µg/mL | 0.016 µg/mL | TFAA | [8][13] |
| BZP & TFMPP | Urine | 0 - 10 µg/mL | 0.008 µg/mL | TFAA | [8][13] |
| Piperazine | Urine | 30 - 3000 ng/mL | ~1 ng/mL (MS detection) | Ethyl chloroformate | [19] |
Experimental Protocols
Protocol 1: General LC-MS/MS Analysis via Protein Precipitation
This protocol is a general guideline for extracting piperazine-like compounds from plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.[10]
-
Aliquoting: Vortex the thawed sample and transfer 100 µL into a clean microcentrifuge tube.[10]
-
Internal Standard Addition: Add 10-20 µL of a working solution of a suitable stable isotope-labeled internal standard (e.g., Piperazin-2-one-d6) in methanol (B129727) or acetonitrile (B52724).[10][11]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10][11]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds.[11]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10][11]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[11]
-
Injection: Inject a portion (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[11]
Protocol 2: General GC-MS Analysis via Solid Phase Extraction (SPE) and Derivatization
This protocol outlines a general procedure for the extraction and derivatization of piperazines from urine or plasma.
-
Sample Pre-treatment: To 1 mL of sample, add an appropriate internal standard. If analyzing urine, an enzymatic hydrolysis step (e.g., with β-glucuronidase) may be required to cleave conjugated metabolites.[8] For plasma, a protein precipitation step may precede SPE.[8]
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Clean Screen®) with methanol followed by deionized water and a buffer.[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water and an acidic wash solution (e.g., acetic acid) to remove interferences. Dry the cartridge thoroughly under vacuum.[8]
-
Elution: Elute the analytes with a basic organic solvent mixture, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.[8][13]
-
Evaporation: Evaporate the eluate to complete dryness under a stream of nitrogen. It is critical to remove all residual water.[8][13]
-
Derivatization: To the dry residue, add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA). Incubate at 70°C for 30 minutes.[8][13]
-
Final Evaporation & Reconstitution: After cooling, evaporate the derivatization mixture to dryness under nitrogen. Reconstitute the final residue in 100 µL of ethyl acetate.[8][13]
-
Injection: Inject 1 µL of the final solution into the GC-MS system.[8]
Visualized Workflows and Logic
Caption: General experimental workflow for piperazine quantification by LC-MS/MS.
Caption: General experimental workflow for piperazine quantification by GC-MS.
Caption: Troubleshooting decision tree for low analyte response.
References
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.direct [scholars.direct]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.direct [scholars.direct]
- 14. researchgate.net [researchgate.net]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Piperazine Dihydrochloride and Albendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two widely used anthelmintic agents: piperazine (B1678402) dihydrochloride (B599025) and albendazole (B1665689). The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct pharmacological profiles.
At a Glance: Key Mechanistic Differences
| Feature | Piperazine Dihydrochloride | Albendazole |
| Primary Target | Nicotinic acetylcholine (B1216132) (nACh) and GABA-gated chloride channels on nematode muscle cells | β-tubulin subunit of microtubules in a broad range of helminths |
| Molecular Action | Agonist at GABA receptors, leading to hyperpolarization of the muscle cell membrane | Binds to β-tubulin, inhibiting its polymerization into microtubules |
| Effect on Parasite | Flaccid paralysis, leading to expulsion of live worms by host peristalsis | Disruption of cellular integrity, impaired glucose uptake, and energy depletion, leading to parasite death |
| Spectrum of Activity | Primarily effective against ascarids (roundworms) | Broad-spectrum, effective against nematodes (roundworms), cestodes (tapeworms), and some trematodes (flukes) |
Mechanism of Action: A Detailed Comparison
This compound: A Neuromuscular Blockade
Piperazine exerts its anthelmintic effect by targeting the neuromuscular system of susceptible nematodes, primarily ascarids.[1][2] Its principal mechanism involves acting as a potent agonist at the gamma-aminobutyric acid (GABA) receptors on the muscle cells of these worms.[1][3]
In nematodes, GABAergic signaling is crucial for mediating muscle inhibition at the neuromuscular junction.[4] Piperazine mimics the action of GABA, binding to and activating these receptors.[3] This activation leads to the opening of chloride ion (Cl-) channels, resulting in an influx of negatively charged chloride ions into the muscle cell.[4] The influx of chloride ions causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory stimuli from acetylcholine.[4][5][6] This sustained state of hyperpolarization results in a flaccid paralysis of the worm.[1][3] Unable to maintain its position within the host's gastrointestinal tract, the paralyzed worm is then passively expelled by the normal peristaltic action of the host's intestines.[3]
Some studies have also suggested a secondary mechanism involving the inhibition of succinate (B1194679) production in Ascaris muscle, which would further contribute to the paralytic effect by disrupting energy metabolism.[7]
Signaling Pathway of this compound
Caption: Signaling pathway of piperazine at the nematode neuromuscular junction.
Albendazole: A Cytoskeletal Disruption
Albendazole, a broad-spectrum benzimidazole (B57391) anthelmintic, has a fundamentally different mechanism of action that targets the cytoskeleton of the parasite.[8][9] Its primary molecular target is the protein β-tubulin, a key component of microtubules.[8][10]
Albendazole and its active metabolite, albendazole sulfoxide, selectively bind to the colchicine-sensitive site of helminth β-tubulin with high affinity.[10][11] This binding inhibits the polymerization of tubulin dimers into microtubules, thereby disrupting the formation and maintenance of the parasite's microtubular network.[8][9] The disruption of the microtubule cytoskeleton has several critical downstream effects that are fatal to the parasite:
-
Impaired Nutrient Absorption: In many parasitic worms, cytoplasmic microtubules are essential for the absorption of glucose and other vital nutrients through their intestinal cells.[8][12] The loss of functional microtubules severely compromises this process.
-
Energy Depletion: The impaired glucose uptake leads to the depletion of the parasite's glycogen (B147801) stores and a subsequent decrease in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[8][10]
-
Inhibition of Cell Division: Microtubules are essential for the formation of the mitotic spindle during cell division. Albendazole's disruption of microtubule dynamics blocks cell division, which in turn prevents egg production and development.[9]
-
Disruption of Other Cellular Processes: Microtubules are also involved in maintaining cell shape, intracellular transport, and secretion. The disruption of these processes contributes to the overall cellular dysfunction and death of the parasite.
The selective toxicity of albendazole is attributed to its significantly higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin.[9]
Signaling Pathway of Albendazole
Caption: Downstream effects of albendazole's interaction with β-tubulin.
Quantitative Data and Efficacy
The following tables summarize quantitative data on the efficacy of this compound and albendazole against various helminths.
Table 1: Efficacy of this compound
| Parasite Species | Host | Dosage | Efficacy | Reference |
| Ascaris suum | Pigs | 200 mg/kg body weight | 99-100% reduction in worm count | [13] |
| Oesophagostomum spp. | Pigs | 200 mg/kg body weight | 99-100% reduction in worm count | [13] |
| Ascaridia galli (mature) | Chickens | 64 mg/kg body weight | 83% | [14] |
| Ascaridia galli (mature) | Chickens | 100 mg/kg body weight | 94% | [14] |
| Ascaridia galli (mature) | Chickens | 200 mg/kg body weight | 100% | [14] |
| Ascaridia galli (immature) | Chickens | 200 mg/kg body weight | 100% | [14] |
| Ascaris lumbricoides | Humans | Single dose | 86% cure rate | [15] |
| Toxocara vitulorum | Cattle Calves | 200 mg/kg body weight | Effective, with early recovery | [3][16] |
Table 2: Efficacy of Albendazole
| Parasite Species | Host | Dosage | Efficacy (Cure Rate) | Reference |
| Echinococcus granulosus (cysts) | Humans | 400 mg twice daily for 3 cycles | 82% improvement or cure | [12] |
| Echinococcus granulosus (cysts) | Mice | 100 mg/kg/day for 3 courses | 61.2% reduction in cyst weight | [11] |
| Ascaris lumbricoides | Humans | 400 mg single dose | 80.1% | [8] |
| Trichuris trichiura | Humans | 400 mg single dose | 27.1% | [8] |
| Necator americanus | Humans | 400 mg single dose | 75% | [8] |
| Ancylostoma duodenale | Humans | 400 mg single dose | 92% | [8] |
| Toxocara vitulorum | Cattle Calves | 5 mg/kg body weight | Effective | [3][16] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Piperazine's Effect on Ascaris suum Muscle
This protocol is based on electrophysiological studies that have demonstrated the hyperpolarizing effect of piperazine on nematode muscle cells.[4][5][6][17][18][19]
Objective: To measure the change in membrane potential and input conductance of Ascaris suum somatic muscle cells in response to piperazine application.
Materials:
-
Adult Ascaris suum worms
-
Dissection microscope and tools
-
High-Cl- Ringer solution
-
Low-Cl- Ringer solution (for ion substitution experiments)
-
This compound stock solution
-
Glass microelectrodes (filled with 3 M KCl)
-
Microelectrode amplifier
-
Oscilloscope and data acquisition system
-
Voltage clamp apparatus
Methodology:
-
Preparation of Muscle Tissue:
-
Dissect a segment of an adult Ascaris suum worm to expose the somatic muscle cells.
-
Pin the preparation in a perfusion chamber and continuously bathe it with high-Cl- Ringer solution.
-
-
Electrode Placement:
-
Under a dissection microscope, carefully impale a muscle cell with a glass microelectrode.
-
Allow the membrane potential to stabilize and record the resting membrane potential.
-
-
Application of Piperazine:
-
Introduce piperazine into the bathing solution at varying concentrations (e.g., starting from 10⁻⁴ M).
-
Continuously record the membrane potential and input conductance during piperazine application.
-
-
Data Analysis:
-
Measure the peak hyperpolarization and the change in input conductance at each piperazine concentration.
-
To confirm the role of chloride ions, repeat the experiment in a low-Cl- Ringer solution and observe the diminished response.
-
For more detailed analysis, use a voltage clamp to measure the reversal potential of the piperazine-induced current, which should be close to the Nernst potential for chloride.
-
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for electrophysiological analysis of piperazine's effect.
Protocol 2: In Vitro Tubulin Polymerization Assay with Albendazole
This protocol is a standard method to assess the inhibitory effect of compounds on tubulin polymerization.[2][20]
Objective: To quantify the inhibitory effect of albendazole on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution
-
Glycerol
-
Albendazole stock solution (dissolved in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
Methodology:
-
Preparation of Reagents:
-
Thaw purified tubulin on ice.
-
Prepare a tubulin polymerization reaction mixture containing General Tubulin Buffer, GTP, and glycerol. Keep on ice.
-
Prepare serial dilutions of albendazole in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the albendazole dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).
-
Add the tubulin polymerization reaction mixture to each well.
-
-
Initiation of Polymerization:
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule formation.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of albendazole.
-
Determine the rate of polymerization (Vmax) for each concentration.
-
Calculate the IC₅₀ value for albendazole, which is the concentration that inhibits tubulin polymerization by 50%.
-
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for assessing albendazole's effect on tubulin polymerization.
Conclusion
This compound and albendazole are effective anthelmintics that operate through distinct and specific mechanisms of action. Piperazine's rapid induction of flaccid paralysis via GABA receptor agonism makes it particularly effective for the expulsion of ascarids. In contrast, albendazole's broad-spectrum activity stems from its ability to disrupt the fundamental cytoskeletal structure of a wide range of helminths by inhibiting tubulin polymerization. This leads to a slower, but ultimately lethal, cascade of cellular dysfunction.
The choice between these agents depends on the target parasite, the desired therapeutic outcome, and the potential for drug resistance. The detailed mechanistic understanding and experimental protocols provided in this guide are intended to support further research and development in the field of anthelmintic therapy.
References
- 1. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the paralysing action of piperazine on ascaris muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of piperazine on succinate production by ascaris lumbricoides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Echinococcosis Hydatid Cyst Medication: Anthelmintics [emedicine.medscape.com]
- 11. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of this compound against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound against ascaridia galli in the domestic fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. binasss.sa.cr [binasss.sa.cr]
- 16. researchgate.net [researchgate.net]
- 17. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiological recording from parasitic nematode muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
Validating HPLC Methods for Piperazine Dihydrochloride Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) like piperazine (B1678402) dihydrochloride (B599025) is fundamental to ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. However, piperazine's molecular structure presents a key challenge: it lacks a strong chromophore, making direct detection by UV spectrophotometry difficult and often insensitive.[1][2]
This guide provides an objective comparison of validated HPLC-based methods for the quantification of piperazine dihydrochloride, with a focus on a widely adopted derivatization approach. Alternative methods are also discussed to provide a broader analytical context.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for piperazine quantification depends on factors such as required sensitivity, available instrumentation, and the complexity of the sample matrix. While various techniques exist, chromatographic methods are the most frequently employed.[3][4]
| Parameter | HPLC-UV with Derivatization | HPLC-ELSD | LC-MS/MS | Gas Chromatography (GC) |
| Principle | Chromatographic separation followed by UV detection after chemical modification of piperazine to make it UV-active. | Chromatographic separation where the eluent is nebulized and the non-volatile analyte is detected by light scattering.[5] | Chromatographic separation coupled with mass spectrometry for highly selective mass-based detection and quantification.[6] | Separation of volatile compounds in the gas phase, often requiring derivatization for piperazine.[7] |
| Advantages | Utilizes readily available HPLC-UV instrumentation; robust and validated methods are widely published.[8] | Universal detection method not reliant on chromophores; suitable for direct analysis.[5] | High sensitivity and selectivity; can analyze complex matrices with minimal interference; considered a gold standard.[6][9] | High resolution and sensitivity for volatile compounds. |
| Limitations | Requires an additional derivatization step, which can add complexity and time.[2] | Lower sensitivity compared to UV (for strong chromophores) and MS; mobile phase must be volatile.[5] | Higher equipment cost and complexity; requires specialized expertise.[1] | Piperazine is not highly volatile, often necessitating a derivatization step; potential for thermal degradation.[7] |
Featured Method: HPLC-UV with Pre-column Derivatization
A common and effective strategy to overcome piperazine's poor UV absorbance is to react it with a labeling agent to form a stable, highly UV-active derivative.[10][11] 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) is a frequently used derivatizing reagent for this purpose.[8]
Experimental Protocol: HPLC-UV with NBD-Cl Derivatization
This protocol is based on a validated method for determining trace amounts of piperazine in active pharmaceutical ingredients.[8]
1. Instrumentation:
-
HPLC system equipped with a photodiode array (PDA) or UV detector.[8]
-
Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm particle size).[8]
2. Reagents and Chemicals:
-
Acetonitrile (MeCN), Methanol (MeOH), and Diethylamine (DEA) - all HPLC grade.[8]
-
This compound reference standard.
-
4-chloro-7-nitrobenzofuran (NBD-Cl).[8]
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 35°C[8] |
| Detection Wavelength | 340 nm[8] |
| Injection Volume | 10 µL[8] |
4. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of piperazine standard in a suitable solvent. Create a series of dilutions to generate calibration standards.
-
Sample Solution: Prepare the sample containing piperazine in the same solvent to achieve a concentration within the calibration range.
-
Derivatization Procedure:
Summary of Method Validation Parameters
The performance of the HPLC-UV with NBD-Cl derivatization method has been validated to ensure it is fit for its intended purpose. The following table summarizes typical validation characteristics.[8]
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.998[8] |
| Limit of Detection (LOD) | 30 ppm[8] |
| Limit of Quantification (LOQ) | 90 ppm[8] |
| Precision (%RSD) | < 1.13%[8] |
| Accuracy (Recovery) | 104.87 - 108.06%[8] |
| Robustness | %RSD < 4.0 under varied flow/temperature[8] |
Alternative Methodologies: A Brief Overview
While derivatization with UV detection is a robust and accessible method, other techniques offer distinct advantages, particularly in terms of universality or sensitivity.
-
Hydrophilic Interaction Chromatography (HILIC) with ELSD: A novel HPLC method utilizing a cyanopropyl stationary phase with an Evaporative Light Scattering Detector (ELSD) has been developed.[5] This approach avoids the need for derivatization by using a detector that is not dependent on the analyte's optical properties, making it a powerful alternative for direct quantification.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as analyzing trace residues in complex biological matrices like chicken muscle, LC-MS/MS is the method of choice.[6] This technique offers very low limits of detection (LOD of 0.3 µg/kg) and quantification (LOQ of 1.0 µg/kg), far surpassing other methods.[6]
Conclusion
The validation of an HPLC method for this compound quantification is crucial for pharmaceutical quality control. The HPLC-UV method with pre-column derivatization using NBD-Cl is a proven, robust, and reliable technique that can be implemented using standard laboratory equipment.[8] For laboratories requiring universal detection without derivatization, HPLC-ELSD presents a viable alternative.[5] When maximum sensitivity and selectivity are paramount, especially for trace analysis in complex samples, LC-MS/MS is the superior methodology.[6] The selection of the most appropriate method should be based on a careful evaluation of the specific analytical requirements, sample characteristics, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceasia.org [scienceasia.org]
- 7. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
A Comparative Guide to the Solubility and Stability of Piperazine Salts for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that significantly influences the drug's performance and developability. Piperazine (B1678402), a versatile scaffold in medicinal chemistry, can be formulated into various salts to modulate its physicochemical properties. This guide provides a comprehensive comparison of the solubility and stability of different piperazine salts, supported by experimental data and detailed methodologies to aid in the selection of the optimal salt form for your research needs.
The choice of a salt can profoundly impact a drug's solubility, dissolution rate, stability, hygroscopicity, and ultimately, its bioavailability.[1] Piperazine, a weak base, is readily converted into various salts, with the hydrochloride salt being noted as more stable than the piperazine base.[2] Understanding the nuanced differences between these salt forms is paramount for successful formulation development.
Comparative Solubility of Piperazine Salts
The aqueous solubility of a drug is a key determinant of its oral bioavailability. The selection of a suitable salt form can dramatically enhance the solubility of a poorly soluble API. The following table summarizes the available solubility data for various piperazine salts. It is important to note that direct comparative studies under identical conditions are limited in the publicly available literature; therefore, the conditions for each measurement are provided.
| Piperazine Salt | Solubility | Solvent | Temperature |
| Piperazine (Base) | 15 g/100mL[2] | Water | 20°C |
| Freely Soluble[3] | Water | - | |
| Piperazine Dihydrochloride | Highly Soluble[1] | Water | - |
| Piperazine Citrate | 54 g/L[1] | Water | 24°C |
| Soluble[1] | Water | - | |
| Piperazine Adipate | 10 - 50 mg/mL | Water | 17.2°C (63°F) |
| Piperazine Phosphate | Sparingly Soluble[1] | Water | - |
| Very Slightly Soluble[2] | Water | - | |
| Piperazine Tartrate | Relatively High Water Solubility[1] | Water | - |
Comparative Stability of Piperazine Salts
The chemical and physical stability of an API and its formulated product is crucial for ensuring safety, efficacy, and a viable shelf-life. The choice of salt form can significantly affect a drug's stability profile, including its susceptibility to degradation from heat, light, moisture, and pH variations.
| Piperazine Salt | Hygroscopicity | Thermal Stability | Photostability | pH-Dependent Stability |
| Piperazine (Base) | Hygroscopic[2] | Data not available | Turns dark when exposed to light[2] | Stability can be pH-dependent[4] |
| This compound | Data not available | More stable than piperazine base[1][2] | Data not available | Stable in neutral or acid media[2] |
| Piperazine Citrate | Can exist as various stable hydrates[1] | Syrups may show decreased stability due to interaction with sugars | Data not available | Data not available |
| Piperazine Adipate | Data not available | Stable under recommended storage conditions | Data not available | Gives weakly acidic aqueous solutions |
| Piperazine Tartrate | Non-hygroscopic[1] | Relatively stable at elevated temperatures[1] | Data not available | Data not available |
Experimental Protocols
To facilitate the direct comparison of piperazine salts in your own laboratory setting, detailed experimental protocols for determining solubility and stability are provided below.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]
Protocol:
-
Preparation: Add an excess amount of the piperazine salt to a known volume of the desired solvent (e.g., purified water, buffered solutions) in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a suitable membrane filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of the dissolved piperazine salt using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of the piperazine salt of known concentrations should be used for accurate quantification.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies expose the drug to stress conditions more severe than those used in accelerated stability testing.
Protocol:
-
Sample Preparation: Prepare solutions of each piperazine salt at a known concentration in a suitable solvent (e.g., water, methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) to the drug solution and heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) to the drug solution and heat at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the drug solution and maintain at room temperature for a defined period.
-
Thermal Degradation (Solid State): Place a known quantity of the solid piperazine salt in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photostability: Expose the drug solution or solid drug to a specified intensity of UV and visible light in a photostability chamber.
-
-
Sample Analysis: At predetermined time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a validated, stability-indicating HPLC method to determine the percentage of the parent drug remaining and to detect the formation of any degradation products.
Visualizing Experimental Workflows and Logical Relationships
To provide a clearer understanding of the processes involved in comparing piperazine salts, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparative solubility and stability testing of piperazine salts.
Caption: Influence of piperazine salt form on key drug development parameters.
References
A Comparative In Vivo Efficacy Analysis: Piperazine Dihydrochloride vs. a Novel Serotonergic Agonist (PAPP)
For Researchers, Scientists, and Drug Development Professionals
The landscape of anthelmintic drug development is continually evolving in response to the growing challenge of parasite resistance. This guide provides an objective comparison of the in vivo efficacy of the traditional anthelmintic, piperazine (B1678402) dihydrochloride (B599025), with a novel compound, p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a serotonergic agonist. This comparison is supported by experimental data from relevant animal models, detailed experimental protocols, and visualizations of the respective mechanisms of action and experimental workflows.
Mechanism of Action: A Tale of Two Neurotransmitters
The anthelmintic activity of both piperazine and the novel compound PAPP are rooted in their ability to disrupt the neuromuscular function of helminths, albeit through different neurotransmitter systems.
Piperazine Dihydrochloride acts as a GABA (gamma-aminobutyric acid) receptor agonist in nematodes.[1] This binding action mimics the effect of GABA, an inhibitory neurotransmitter, leading to an increased influx of chloride ions into the muscle cells.[2] The resulting hyperpolarization of the muscle cell membrane causes flaccid paralysis of the worm.[1][2] Unable to maintain its position within the host's gastrointestinal tract, the paralyzed parasite is subsequently expelled by peristalsis.[2]
The Novel Compound (PAPP) , in contrast, targets the serotonergic system of nematodes. PAPP is a known agonist of the 5-HT (serotonin) receptor in parasites like Haemonchus contortus.[3] Serotonin (B10506) is a key neurotransmitter that regulates essential physiological processes in nematodes, including locomotion and feeding.[3] By acting as a serotonin agonist, PAPP disrupts these processes, leading to impaired motor function and ultimately, parasite expulsion.[3]
Figure 1: Signaling pathways of this compound and the novel compound PAPP.
In Vivo Efficacy: A Comparative Overview
The following table summarizes the in vivo efficacy data from separate studies to provide a comparative perspective on the potency and spectrum of each compound.
| Compound | Host Animal | Parasite Species | Dose | Efficacy (% Reduction) | Reference |
| This compound | Pigs | Ascaris suum | 200 mg/kg (oral) | 99-100% (Worm Burden) | |
| Pigs | Oesophagostomum spp. | 200 mg/kg (oral) | 99-100% (Worm Burden) | ||
| Novel Compound (PAPP) | Gerbils | Haemonchus contortus | 100 mg/kg (oral/subcutaneous) | >99% (Worm Burden) | [3] |
| Gerbils | Teladorsagia circumcincta | 100 mg/kg (oral/subcutaneous) | >98% (Worm Burden) | [3] | |
| Gerbils | Trichostrongylus colubriformis | 100 mg/kg (oral/subcutaneous) | 83% (Worm Burden) | [3] |
Experimental Protocols
To ensure the reproducibility and standardization of in vivo efficacy studies, detailed methodologies are crucial. Below are representative protocols for the Fecal Egg Count Reduction Test (FECRT) and a controlled anthelmintic test, which are common methods for evaluating anthelmintic efficacy.
Fecal Egg Count Reduction Test (FECRT) in Sheep
This test is widely used to determine the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
1. Animal Selection and Group Allocation:
-
Select a group of sheep with naturally acquired gastrointestinal nematode infections.
-
Conduct a pre-treatment fecal egg count to ensure a sufficient level of infection (e.g., a minimum of 150-200 eggs per gram of feces).
-
Randomly allocate the animals into a treatment group and an untreated control group (minimum of 10-15 animals per group).
2. Treatment Administration:
-
On Day 0, administer the test compound (e.g., this compound at a specified dose) orally to the animals in the treatment group.
-
The control group receives a placebo or no treatment.
3. Post-Treatment Fecal Sampling:
-
Collect individual fecal samples from all animals in both groups on Day 10 to 14 post-treatment.
4. Fecal Egg Counting:
-
Process the fecal samples using a standardized technique, such as the modified McMaster method, to determine the number of eggs per gram (EPG) of feces for each animal.
5. Calculation of Efficacy:
-
Calculate the mean EPG for the control group (C) and the treatment group (T).
-
The percentage fecal egg count reduction is calculated using the formula: % Reduction = (1 - (T/C)) * 100
Controlled Anthelmintic Test in Gerbils (for Novel Compound Evaluation)
This method involves experimentally infecting animals and then determining the reduction in worm burden after treatment.
1. Animal and Parasite Preparation:
-
Use laboratory-bred gerbils (e.g., Meriones unguiculatus).
-
Obtain infective third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus).
2. Experimental Infection:
-
Infect each gerbil orally with a standardized number of L3 larvae (e.g., 500-1000 L3).
3. Treatment Administration:
-
At a specified time post-infection (e.g., 7 days), randomly allocate the infected gerbils into a treatment group and an untreated control group.
-
Administer the novel compound (e.g., PAPP) to the treatment group at various dose levels. The control group receives the vehicle only.
4. Necropsy and Worm Burden Determination:
-
At a predetermined time after treatment (e.g., 3-4 days), euthanize all gerbils.
-
Carefully dissect the gastrointestinal tract (specifically the target organ, e.g., the abomasum for H. contortus) and collect the contents.
-
Wash the contents over a fine-mesh sieve to recover the worms.
-
Count the number of worms present in each animal under a dissecting microscope.
5. Calculation of Efficacy:
-
Calculate the mean worm burden for the control group (C) and each treatment group (T).
-
The percentage reduction in worm burden is calculated using the formula: % Efficacy = ((C - T) / C) * 100
Figure 2: General experimental workflow for in vivo anthelmintic efficacy testing.
References
- 1. In vitro and in vivo anthelmintic efficacy of peppermint (Mentha x piperita L.) essential oil against gastrointestinal nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing fecal egg count through selective breeding alters dorper lamb response to Haemonchus contortus in an artificial challenge trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 4. parasitipedia.net [parasitipedia.net]
Piperazine Derivatives in Oncology: A Comparative Analysis of IC50 Values Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Proliferative Efficacy of Novel Piperazine (B1678402) Derivatives
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] In oncology, piperazine derivatives have emerged as a promising class of compounds with potent anti-cancer activities.[1][2] These compounds exert their effects through various mechanisms, including the inhibition of critical signaling pathways often dysregulated in cancer, such as the PI3K/Akt and EGFR pathways.[1][3] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of several recently developed piperazine derivatives against a panel of human cancer cell lines, supported by detailed experimental protocols and pathway visualizations.
Comparative Efficacy of Piperazine Derivatives: IC50 Values
The anti-proliferative activity of various piperazine derivatives has been evaluated across a spectrum of cancer cell lines. The IC50 and GI50 (50% growth inhibition) values, which indicate the concentration of a compound required to inhibit 50% of cell viability or growth, are summarized below. Lower values denote higher potency.
| Derivative Class | Compound ID | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Methyl Piperazine Phenyl Benzamide | A-11 | A-549 | Adenocarcinomic Human Alveolar Basal Epithelial | 5.71 | [3][4] |
| HCT-116 | Human Colon Carcinoma | 4.26 | [3][4] | ||
| MIAPaCa-2 | Human Pancreatic Carcinoma | 31.36 | [3][4] | ||
| Vindoline-Piperazine Conjugate | 23 | MDA-MB-468 | Breast Cancer | 1.00 (GI50) | [5][6] |
| 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 (GI50) | [5][6] | |
| 24 | RXF 393 | Renal Cancer | 1.00 (GI50) | [5] | |
| 28 | MOLT-4 | Leukemia | 1.17 (GI50) | [5] | |
| Alepterolic Acid Piperazine Derivative | 3n | MDA-MB-231 | Triple-Negative Breast Cancer | 5.55 ± 0.56 | [7] |
| HepG2 | Hepatoma | More effective | [7] | ||
| A549 | Lung Cancer | Less toxic | [7] | ||
| MCF7 | Estrogen Receptor-Positive Breast Cancer | Less toxic | [7] | ||
| 2-Phenylquinoxaline (B188063) Carbonyl Piperazine | QNX-10 | HCT-116 | Colorectal Cancer | <10 | [8] |
| Caco-2 | Colorectal Cancer | <10 | [8] | ||
| MCF-7 | Breast Cancer | <10 | [8] | ||
| Pyrazolopyrimidine Piperazine Derivative | 115 | Breast Cancer Cell Line | Breast Cancer | 0.70 | [2] |
| Lung Cancer Cell Line | Lung Cancer | 0.88 | [2] | ||
| 116 | Lung Cell Line | Lung Cancer | 0.16 | [2] | |
| 117 | Lung Cell Line | Lung Cancer | 0.16 | [2] | |
| Benzothiazole-Piperazine Derivative | 118 | HUH-7 | Liver Cancer | 3.1 (GI50) | [2] |
| MCF7 | Breast Cancer | 9.2 (GI50) | [2] | ||
| 119 | HCT-116 | Colon Cancer | 4.5 (GI50) | [2] |
Experimental Protocols: Determination of IC50 Values via MTT Assay
The IC50 values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan (B1609692) product.[9][10]
Materials and Reagents:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Piperazine derivatives (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution[10][12]
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to a concentration of 5-10×10^4 cells/mL.[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[12]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperazine derivatives in complete culture medium from the stock solution.
-
After overnight incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT solution to each well.[11][12]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Carefully aspirate the culture medium without disturbing the formazan crystals.[9]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Gently shake the plate for approximately 10 minutes to ensure complete solubilization.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[11][12]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a dose-response curve.[9]
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Many piperazine derivatives exert their anticancer effects by modulating key signaling pathways.[1] One such critical pathway is the PI3K/Akt pathway, which plays a central role in cell growth, proliferation, and survival.[13]
Caption: PI3K/Akt signaling pathway targeted by piperazine derivatives.
Caption: Experimental workflow for IC50 determination using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay and Determination of IC50 [bio-protocol.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Piperazine Dihydrochloride and Levamisole in Nematode Motility Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of two widely used anthelmintic agents, piperazine (B1678402) dihydrochloride (B599025) and levamisole (B84282), with a focus on their effects in nematode motility assays. The information presented herein is intended to assist researchers in selecting the appropriate compound for their studies and in understanding the nuances of their respective mechanisms of action.
Mechanism of Action: A Tale of Two Paralyses
Piperazine and levamisole induce paralysis in nematodes through distinct molecular pathways, leading to different physiological outcomes for the parasites.
Piperazine Dihydrochloride: Flaccid Paralysis through GABA Agonism
Piperazine acts as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the nematode's neuromuscular system.[1][2][3] This interaction leads to the opening of chloride ion (Cl-) channels, causing an influx of negatively charged chloride ions into the muscle cells.[1] The resulting hyperpolarization of the muscle cell membrane makes it less responsive to excitatory stimuli, leading to a state of flaccid paralysis.[1][2] The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.[1]
Levamisole: Spastic Paralysis via Nicotinic Acetylcholine (B1216132) Receptor Agonism
In contrast, levamisole is a cholinergic agonist that specifically targets the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[4][5][6] By mimicking the action of acetylcholine, levamisole causes prolonged activation of these receptors, leading to a sustained muscle contraction and depolarization of the muscle membrane.[4][5] This unrelenting stimulation results in spastic paralysis, where the worms are unable to relax their muscles and are ultimately expelled from the host.[4][6]
Quantitative Comparison of Effects on Motility
Direct comparative studies providing EC50 values for both this compound and levamisole in the same standardized motility assay are limited in the publicly available literature. However, data from various studies using the model organism Caenorhabditis elegans and other nematodes provide insights into their relative potencies.
| Compound | Organism | Assay Type | Key Finding(s) |
| Levamisole | Caenorhabditis elegans (L4 larvae) | Motility Assay (WMicrotracker) | EC50 = 6.4 ± 0.3 µM (after 90 min)[5][7] |
| Levamisole | Caenorhabditis elegans (wild-type) | Motility Assay | EC50 = 9 µM[1] |
| Piperazine | Ascaridia galli | In vitro mortality assay | Time to paralysis: 5.31 ± 0.77 hours at 20 mg/mL |
It is important to note that the data for piperazine was obtained from a different nematode species (Ascaridia galli) and using a different assay (mortality vs. motility). Therefore, a direct comparison of potency based on these values is not appropriate. Further research employing a standardized motility assay with C. elegans is required to determine a precise EC50 value for piperazine and enable a direct quantitative comparison with levamisole.
Experimental Protocols: A Standardized Motility Assay
To facilitate the direct comparison of this compound and levamisole, the following is a detailed protocol for a liquid motility assay using Caenorhabditis elegans, adapted from established methods.[5][6]
Objective: To determine and compare the half-maximal effective concentration (EC50) of this compound and levamisole that induces paralysis in C. elegans.
Materials:
-
C. elegans (e.g., wild-type N2 strain, synchronized to the L4 larval stage)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50
-
M9 buffer
-
This compound
-
Levamisole
-
96-well microtiter plates
-
Automated microplate reader capable of tracking movement (e.g., WMicrotracker) or a stereomicroscope for manual scoring
-
Pipettes and sterile tips
Procedure:
-
Worm Preparation: Culture and synchronize C. elegans to the L4 larval stage using standard methods.
-
Drug Preparation: Prepare stock solutions of this compound and levamisole in M9 buffer. From these stocks, prepare a series of dilutions to be tested.
-
Assay Setup:
-
Wash the synchronized L4 worms off the NGM plates with M9 buffer.
-
Adjust the worm concentration to approximately 50-100 worms per 50 µL of M9 buffer.
-
In a 96-well plate, add 50 µL of the worm suspension to each well.
-
Add 50 µL of the appropriate drug dilution to each well. Include a control group with M9 buffer only.
-
-
Data Acquisition:
-
Automated Method: Place the 96-well plate in an automated tracker (B12436777) and record motility for a predefined period (e.g., 90 minutes to several hours), taking measurements at regular intervals.
-
Manual Method: At set time points (e.g., every 15 minutes for 2 hours), score the number of paralyzed worms in each well under a stereomicroscope. A worm is considered paralyzed if it does not move when gently prodded with a platinum wire.
-
-
Data Analysis:
-
For each drug concentration, calculate the percentage of paralyzed worms at each time point.
-
Plot the percentage of paralysis against the drug concentration at a specific time point (e.g., 90 minutes).
-
Use a non-linear regression analysis to fit a dose-response curve and determine the EC50 value for each compound.
-
Visualizing the Mechanisms and Workflow
To further elucidate the differences between piperazine and levamisole, the following diagrams illustrate their signaling pathways and a typical experimental workflow for a motility assay.
Caption: Signaling pathways of piperazine and levamisole in nematodes.
Caption: Experimental workflow for a comparative motility assay.
References
- 1. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caenorhabditis elegans Model for Initial Screening and Mechanistic Evaluation of Potential New Drugs for Aging and Alzheimer’s Disease - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Time-off-pick Assay to Measure Caenorhabditis elegans Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Assessing the Selectivity of Piperazine Derivatives for GABA Receptors Over Other Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of piperazine (B1678402) derivatives often hinges on their selective interaction with specific neurotransmitter receptors. While many of these compounds target GABA receptors, a crucial aspect of their development is understanding and minimizing their engagement with other CNS targets to avoid off-target effects. This guide provides a comparative analysis of the selectivity of various piperazine derivatives, supported by experimental data and detailed methodologies, to aid researchers in the rational design and selection of novel therapeutic agents.
Comparative Selectivity Profiles of Piperazine Derivatives
The following tables summarize the binding affinities (Ki in nM) of several piperazine derivatives for GABAA receptors and a panel of common off-target receptors. Lower Ki values indicate higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the off-target receptor by the Ki for the GABAA receptor, with a higher ratio indicating greater selectivity for GABAA receptors.
| Compound | GABAA Receptor (α1β2γ2) Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | D2 Receptor Ki (nM) | H1 Receptor Ki (nM) | Sigma1 Receptor Ki (nM) |
| Reference Compounds | ||||||
| Diazepam | 3.5 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Piperazine Derivatives | ||||||
| 1-(3-Chlorophenyl)piperazine (mCPP) | 46,000 (IC20, µM)[1] | 55 | 2 | 3,300 | 1,200 | - |
| 1-(Trifluoromethylphenyl)piperazine (TFMPP) | - | 110 | 1.5 | 4,500 | 2,300 | - |
| 1-Benzylpiperazine (BZP) | - | 2,800 | 220 | 8,000 | 1,500 | - |
| Clozapine (B1669256) | >10,000 | 21 | 12 | 125 | 1 | 360 |
| Amoxapine (B1665473) | >10,000 | 4,300 | 0.5 | 20 | 1 | - |
| Pitrazepin (B1204961) | Competitive Antagonist (pA2 = 6.21-6.42)[2] | - | - | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "-" indicates data not available.
Understanding the Experimental Approach
The data presented in this guide is derived from established in vitro assays designed to determine the binding affinity and functional activity of compounds at specific receptor targets.
Key Experimental Protocols
1. Radioligand Binding Assays:
This is a fundamental technique used to determine the affinity of a test compound for a specific receptor.[3]
-
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or tissues expressing that receptor. The test compound is then added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Typical Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membrane preparation is incubated with a specific concentration of the radioligand (e.g., [3H]flunitrazepam for the benzodiazepine (B76468) site on GABAA receptors) and varying concentrations of the piperazine derivative.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration to determine the IC50 value.
-
2. Electrophysiological Assays (Two-Electrode Voltage Clamp):
This functional assay measures the effect of a compound on the ion flow through the GABA receptor channel.[1]
-
Principle: Xenopus oocytes or mammalian cells are engineered to express specific subtypes of the GABAA receptor. Two electrodes are inserted into the cell, one to measure the membrane potential and the other to inject current. The response to the application of GABA, in the presence and absence of the test compound, is recorded as a change in ion current.
-
Typical Protocol:
-
Receptor Expression: Oocytes are injected with cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
Recording: After 2-5 days to allow for receptor expression, the oocytes are placed in a recording chamber and perfused with a saline solution.
-
Drug Application: GABA is applied to elicit a baseline current. The piperazine derivative is then co-applied with GABA to determine its effect (potentiation for an agonist, inhibition for an antagonist).
-
Data Analysis: The change in the amplitude of the GABA-evoked current in the presence of the test compound is measured to determine its potency (EC50 for agonists, IC50 for antagonists).
-
Visualizing Experimental and Signaling Pathways
The following diagrams illustrate a typical workflow for assessing receptor selectivity and the signaling pathway of the GABAA receptor.
Caption: A typical experimental workflow for identifying selective GABAA receptor modulators.
Caption: Simplified signaling pathway of the GABAA receptor upon binding of GABA and an allosteric modulator.
Concluding Remarks
The selectivity of piperazine derivatives for GABA receptors over other CNS targets is a critical determinant of their therapeutic utility. As demonstrated by the compiled data, even minor structural modifications can significantly alter the selectivity profile.[4] For instance, while some piperazine-containing antipsychotics like clozapine and amoxapine show high affinity for dopamine (B1211576) and serotonin (B10506) receptors, other derivatives can be engineered to have greater selectivity for GABAA receptors.[5] The use of systematic screening cascades, employing both binding and functional assays, is essential for identifying compounds with the desired selectivity. This guide serves as a foundational resource for researchers, providing a framework for comparing existing derivatives and guiding the development of new, more selective GABAA receptor modulators.
References
- 1. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anthelmintic Spectrum of Piperazine Citrate and Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the anthelmintic spectrum of two common salts of piperazine (B1678402): piperazine citrate (B86180) and piperazine dihydrochloride (B599025). Objectively comparing their performance with supporting data, this document aims to inform research and development in the field of anthelmintics.
Mechanism of Action: A Shared Pathway
Both piperazine citrate and piperazine dihydrochloride exert their anthelmintic effect through the same active moiety: the piperazine base. Piperazine acts as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1] This interaction leads to the opening of chloride ion channels, causing hyperpolarization of the muscle cell membrane. The sustained hyperpolarization results in flaccid paralysis of the helminth, preventing it from maintaining its position within the host's gastrointestinal tract.[1] The paralyzed worms are then expelled by the host's natural peristaltic activity. This mechanism is selectively toxic to nematodes because their GABA receptors are located at the neuromuscular junction, unlike in vertebrates where they are primarily in the central nervous system.[2]
A critical point of differentiation between the two salts is the percentage of active piperazine base they contain. This compound contains a higher proportion of the active piperazine base (50-53%) compared to piperazine citrate (35%).[3] This suggests that, on a weight-for-weight basis, this compound may deliver a higher effective dose of the active compound.
Comparative Efficacy: A Review of Experimental Data
While direct head-to-head comparative studies are limited, the existing literature provides valuable insights into the efficacy of each salt against various helminth species. The following table summarizes key findings from several in vivo studies. It is important to note that these studies were conducted under different conditions and do not represent a direct comparison.
| Salt | Target Helminth | Host | Dosage | Efficacy | Reference |
| This compound | Ascaris suum | Pigs | 200 mg/kg | 99-100% reduction in worm count | [4] |
| Oesophagostomum spp. | Pigs | 200 mg/kg | 99-100% reduction in worm count | [4] | |
| Ascaridia galli (mature) | Poultry | 64 mg/kg | 83% reduction in worm count | [3][5] | |
| Ascaridia galli (mature) | Poultry | 100 mg/kg | 94% reduction in worm count | [3][5] | |
| Ascaridia galli (mature) | Poultry | 200 mg/kg | 100% reduction in worm count | [3][5] | |
| Ascaridia galli (immature) | Poultry | 200 mg/kg | 100% reduction in worm count | [3][5] | |
| Piperazine Citrate | Ascaris lumbricoides (light infection) | Humans | Single dose, repeated after 2 weeks | 53% cure rate | [6] |
| Ascaris lumbricoides (moderate infection) | Humans | Single dose, repeated after 2 weeks | 31% cure rate | [6] | |
| Ascaris lumbricoides (heavy infection) | Humans | Single dose, repeated after 2 weeks | 36% cure rate | [6] | |
| Ascaridia galli | Poultry | 3 mg/kg BW in drinking water | Effective against Ascaridia galli but not against cestodes or other nematodes | [7][8] |
Experimental Protocols
The evaluation of anthelmintic efficacy relies on standardized in vivo and in vitro experimental protocols.
In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is a widely used in vivo method to assess the efficacy of an anthelmintic drug in a host animal.
Methodology:
-
Animal Selection and Acclimatization: Select a group of naturally or experimentally infected animals with a detectable and consistent level of parasite eggs in their feces. Acclimatize the animals to the experimental conditions.
-
Pre-Treatment Fecal Sampling: Collect individual fecal samples from each animal before treatment (Day 0).
-
Group Allocation and Treatment: Randomly allocate animals to different treatment groups, including a control group (placebo or no treatment) and groups for each piperazine salt at various dosages. Administer the treatment orally.
-
Post-Treatment Fecal Sampling: Collect fecal samples from all animals again at a predetermined time post-treatment (e.g., 7, 10, or 14 days).
-
Fecal Egg Counting: Use a standardized technique, such as the McMaster method, to count the number of parasite eggs per gram (EPG) of feces for each sample.
-
Calculation of Efficacy: The percentage of fecal egg count reduction is calculated using the following formula:
% Reduction = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of treatment group pre-treatment)] x 100
In Vitro Efficacy: Adult Worm Motility Assay
The adult worm motility assay is a common in vitro method to directly observe the effect of a compound on the viability of adult helminths.
Methodology:
-
Worm Collection: Collect adult worms of the target species (e.g., Ascaris suum from pigs or a model organism like the earthworm Pheretima posthuma) and wash them in a suitable physiological saline solution.
-
Preparation of Test Solutions: Prepare solutions of piperazine citrate and this compound at various concentrations in the saline solution. A control group with saline only and a positive control with a known anthelmintic can be included.
-
Exposure: Place individual or small groups of worms in petri dishes containing the test solutions.
-
Observation: Observe the motility of the worms at regular intervals (e.g., every 15-30 minutes) for a set period. Record the time taken for paralysis (cessation of movement, except when stimulated) and death (complete lack of movement even upon stimulation).
-
Data Analysis: Compare the time to paralysis and death across the different concentrations of the two piperazine salts.
Visualizing a Typical Anthelmintic Drug Development Workflow
The following diagram illustrates a generalized workflow for the development and evaluation of new anthelmintic compounds, a process that would be applicable to the comparative testing of different piperazine salts.
Caption: A generalized workflow for anthelmintic drug development.
Signaling Pathway of Piperazine's Action
The following diagram illustrates the signaling pathway through which piperazine exerts its paralytic effect on nematodes.
Caption: Mechanism of action of piperazine at the nematode neuromuscular junction.
Conclusion
Both piperazine citrate and this compound are effective anthelmintics that share a common mechanism of action. The primary difference lies in the higher percentage of the active piperazine base in the dihydrochloride salt, which may translate to higher potency on a weight-for-weight basis. The available data, while not from direct comparative trials, suggests high efficacy for this compound against ascarids in pigs and poultry. The efficacy of piperazine citrate against Ascaris lumbricoides in humans appears to be more variable and dependent on the intensity of the infection. Further direct comparative studies are warranted to definitively establish the relative anthelmintic spectrum and potency of these two important salts. Researchers and drug development professionals should consider the piperazine base content and the target helminth species when selecting a piperazine salt for formulation and clinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy of this compound against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound against ascaridia galli in the domestic fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Piperazine citrate, Levamisole hydrochloride and Albendazole in the treatment of chicken naturally infected with gastrointestinal helminths [lrrd.cipav.org.co]
Navigating the Landscape of Nematode Control: A Comparative Analysis of Piperazine-Based Anthelmintics
For Immediate Release
[City, State] – In the ongoing battle against parasitic helminth infections in both human and veterinary medicine, a thorough understanding of the comparative efficacy of available anthelmintics is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive statistical analysis of comparative efficacy trials of piperazine-based anthelmintics, offering a clear comparison with alternative drug classes, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Piperazine (B1678402) and its derivatives have long been a mainstay in the treatment of infections caused by intestinal nematodes, such as roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[1][2] Their primary mechanism of action involves agonizing the inhibitory gamma-aminobutyric acid (GABA) receptors at the neuromuscular junction of nematodes.[1][2][3][4] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract by peristalsis.[1][2][3] This selective toxicity is a key advantage, as vertebrate GABA receptors are primarily located in the central nervous system, not at the neuromuscular junction.[1]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize quantitative data from various comparative efficacy trials, providing a direct comparison of piperazine-based anthelmintics with other commonly used drugs.
Table 1: Comparative Efficacy of Piperazine Citrate (B86180) and Pyrantel (B1679900) Pamoate against Ascaris
| Treatment Group | Dosage | Cure Rate (%) | Reference |
| Pyrantel Pamoate | 10 mg/kg daily for 2-3 days | ~95% | [5] |
| Bephenium (B1220002) Hydroxynaphthoate (B12740854) (2.5g base) + Piperazine Citrate (2-3g) | Daily for 2 days | 90% | [5] |
| Placebo | N/A | 20% | [5] |
Table 2: Comparative Efficacy of Piperazine, Albendazole, and Ivermectin against Ascariasis in Cattle Calves
| Treatment Group | Efficacy | Note | Reference |
| Piperazine | Effective | Showed earlier recovery | [6] |
| Albendazole | Effective | - | [6] |
| Ivermectin | Effective | - | [6] |
Table 3: Comparative Efficacy of Fenbendazole, Doramectin, and Piperazine against Toxocara vitulorum in Buffalo Calves
| Treatment Group | Efficacy (%) | Reference |
| Fenbendazole | 96.70% | [7] |
| Doramectin | 97.61% | [7] |
| Piperazine | 98.46% | [7] |
Table 4: Efficacy of Piperazine Derivatives against Pheretima posthuma (Earthworm - an experimental model)
| Compound | Activity | Note | Reference |
| Bis-benzyl piperazine derivatives | Potent anthelmintic activity | Showed better activity than benzimidazole (B57391) linked derivatives | [8][9] |
| Benzimidazole linked piperazine derivatives | Anthelmintic activity | - | [8][9] |
| 2-(4-methylpiperazin-1-yl)-1- phenyldiazene (B1210812) (4a) | Most potent | Compared to piperazine citrate | [10] |
| 2-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)diazene (4b) | Most potent | Compared to piperazine citrate | [10] |
| 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)diazene (4c) | Most potent | Compared to piperazine citrate | [10] |
Experimental Protocols: A Framework for Rigorous Evaluation
The design and execution of comparative efficacy trials for anthelmintics are guided by stringent protocols to ensure the reliability and validity of the findings. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) provide detailed guidelines.[11][12][13][14][15]
A typical experimental workflow for a comparative efficacy trial involves the following key stages:
-
Dose Determination Studies: These initial studies aim to identify the optimal dose of the new anthelmintic.[11][14] They are often conducted using induced infections in a laboratory setting.[14]
-
Dose Confirmation Studies: Once a dose is determined, at least two dose confirmation studies are generally required to verify the drug's effectiveness.[11][14] These studies should ideally use naturally infected animals, though induced infections with recent field isolates are acceptable.[11]
-
Field Effectiveness Studies: These are large-scale trials conducted in real-world settings to confirm the efficacy and safety of the drug in a broader population.[11][12][13] These studies often include a control group, which may be untreated or treated with a registered anthelmintic.[11]
-
Data Analysis: The primary endpoint in many trials is the fecal egg count reduction (FECR), which measures the percentage reduction in parasite eggs in feces after treatment.[16][17][18][19] Worm counts at necropsy are also a critical measure of efficacy.[11][15] Statistical methods, both parametric and non-parametric, are employed to analyze the data and determine the significance of the treatment effect.[11][20] An efficacy of 90% or greater is often the benchmark for a successful outcome.[11][20]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of piperazine and a generalized workflow for anthelmintic efficacy trials.
Caption: Signaling pathway of piperazine at the nematode neuromuscular junction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 4. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 5. Controlled comparative study of the efficacy of pyrantel pamoate and a combined regimen of piperazine citrate and bephenium hydroxynaphthoate in the treatment of intestinal nemathelminthiases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. FDA Issues Final Guidance on Demonstrating Effectiveness of Anthelmintics in Dogs | Covington & Burling LLP [cov.com]
- 13. globalpolicywatch.com [globalpolicywatch.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. madbarn.com [madbarn.com]
- 17. mason.gmu.edu [mason.gmu.edu]
- 18. Investigating anthelmintic efficacy against gastrointestinal nematodes in cattle by considering appropriate probability distributions for faecal egg count data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of calculation methods used for the determination of anthelmintic resistance in sheep in a temperate continental climate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. vichsec.org [vichsec.org]
Safety Operating Guide
Proper Disposal of Piperazine Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of piperazine (B1678402) dihydrochloride (B599025), ensuring the protection of personnel and the environment. The following procedures are based on current safety data and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle piperazine dihydrochloride with appropriate safety measures. This compound can cause skin and eye irritation, and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash, as it can be harmful to aquatic life.[1]
-
Waste Identification and Segregation:
-
Identify the waste stream containing this compound.
-
Segregate it from other laboratory waste to prevent inadvertent mixing with incompatible materials. Incompatible materials include strong oxidizing agents.
-
-
Containerization and Labeling:
-
Use a dedicated, properly sealed, and clearly labeled waste container.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
Associated hazards (e.g., "Irritant," "Sensitizer").
-
The accumulation start date.
-
-
-
On-site Storage:
-
Final Disposal:
-
Arrange for disposal through a licensed chemical waste disposal facility.[1]
-
Provide the facility with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.
-
The recommended method of disposal is controlled incineration with flue gas scrubbing.[1]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After thorough decontamination, the container may be disposed of as non-hazardous waste or recycled, in accordance with local, state, and federal regulations.[1]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material to contain the spill.
-
Clean: After the bulk of the material has been removed, decontaminate the spill area.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Quantitative Data
The following table summarizes available quantitative data for this compound relevant to its disposal and safe handling.
| Parameter | Value | Source(s) |
| Physical Properties | ||
| Melting Point | 318-320 °C (with decomposition) | [3] |
| Solubility in Water | 41 g/100 mL at 20 °C | |
| Hazard Classification | ||
| UN Number | Not allocated / Not a DOT controlled material | [3][4] |
| EPA Hazardous Waste Code | Not specifically listed. May be classified as hazardous waste based on characteristics. Contact state or regional EPA for specific guidance. | [2] |
| Disposal Parameters | ||
| Recommended Disposal Method | Controlled Incineration | [1] |
| Incineration Temperature | Data not available for this compound specifically. General guidelines for chemical waste incineration are typically in the range of 870-1200°C. | [5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Piperazine dihydrochloride (B599025). Adherence to these guidelines is critical for ensuring personnel safety and environmental protection in the laboratory.
I. Immediate Safety and Hazard Information
Piperazine dihydrochloride is a hazardous substance that can cause significant health effects.[1] It is crucial to be aware of its primary hazards:
-
Skin and Eye Irritation: Contact can lead to skin irritation and serious eye irritation or burns.[1]
-
Respiratory Sensitization: Inhalation of dust may cause allergy or asthma-like symptoms.[1]
-
Skin Sensitization: May cause an allergic skin reaction, leading to itching and rash upon subsequent low-level exposure.[1]
-
Gastrointestinal Effects: If swallowed, it may cause nausea, vomiting, and abdominal pain.
Emergency eyewash stations and safety showers must be readily accessible in any area where this compound is handled.[1]
II. Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to prevent exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield are required.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and protective clothing are necessary.[2][3] Contaminated clothing should be removed and laundered before reuse.[1] |
| Respiratory Protection | In case of inadequate ventilation or when dust is generated, a NIOSH-approved respirator must be used.[3] |
III. Occupational Exposure Limits
Adherence to established occupational exposure limits is crucial to minimize health risks associated with this compound.
| Organization | Exposure Limit (Time-Weighted Average) |
| NIOSH | 5 mg/m³ over a 10-hour work shift[1] |
| ACGIH | 5 mg/m³ over an 8-hour work shift[1] |
IV. Standard Operating Procedure for Handling
This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure all work with this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
- Verify that an emergency eyewash station and safety shower are accessible and functional.[1]
- Assemble all necessary PPE and ensure it is in good condition.
2. Weighing and Aliquoting:
- Handle this compound as a solid to minimize dust generation.
- If weighing, do so within a fume hood or a ventilated balance enclosure.
- Use non-sparking tools for handling the solid material.[4]
3. Solution Preparation:
- When dissolving, add the solid this compound to the solvent slowly to avoid splashing.
- Keep containers tightly closed when not in use to prevent the absorption of moisture from the air.[4]
4. Post-Handling Procedures:
- Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical.
- Wash hands and any exposed skin thoroughly with soap and water after handling.[5]
V. First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin with large amounts of soap and water.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] |
VI. Spill and Emergency Procedures
In the event of a spill, follow these procedures to ensure safety and containment.
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[5]
-
Collect: Carefully collect the absorbed material and spilled solid into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
VII. Operational and Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
1. Waste Collection and Segregation:
- All waste containing this compound, including contaminated PPE, consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
- The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Storage of Hazardous Waste:
- Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
- Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]
3. Final Disposal:
- This compound must be disposed of as hazardous waste through a licensed and certified chemical waste disposal facility.[7]
- Do not dispose of this chemical down the drain or in regular trash, as it is harmful to aquatic life.[7]
- Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
VIII. Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
